4-Amino-3-chloro-5-nitrobenzonitrile
Description
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Properties
IUPAC Name |
4-amino-3-chloro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYSJENLFHYHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-3-chloro-5-nitrobenzonitrile physical properties
An In-Depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzonitrile for Advanced Research
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1456531-72-8), a substituted benzonitrile with significant potential as a versatile intermediate in medicinal chemistry and drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with predictive analyses and detailed experimental protocols for its characterization and synthesis. We explore the compound's structural attributes, spectroscopic profile, and its prospective role as a scaffold for complex heterocyclic systems, grounded in authoritative references and field-proven methodologies.
Introduction: A Versatile Building Block
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: an amine, a chloro group, a nitro moiety, and a nitrile. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, nitrile, chloro) groups on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor in synthetic organic chemistry.
While not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas. Substituted benzonitriles are foundational structures for a wide range of bioactive molecules and drug candidates. The functional groups on this compound offer multiple points for derivatization:
-
The amino group can be readily acylated, alkylated, or diazotized for conversion into other functionalities.
-
The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives for building heterocyclic rings.
-
The nitrile group can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[1]
-
The chloro group can be displaced via nucleophilic aromatic substitution (SNAr), further enhancing molecular diversity.
This guide serves to consolidate the known properties of this compound and provide the necessary experimental framework for its effective use in a research and development setting.
Core Physicochemical Properties
The fundamental molecular properties of this compound have been established from supplier data. However, key experimental physical properties such as melting point, appearance, and solubility are not widely reported. A summary of known and yet-to-be-determined properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1456531-72-8 | [2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [2] |
| Molecular Weight | 197.58 g/mol | [2] |
| Appearance | Not specified; likely a solid powder. | - |
| Melting Point | Not reported. | - |
| Solubility | Not reported. | - |
| Storage | 2-8°C, Refrigerator | - |
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) suggests high purity, while a broad and depressed range indicates the presence of impurities.
Objective: To determine the melting point range of a solid sample of this compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline compound onto a clean, dry watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the sample pile to collect a small amount of material. The sample height should be 2-3 mm for optimal results.[3]
-
Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom. Dropping the tube through a long glass tube can aid in effective packing.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.[4]
-
Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Experimental Protocol: Solubility Profile Determination
Understanding the solubility of a lead compound is fundamental for drug development, impacting formulation and bioavailability. A standard protocol involves testing solubility in a range of aqueous and organic solvents.[5][6]
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Solvent Selection: Prepare a panel of relevant solvents, including water, buffered solutions (pH 2, 7.4, 9), methanol, ethanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
-
Qualitative Assessment:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 0.5 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Assessment (Shake-Flask Method):
-
Accurately weigh an excess amount of the compound (e.g., 10 mg) and add it to a known volume of solvent (e.g., 2 mL) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. It is critical to filter the sample through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in mg/mL or mol/L.
-
Spectroscopic and Structural Characterization
While specific experimental spectra for this compound are not available in public databases, its structure allows for reliable prediction of its spectroscopic features. The following sections outline the expected spectral data and provide protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[7][8]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The aromatic region is of primary interest. Due to the substitution pattern, two aromatic protons are present. They are in a meta relationship to each other, but in unique chemical environments, and are expected to appear as two distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and nitrile groups. It is expected to be the more upfield of the two aromatic signals.
-
H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the amino and nitro groups. It is expected to be the more downfield signal.
-
-NH₂: The amino protons will appear as a broad singlet. Its chemical shift is variable and depends on concentration and residual water in the solvent.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| H-2 | 8.0 - 8.3 | Doublet (d) | ~2.5 Hz | Downfield due to proximity to -CN and -NO₂. |
| H-6 | 7.0 - 7.3 | Doublet (d) | ~2.5 Hz | Upfield due to shielding by -NH₂. |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | Exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆): Six distinct carbon signals are expected, as there is no plane of symmetry in the molecule.
-
Aromatic Carbons: Four signals will be in the aromatic region (~110-155 ppm). The carbon bearing the nitro group (C-5) and the carbon bearing the amino group (C-4) will be significantly shifted downfield and upfield, respectively. The carbons attached to chlorine (C-3) and the nitrile group (C-1) will also have characteristic shifts.
-
Nitrile Carbon (-C≡N): This signal typically appears in the 115-120 ppm range.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[9]
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2240 - 2220 | C≡N Stretch | Nitrile (-C≡N) |
| 1630 - 1580 | C=C Stretch | Aromatic Ring |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1370 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) |
| 800 - 600 | C-Cl Stretch | Aryl Chloride |
Experimental Protocol: FTIR Data Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the empty accessory, which will be subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns give clues about the molecule's structure.[11]
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 197. Due to the presence of chlorine, an isotopic peak (M+2)⁺ at m/z 199 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.[12]
-
Key Fragments: Fragmentation is likely to occur through the loss of stable neutral molecules or radicals.
-
[M - NO₂]⁺: Loss of the nitro group (46 Da) to give a fragment at m/z 151.
-
[M - Cl]⁺: Loss of the chlorine radical (35/37 Da) to give a fragment at m/z 162.
-
[M - HCN]⁺: Loss of hydrogen cyanide (27 Da) from the benzonitrile core.
-
Experimental Protocol: HRMS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ (m/z 198.00) would be expected.
-
Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass (C₇H₄ClN₃O₂ has a monoisotopic mass of 196.9992 Da) to confirm the elemental composition.
Synthetic Considerations and Workflow
A plausible synthetic route to this compound involves the electrophilic nitration of a suitable precursor. The most logical starting material is 4-amino-3-chlorobenzonitrile (CAS 21803-75-8).[13] The amino group is a strong activating group and an ortho-, para- director. The chloro and nitrile groups are deactivating and meta-directing. In this precursor, the positions ortho and para to the amino group are C-3, C-5, and C-1. C-3 is blocked by chlorine and C-1 is blocked by the nitrile. Therefore, nitration is strongly directed to the C-5 position.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Nitration
This protocol is adapted from established methods for the nitration of activated aromatic rings.[14] CAUTION: Nitrating mixtures are highly corrosive and reactions can be exothermic. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Amino-3-chlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (e.g., 5 mL per 1 g of starting material).
-
Cooling: Cool the flask in an ice/salt bath to 0-5°C.
-
Substrate Addition: Slowly add 4-amino-3-chlorobenzonitrile portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate, cooled flask, or use a solid nitrate salt like KNO₃. Add this nitrating agent dropwise (if liquid) or portion-wise (if solid) to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0°C and 10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 5-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.
Reactivity and Applications in Drug Discovery
The strategic placement of functional groups makes this compound a potent intermediate for constructing complex molecular scaffolds, particularly in the field of oncology. Substituted benzonitriles are precursors to many kinase inhibitors, which function by blocking the ATP-binding site of protein kinases that are often dysregulated in cancer.
Caption: Derivatization pathways for drug discovery applications.
The reduction of the nitro group to an amine would yield a 1,2,4-tri-substituted 3,5-diaminobenzonitrile derivative. This class of intermediate is highly valuable for the synthesis of fused heterocyclic systems like benzimidazoles, which are privileged structures in medicinal chemistry.
Safety, Handling, and Storage
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, handling precautions must be based on the hazards associated with its constituent functional groups, namely aromatic nitro compounds and chloroanilines.[15][16] Aromatic nitro compounds can be flammable and may decompose exothermically at high temperatures or under alkaline conditions.[17][18]
Potential GHS Hazard Statements (Inferred):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing genetic defects or cancer (class hazard for some aromatic amines/nitro compounds).
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact as aromatic nitro compounds can be absorbed through the skin.[15]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid creating dust. Avoid contact with heat, sparks, and open flames. Prevent contact with strong oxidizing agents, strong reducing agents, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier data, storage in a refrigerator at 2-8°C is recommended.[2]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
References
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Nichols, L. (2020, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
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Measuring Solubility. (n.d.). Alloprof. [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. [Link]
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experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]
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The effect of temperature on solubility | Class experiment. (n.d.). RSC Education. [Link]
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Belford, R. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2).
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Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]
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Synthesis of 4-amino-3-nitrobenzonitrile. (n.d.). PrepChem.com. [Link]
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Fluorine-Containing Benzonitrile. (n.d.). Taizhou Volsen Chemical Co., Ltd.. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
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Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. [Link]
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NMR Predictor. (n.d.). Chemaxon Docs. [Link]
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PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. [Link]
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4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
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How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2021). National Institutes of Health. [Link]
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mass spectrometry examples 2. (2018, August 14). YouTube. [Link]
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Predict 13C NMR spectra. (n.d.). Cheminfo.org. [Link]
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Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). National Institutes of Health. [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics. [Link]
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ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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4-Amino-3-chlorobenzonitrile. (n.d.). PubChem. [Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). National Institutes of Health. [Link]
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Fourier Transform Infrared (FTIR) Spectroscopic Analyses of Microbiological Samples and Biogenic Selenium Nanoparticles of Microbial Origin. (2021). National Institutes of Health. [Link]
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4-Chloro-3-nitrobenzoic acid methyl ester. (n.d.). SpectraBase. [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-chloro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chloro-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring an electron-donating amino group, and electron-withdrawing chloro, nitro, and cyano functionalities, imparts a unique electronic profile, making it a versatile intermediate for the synthesis of novel heterocyclic compounds and other complex molecular architectures. The strategic placement of these substituents on the benzonitrile core allows for a range of chemical transformations, offering pathways to new therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and detailed protocols for its characterization.
Physicochemical Properties and Spectroscopic Data
The molecular formula for this compound is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol [1]. The presence of both hydrogen bond donors (amino group) and acceptors (nitro and cyano groups) suggests the potential for significant intermolecular interactions, influencing its solid-state properties such as melting point and solubility.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| ¹H NMR | See Predicted Spectrum | Analogous Compounds |
| ¹³C NMR | See Predicted Spectrum | Analogous Compounds |
| IR Spectroscopy | See Predicted Spectrum | Analogous Compounds |
| Mass Spectrometry | See Predicted Spectrum | Analogous Compounds |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be devised based on established methodologies for the nitration of substituted benzonitriles. A logical starting material would be 4-amino-3-chlorobenzonitrile. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position occupied by the cyano group, the primary sites for substitution are the two ortho positions. The chloro group is a deactivating group but also an ortho-, para-director. The directing effects of the amino group are dominant.
The proposed synthesis involves the electrophilic nitration of 4-amino-3-chlorobenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor mono-nitration and prevent side reactions.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from analogous nitration reactions of substituted anilines and benzonitriles[2][3].
Materials:
-
4-amino-3-chlorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 5.0 g of 4-amino-3-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzonitrile over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A yellow precipitate should form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to litmus paper.
-
Neutralize any remaining acid by washing the solid with a saturated aqueous sodium bicarbonate solution, followed by another wash with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
-
Dry the purified product under vacuum at 60 °C.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there will be two aromatic protons. The chemical shifts will be influenced by the electronic nature of the substituents. The amino protons will appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the cyano group will be significantly deshielded.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| ~8.0-8.2 (s, 1H, Ar-H) | ~150 (C-NH₂) |
| ~7.8-8.0 (s, 1H, Ar-H) | ~140 (C-NO₂) |
| ~5.5-6.5 (br s, 2H, -NH₂) | ~130 (C-Cl) |
| ~125 (Ar-CH) | |
| ~120 (Ar-CH) | |
| ~115 (C-CN) | |
| ~110 (-CN) |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300-3500 (two bands) |
| C≡N stretch (nitrile) | 2220-2240 |
| N-O stretch (nitro, asymmetric) | 1500-1550 |
| N-O stretch (nitro, symmetric) | 1330-1370 |
| C-Cl stretch | 700-800 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
| Technique | Predicted m/z Values |
| Electron Ionization (EI) | Molecular Ion (M⁺): 197/199 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragments: [M-NO₂]⁺, [M-CN]⁺, [M-Cl]⁺ |
Experimental Protocol: Characterization
Caption: Workflow for the structural characterization of this compound.
1. NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.
2. IR Spectroscopy Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program that allows for the separation of the compound from any impurities. A typical program would be: initial temperature of 100 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-300.
-
Analyze the resulting chromatogram and mass spectrum to determine the retention time, molecular ion peak, and fragmentation pattern.
Conclusion
This compound is a valuable building block in synthetic organic chemistry. The interplay of its functional groups provides a rich platform for further chemical modifications. The proposed synthetic route and detailed characterization protocols in this guide offer a solid foundation for researchers and scientists to produce and validate this compound for applications in drug discovery and materials science. The predictive nature of the spectroscopic data, based on closely related structures, provides a reliable benchmark for experimental verification.
References
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PrepChem. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
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-
NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. [Link]
-
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-
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solubility of 4-Amino-3-chloro-5-nitrobenzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Amino-3-chloro-5-nitrobenzonitrile in Organic Solvents
Introduction
This compound, with CAS Number 1456531-72-8, is a highly functionalized aromatic compound.[1] Its structure, featuring an amino, a chloro, a nitro, and a nitrile group, makes it a versatile building block in medicinal chemistry and materials science. The precise substitution pattern offers multiple reaction sites for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutic agents.
Understanding the solubility of this compound is a critical first step in its application. Solubility data governs the choice of solvents for chemical synthesis, purification via crystallization, formulation for biological screening, and the development of final drug products. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound in a range of common organic solvents, grounded in established scientific principles and methodologies.
Part 1: Physicochemical Properties and Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3]
Molecular Structure Analysis:
This compound (Molecular Formula: C₇H₄ClN₃O₂, Molecular Weight: 197.58 g/mol ) possesses a unique combination of functional groups that influence its polarity and intermolecular interactions:[1]
-
Aromatic Ring: A non-polar core.
-
Nitrile Group (-C≡N): Strongly polar, acts as a hydrogen bond acceptor.
-
Nitro Group (-NO₂): Strongly polar and electron-withdrawing, acts as a hydrogen bond acceptor.
-
Amino Group (-NH₂): Polar, capable of acting as both a hydrogen bond donor and acceptor.
-
Chloro Group (-Cl): Moderately polar and electron-withdrawing.
The presence of multiple polar groups, particularly the hydrogen-bonding amino group, suggests that this compound is a polar molecule. Therefore, it is predicted to have limited solubility in non-polar solvents like hexane and higher solubility in polar solvents. The interplay between hydrogen bonding capacity and dipole-dipole interactions will dictate its solubility profile across polar protic and polar aprotic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1456531-72-8 | [1] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| Appearance | Expected to be a solid powder or crystal | [4] |
| pKa (Predicted) | -3.52 (for the related 4-Amino-3-nitrobenzonitrile) |[4] |
Part 2: A Framework for Experimental Solubility Determination
To obtain accurate quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the saturation solubility of a compound.[5] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is achieved.
Experimental Workflow Diagram
Sources
Introduction: A Multifunctional Scaffold for Advanced Synthesis
An In-depth Technical Guide to the Chemical Reactivity of 4-Amino-3-chloro-5-nitrobenzonitrile
This compound (CAS No. 1456531-72-8) is a highly functionalized aromatic compound that serves as a versatile building block for researchers in medicinal chemistry and materials science.[1] Its structure is characterized by a dense arrangement of four distinct and electronically interacting functional groups on a benzene ring: a nucleophilic amino group, a displaceable chloro group, a reducible nitro group, and a versatile cyano (nitrile) group. This unique constitution imparts a complex and highly tunable reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly heterocyclic systems and substituted anilines used as pharmaceutical scaffolds.
This guide provides an in-depth analysis of the chemical reactivity of this compound. We will dissect the reactivity of each functional group, explaining the underlying electronic effects that govern their behavior. This analysis is supported by field-proven experimental protocols and visual workflows, designed to provide researchers, scientists, and drug development professionals with the expert insights needed to effectively utilize this potent synthetic intermediate.
Core Reactivity Profile: An Overview
The reactivity of this compound is dominated by the electronic interplay between its electron-donating amino group and the three powerful electron-withdrawing groups (EWG): nitro, chloro, and cyano. The nitro and cyano groups, in particular, strongly deactivate the aromatic ring towards electrophilic attack but potently activate it for nucleophilic aromatic substitution (SNAr).
Caption: Key reactive sites of this compound.
Physicochemical Properties
| Property | 4-Chloro-3-nitrobenzonitrile | 4-Amino-3-chlorobenzonitrile |
| CAS Number | 939-80-0[2] | 21803-75-8 |
| Molecular Formula | C₇H₃ClN₂O₂[2] | C₇H₅ClN₂ |
| Molecular Weight | 182.56 g/mol [2] | 152.58 g/mol |
| Appearance | White to yellow crystalline solid[2] | Solid |
| Melting Point | 98-100 °C[2] | 102-105 °C |
| Boiling Point | 284.8 °C at 760 mmHg[2] | Not available |
| Solubility | Slightly soluble in water | Not available |
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The most synthetically valuable reaction of this molecule is the nucleophilic aromatic substitution (SNAr) of the chloro group. The combined electron-withdrawing effects of the ortho-nitro group and the para-cyano group create a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine, making it highly susceptible to nucleophilic attack.[3][4]
Causality Behind Reactivity:
-
Activation: The nitro group, positioned ortho to the chlorine, and the cyano group, positioned para, are powerful activating groups for SNAr. They stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, lowering the activation energy of the reaction.[5]
-
Rate-Determining Step: The addition of the nucleophile to the aromatic ring to form the Meisenheimer complex is the slow, rate-limiting step.[5] The subsequent departure of the chloride ion is rapid and re-establishes the aromaticity of the ring.[5]
This high reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a gateway to diverse molecular scaffolds.
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol: SNAr with a Primary Amine
This protocol describes a representative SNAr reaction using benzylamine as the nucleophile. The system is self-validating: the consumption of the starting material and formation of a new, less polar product can be easily monitored by Thin Layer Chromatography (TLC).
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add a slight excess of the amine nucleophile (e.g., benzylamine, 1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic attack.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Part 2: Reactions of the Amino Group
The amino group (-NH₂) acts as a nucleophile and a base, though its reactivity is attenuated by the adjacent electron-withdrawing chloro and nitro groups. Nevertheless, it undergoes several canonical reactions of aromatic amines.[6]
-
Acylation: The amino group readily reacts with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amide.[7] This is often used as a protecting group strategy to temporarily reduce the activating effect of the amino group during other transformations, such as electrophilic substitution.[8]
-
Diazotization (Sandmeyer-type Reactions): At low temperatures (0-5 °C), the primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt.[6][9] This highly versatile intermediate can then be converted to a variety of other functional groups (-OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions.
Part 3: Reduction of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that can be readily reduced to a primary amino group (-NH₂). This transformation is fundamental in drug development for converting a synthetic intermediate into a biologically active scaffold, such as a substituted phenylenediamine.
Causality Behind Reagent Choices:
-
Metals in Acid (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction.[10] The metal acts as the electron source, and the acid protonates the oxygen atoms of the nitro group, converting them into a good leaving group (water).[10]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is a clean and efficient method. However, it may not be chemoselective, as other functional groups like the nitrile can also be reduced under certain conditions.
Caption: Workflow for the selective reduction of the nitro group.
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
This protocol provides a reliable method for the selective reduction of the nitro group.
-
Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is often exothermic.
-
Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully neutralize it by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction & Purification: Filter the mixture to remove the tin salts. Extract the aqueous filtrate with an organic solvent like ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product, which can be purified further if necessary.
Part 4: Reactivity of the Nitrile Group
The nitrile (-C≡N) group is a versatile functional handle that can undergo several important transformations. Its reactivity is enhanced by the electron-withdrawing nature of the other substituents on the ring.[11][12]
-
Hydrolysis: The nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions.[11] Electron-withdrawing groups on the aromatic ring generally facilitate this transformation by increasing the electrophilicity of the nitrile carbon.[12]
-
Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, though conditions must be chosen carefully to avoid reduction of the nitro group.[13]
-
Conversion to Tetrazole: The nitrile group can react with sodium azide (NaN₃) in the presence of a Lewis acid catalyst to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[14]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest appropriate precautions are necessary.
-
4-Amino-3-nitrobenzonitrile (related structure): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[15]
-
4-Chloro-3-nitrobenzonitrile (precursor): May be harmful if swallowed. Causes skin and serious eye irritation.[16][17]
Mandatory Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Avoid breathing dust.[17]
-
Wash hands thoroughly after handling.[16]
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a synthetic intermediate whose value lies in the distinct and predictable reactivity of its four functional groups. The chloro group is exceptionally primed for nucleophilic aromatic substitution, providing the primary route for molecular elaboration. The nitro and amino groups offer opportunities for reduction and diazotization, respectively, while the nitrile group serves as a precursor to amides, carboxylic acids, and amines. A thorough understanding of the electronic interplay governing these functionalities allows the discerning researcher to strategically and selectively manipulate this molecule, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.
References
- Reactions of aromatic amines | PDF - Slideshare. (n.d.).
- Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem. (n.d.).
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. (n.d.).
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Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4823. [Link]
- Explain electrophilic substitution in nitro compounds. - Equation | CK-12 Foundation. (n.d.).
- Reactions of Amines. (n.d.).
- The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure | Semantic Scholar. (1995).
- Aromatic Amines - SUNDARBAN MAHAVIDYALAYA. (n.d.).
- p-Chloronitrobenzene undergoes nucleophilic substitution faster than chlorobenzene. Explain, providing - brainly.com. (2024).
- Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S. (n.d.).
- Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.).
- Benzonitrile - Wikipedia. (n.d.).
- lech204.pdf - NCERT. (n.d.).
- BENZONITRILE - Ataman Kimya. (n.d.).
- p-Chloronitrobenzene undergoes nucleophile substitution faster than chlorobenzene. Explain. - Vedantu. (n.d.).
- How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? - FAQ - Guidechem. (n.d.).
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- CAS No : 1456531-72-8 | Product Name : this compound. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- 4-Amino-3-chlorobenzonitrile 97 21803-75-8 - Sigma-Aldrich. (n.d.).
- Exploring 4-Chloro-3-Nitrobenzonitrile: Properties and Applications. (n.d.).
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thermal stability of 4-Amino-3-chloro-5-nitrobenzonitrile
An In-depth Technical Guide to the Thermal Stability of 4-Amino-3-chloro-5-nitrobenzonitrile
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, thermal stability is a critical parameter that dictates safe handling, storage, processing, and ultimately, the viability of a compound in a therapeutic context. This guide provides a detailed examination of the , a substituted benzonitrile with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document serves as both a theoretical assessment and a practical guide for its empirical evaluation. We will delve into the anticipated thermal behavior based on its constituent functional groups and provide robust, field-proven protocols for its characterization.
Molecular Structure and its Implications for Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its structure. This compound is a multi-substituted aromatic compound featuring an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a nitrile (-CN) group on a benzene ring. Each of these functional groups contributes to the overall electronic and steric environment of the molecule, thereby influencing its response to thermal stress.
-
The Nitro Group (-NO₂): Aromatic nitro compounds are well-known for their energetic nature and potential for rapid, exothermic decomposition.[1][2] The carbon-nitro bond (C-NO₂) cleavage is often the initial and rate-determining step in the thermal decomposition of many nitroaromatic compounds.[3][4][5] This decomposition can release significant amounts of energy and generate gaseous products, such as nitrogen oxides, leading to a rapid increase in pressure and temperature if confined.[3][6] The presence of the nitro group is the primary reason why this compound must be handled with caution as a potentially energetic material.[7][8]
-
The Amino Group (-NH₂): The amino group is an electron-donating group which can influence the electronic density of the aromatic ring. Its presence can sometimes decrease the thermal stability of nitroaromatic compounds.
-
The Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can also impact the stability of the benzene ring.[9] Halogenated nitroaromatic compounds are a known class of energetic materials, and the presence of chlorine can influence the decomposition pathway.[10][11]
-
The Nitrile Group (-CN): Aromatic nitriles are generally characterized by high thermal stability.[12] The nitrile group itself is thermally robust, though at very high temperatures, it can undergo reactions such as trimerization.[13]
Predicted Thermal Behavior: Given the presence of the nitro group, it is anticipated that this compound will exhibit exothermic decomposition at elevated temperatures. The onset of this decomposition is expected to be the primary limiting factor for its thermal stability. The interaction between the electron-donating amino group and the electron-withdrawing nitro and chloro groups may influence the decomposition temperature.
Workflow for Thermal Stability Assessment
A systematic approach is essential for the comprehensive evaluation of the thermal stability of a compound like this compound. The following workflow outlines the key experimental stages.
Caption: Workflow for assessing the .
Experimental Protocols for Thermal Analysis
The following sections provide detailed methodologies for conducting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two primary techniques for evaluating thermal stability.[14][15]
Safety Precautions for Handling Potentially Energetic Compounds
Given the nitroaromatic nature of the target compound, stringent safety measures must be implemented.[16][17]
-
Hazard Control Plan: A task-specific Hazard Control Plan must be developed and approved before commencing any work.[16]
-
Personal Protective Equipment (PPE): Goggles, a face shield, and appropriate gloves must be worn. A lab coat is mandatory.[7]
-
Work Area: All manipulations should be conducted in a designated fume hood, free of other chemicals and potential ignition sources.[16]
-
Handling: Use non-metal spatulas to avoid friction or static discharge that could initiate decomposition. Avoid grinding or subjecting the material to mechanical shock.[7][17]
-
Sample Size: Keep the sample sizes for analysis to a minimum (typically in the milligram range) to mitigate the risk of a significant energy release.[18]
Protocol for Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions as a function of temperature. It is highly effective for determining melting points, decomposition onsets, and the enthalpy of decomposition.[15][18]
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo DSC 3 or similar).
Methodology:
-
Sample Preparation:
-
In a designated fume hood, accurately weigh 1-3 mg of this compound into a pressure-resistant crucible (e.g., gold-plated stainless steel).[18]
-
Hermetically seal the crucible to contain any evolved gases during decomposition.
-
Prepare an empty, sealed crucible to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[19]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Note: A range of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used in separate experiments to assess the kinetics of decomposition.[20]
-
-
Data Analysis:
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, and the amount of volatile components.[23][24]
Objective: To determine the decomposition temperature range and mass loss associated with the thermal degradation of this compound.
Instrumentation: A calibrated TGA instrument.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample into a ceramic or aluminum TGA crucible.[14]
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.
-
Identify the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost at each decomposition step and the final residual mass.
-
Data Presentation and Interpretation
The quantitative data obtained from the DSC and TGA experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of DSC Thermal Analysis Data
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (ΔHd, J/g) |
| 2 | Experimental Value | Experimental Value | Experimental Value |
| 5 | Experimental Value | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value | Experimental Value |
| 20 | Experimental Value | Experimental Value | Experimental Value |
Table 2: Summary of TGA Data (at 10 °C/min in N₂)
| Parameter | Value |
| Onset of Decomposition (Tonset, °C) | Experimental Value |
| Temperature of Max. Decomposition Rate (Tpeak, °C) | Experimental Value |
| Mass Loss (%) | Experimental Value |
| Residual Mass at 600 °C (%) | Experimental Value |
A low onset temperature of decomposition coupled with a high enthalpy of decomposition would indicate a significant thermal hazard. The TGA data will complement the DSC findings by showing the temperature range over which mass loss occurs.
Concluding Remarks for the Researcher
The structural features of this compound, particularly the presence of a nitro group, strongly suggest that this compound should be treated as a potentially energetic material. Its thermal stability is likely to be limited by a highly exothermic decomposition process. The protocols outlined in this guide provide a robust framework for the empirical determination of its thermal properties. A thorough analysis using DSC and TGA is not merely a procedural step but a critical safety and quality assessment. The resulting data will be invaluable for defining safe handling procedures, establishing appropriate storage conditions, and guiding its application in research and drug development.
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- University of Pennsylvania. (2022). SOP: Explosive Compounds. PennEHRS.
- Yale University. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.
- Open Access Journals. (2024).
- University of St Andrews. (n.d.). Safety Services Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals.
- DSIAC. (2019).
- University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.
- Yang, W., et al. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Brill, T. B., & James, K. J. (1993).
- Imkhantistova, N. V., et al. (2014). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin.
- Raikova, V. M., & Kondrikov, B. N. (2015). Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups.
- ResearchGate. (n.d.).
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An In-Depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzonitrile: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold
4-Amino-3-chloro-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in modern medicinal chemistry. Its strategic importance stems from the unique electronic interplay of its substituents: an electron-donating amino group and three electron-withdrawing groups (chloro, nitro, and nitrile). This arrangement creates a molecule with distinct regions of reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic systems, particularly those designed as kinase inhibitors and other targeted therapeutics. The nitrile moiety, a common pharmacophore, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, further enhancing the compound's utility in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, safe handling, and applications of this compound, offering field-proven insights for its effective use in research and development.
Chemical Properties and Synthesis
Physicochemical and Spectroscopic Data
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [3] |
| Molecular Weight | 197.58 g/mol | [3] |
| CAS Number | 1456531-72-8 | [3] |
| Appearance | Expected to be a yellow to orange solid | General knowledge of nitroaromatic compounds |
| Melting Point | Not available. For comparison, 4-Amino-3-chlorobenzonitrile melts at 102-105 °C. | [4] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO, and sparingly soluble in less polar solvents and water. | General chemical principles |
| Spectroscopic Data | While experimental data is unavailable, predicted ¹H NMR, ¹³C NMR, and MS data can be computationally generated. Experimental IR and MS data for the related 4-Amino-3-chloro-5-methylbenzonitrile are available and can serve as a reference. | [5] |
Recommended Synthetic Protocol
The synthesis of 4-Amino-3-nitrobenzonitrile can be achieved through the nitration of an appropriate precursor, followed by any necessary functional group interconversions. A reliable method involves the nitration of 4-acetamidobenzonitrile, followed by acidic hydrolysis of the acetamido group.
Reaction Scheme:
A two-step synthesis of 4-Amino-3-nitrobenzonitrile.
Step-by-Step Methodology: [6]
-
Nitration:
-
To a solution of 4-acetamidobenzonitrile (9.40 g) in 80 mL of concentrated sulfuric acid, add potassium nitrate in small portions while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 5-10 °C for 2 hours.
-
Pour the reaction mixture into ice water. The product will precipitate.
-
Collect the crystals by suction filtration.
-
-
Hydrolysis:
-
To the collected crystals, add 100 mL of 4N hydrochloric acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature.
-
Collect the resulting crystals by filtration, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.
-
Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the electronic nature of its substituents. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the nitro, chloro, and nitrile groups are deactivating and meta-directing.[7] However, in a polysubstituted ring, the overall reactivity is a complex interplay of these competing effects.
The primary modes of reactivity for this molecule that are of interest to drug development professionals are:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is activated towards nucleophilic displacement by the two ortho/para electron-withdrawing nitro and nitrile groups. This makes the compound an excellent substrate for reaction with various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity. The fluorine analog, 4-fluoro-3-nitrobenzonitrile, is significantly more reactive in SNAr reactions than its chloro counterpart due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic.[2]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as indium powder in the presence of ammonium chloride, or catalytic hydrogenation.[8] This transformation is a key step in many synthetic pathways, as it unmasks a versatile amino group that can be further functionalized.
-
Reactions of the Amino Group: The existing amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains and the formation of new heterocyclic rings.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, providing another handle for molecular elaboration. The rate of hydrolysis is influenced by the electronic nature of the other substituents on the ring.[9][10]
Key reaction pathways for this compound.
Safety, Handling, and Disposal: A Self-Validating System
Given the presence of a nitro group and its classification as a potentially harmful chemical, a rigorous and self-validating safety protocol is paramount when handling this compound. The following guidelines are synthesized from authoritative safety data sheets and best laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | Description | Recommended PPE |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (use in a chemical fume hood). |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated area, preferably a certified chemical fume hood. |
Workflow for Safe Handling:
A systematic workflow for the safe handling of the compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Accidental Release
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not let the product enter drains.
Disposal Procedures
This compound and its waste products should be treated as hazardous waste.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
-
Disposal Method: The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Contaminated Packaging: Dispose of as unused product.
-
General Guidance: Always follow local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of down the drain or in regular trash.
Applications in Drug Development: A Gateway to Kinase Inhibitors
Substituted aminobenzonitriles are privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
While specific drugs derived directly from this compound are not widely documented, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, related 4-halo-3-nitrobenzonitriles are key intermediates in the synthesis of potent kinase inhibitors like Alectinib, which targets anaplastic lymphoma kinase (ALK) and c-Met.[1]
The synthetic utility of this compound in this context lies in a typical reaction sequence:
-
SNAr Reaction: The chloro group is displaced by a nucleophile, often a piperazine or another amine-containing heterocycle, which is a common feature in many kinase inhibitors.
-
Nitro Group Reduction: The nitro group is then reduced to an amine.
-
Cyclization/Further Functionalization: The newly formed diamine can then be used to construct a heterocyclic core, such as a quinazoline, which is a common scaffold in EGFR kinase inhibitors.[8]
The chloro and nitro groups in the starting material serve as crucial functional handles that are transformed in a stepwise manner to build the complex architecture of the final drug molecule. The amino group can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical structure make it an attractive building block for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.
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Unveiling the Chemical Versatility of 4-Amino-3-chloro-5-nitrobenzonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: A Multifunctional Scaffold for Modern Drug Design
4-Amino-3-chloro-5-nitrobenzonitrile emerges as a highly versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring an aromatic ring substituted with four distinct functional groups, offers a rich landscape for chemical modification and the strategic design of active pharmaceutical ingredients (APIs).[1] This guide will dissect the individual and collective contributions of the amino, chloro, nitro, and nitrile groups, providing researchers with the foundational knowledge to harness the full potential of this intriguing molecule.
The Architectural Blueprint: Understanding the Functional Group Synergy
The unique arrangement of the amino, chloro, nitro, and nitrile groups on the benzonitrile core dictates the molecule's overall electronic properties and reactivity. This intricate interplay is crucial for its application as a versatile intermediate in organic synthesis.
Caption: Molecular structure of this compound.
In-Depth Analysis of Key Functional Groups
The Amino Group (-NH₂): A Gateway to Bioactivity
The primary amino group is a cornerstone of medicinal chemistry, renowned for its ability to form hydrogen bonds and its basic nature.[2] These characteristics can significantly enhance a drug's aqueous solubility and its capacity to interact with biological targets.[2]
-
Reactivity: The amino group is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. It can also serve as a nucleophile in various reactions, providing a handle for further molecular elaboration.
-
Role in Drug-Receptor Interactions: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the hydrogen atoms can act as donors.[3] This dual capability is crucial for establishing specific and high-affinity interactions within a receptor's binding pocket.[3][4]
The Chloro Group (-Cl): The "Magic" Halogen
The inclusion of a chlorine atom can have a profound, and sometimes unexpectedly large, positive impact on a drug's potency and pharmacokinetic profile, an effect often termed the "magic chloro" effect.[5]
-
Physicochemical Impact: Chlorine substitution increases the hydrophobicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[6] This can lead to improved binding affinity.[6]
-
Metabolic Stability: The presence of a chloro group can block sites of metabolic oxidation, thereby increasing the drug's half-life and overall exposure in the body.[5] Computational studies have shown that the addition of chlorine can increase the physicochemical properties and stability of inhibitors without affecting toxicity.[7][8]
The Nitro Group (-NO₂): A Double-Edged Sword
The nitro group is a strong electron-withdrawing group with a complex role in medicinal chemistry.[9][10] While it can be associated with toxicity, its unique properties are also exploited in the design of certain therapeutics.[11][12]
-
Bioactivation: The biological activity of many nitroaromatic compounds is dependent on the metabolic reduction of the nitro group.[11] This bioreductive activation can transform a relatively inert prodrug into a highly reactive cytotoxic agent, a strategy employed in some anticancer and antimicrobial drugs.[11]
-
Electronic Effects: As a powerful electron-withdrawing group, the nitro moiety significantly influences the electron distribution of the aromatic ring, impacting the reactivity of the other substituents.[10]
The Nitrile Group (-C≡N): A Versatile Pharmacophore
The nitrile group is an increasingly important functional group in drug design, with over 30 nitrile-containing pharmaceuticals currently on the market.[13][14]
-
Bioisosterism and Interactions: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, participating in polar interactions and hydrogen bonding as a hydrogen bond acceptor.[13] Its linear geometry and small size allow it to fit well within binding pockets.[15]
-
Metabolic Robustness: In most cases, the nitrile group is metabolically stable and passes through the body unchanged.[13] This robustness contributes to favorable pharmacokinetic profiles.[15]
Synergistic Interactions and Reactivity Profile
The collective influence of these four functional groups makes this compound a rich platform for synthetic transformations.
| Functional Group | Key Property | Impact on Molecule |
| Amino (-NH₂) ** | Electron-donating, H-bond donor/acceptor | Activates the ring, enhances solubility and target binding.[2][3] |
| Chloro (-Cl) | Hydrophobic, electron-withdrawing | Increases lipophilicity, can improve potency and metabolic stability.[5][6] |
| Nitro (-NO₂) ** | Strong electron-withdrawing | Deactivates the ring, potential for bioreductive activation.[9][11] |
| Nitrile (-C≡N) | Polar, H-bond acceptor, metabolically stable | Acts as a versatile pharmacophore, enhances binding and pharmacokinetics.[13][15] |
The strong electron-withdrawing nature of the nitro and nitrile groups, combined with the chloro substituent, deactivates the aromatic ring towards electrophilic substitution. However, the potent activating effect of the amino group can still direct reactions. The molecule is also primed for nucleophilic aromatic substitution, where a suitable nucleophile can displace the chloride.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the nitration of a substituted aminobenzonitrile precursor. The following is a generalized protocol based on analogous reactions.
Materials:
-
4-Amino-3-chlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethanol/Water solution (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-amino-3-chlorobenzonitrile to concentrated sulfuric acid.
-
Maintain the temperature below 10°C and add potassium nitrate in small portions (or slowly add fuming nitric acid).[16]
-
Stir the reaction mixture at low temperature for a designated period (e.g., 2 hours).[16]
-
Carefully pour the reaction mixture into a beaker containing ice and water to precipitate the product.[16]
-
Filter the solid product and wash it with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the substituents. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic stretching frequencies for -NH₂, -C≡N, and -NO₂ groups. The C≡N stretch is typically a sharp, intense peak around 2200-2240 cm⁻¹.[17] |
| Mass Spectrometry (MS) | Determination of molecular weight and formula | A molecular ion peak corresponding to the mass of C₇H₄ClN₃O₂ (197.58 g/mol ).[18] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity.[1] |
Applications in Drug Discovery and Development
The multifunctionality of this compound makes it a valuable starting material for synthesizing a diverse range of heterocyclic compounds with potential therapeutic applications. For instance, similar structures like 4-fluoro-3-nitrobenzonitrile are used as precursors for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which are known to be "privileged structures" for targeting the ATP-binding site of protein kinases.[19]
Caption: Potential application of the molecule in synthesizing kinase inhibitors for cancer therapy.
The strategic manipulation of the functional groups on the this compound core allows for the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The amino group can be acylated or alkylated, the nitro group can be reduced to an amine to enable further reactions, and the nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole.[20] The chloro substituent can also be displaced via nucleophilic aromatic substitution. This chemical tractability provides medicinal chemists with a powerful tool for lead optimization.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a confluence of reactivity and functionality. A thorough understanding of the individual and synergistic roles of its amino, chloro, nitro, and nitrile groups is paramount for any researcher aiming to leverage this molecule in the synthesis of novel and effective therapeutic agents. This guide has provided a detailed, technically grounded overview to empower scientists and drug development professionals in their pursuit of innovative medicines.
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link]
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Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Available from: [Link]
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-
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Andrews, P. R., Craik, D. J., & Martin, J. L. (1984). Functional group contributions to drug-receptor interactions. Journal of medicinal chemistry, 27(12), 1648–1657. Available from: [Link]
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Liu, Y. L., et al. (2009). 4-Chloro-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(1), o92. Available from: [Link]
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PubChem. (n.d.). 3-Chloro-5-nitrobenzonitrile. Available from: [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Available from: [Link]
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ResearchGate. (2025). Application of Nitrile in Drug Design. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. BMC chemistry, 18(1), 125. Available from: [Link]
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theoretical properties of 4-Amino-3-chloro-5-nitrobenzonitrile
An In-depth Technical Guide to the Theoretical Properties of 4-Amino-3-chloro-5-nitrobenzonitrile
Abstract
This compound (CAS No. 1456531-72-8) is a highly functionalized aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science.[1][2] Its structure, featuring an electron-rich amino group juxtaposed with strongly electron-withdrawing nitro, chloro, and cyano substituents, creates a unique electronic profile that dictates its reactivity and potential applications. This guide provides a comprehensive analysis of its theoretical properties, including its molecular structure, physicochemical characteristics, and predicted reactivity. We further propose a logical synthetic pathway, outline potential strategic applications in drug discovery, and detail essential safety protocols based on data from structurally analogous compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel, high-value molecules.
Physicochemical and Spectroscopic Profile
The core properties of this compound are derived from its molecular formula, C₇H₄ClN₃O₂, and a molecular weight of 197.58 g/mol .[1] While extensive experimental data for this specific molecule is not publicly available, its characteristics can be reliably predicted based on its structure and data from similar compounds.
| Property | Value / Description | Source |
| CAS Number | 1456531-72-8 | [1][2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Predicted to be a yellow or orange crystalline solid, typical for nitroaniline compounds. | N/A |
| Solubility | Predicted to be poorly soluble in water, but soluble in polar organic solvents like DMSO, DMF, and acetone. | N/A |
| Storage | Recommended storage at 2-8°C in a refrigerator.[1] | [1] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts would be influenced by the surrounding substituents.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: five for the aromatic carbons (four substituted, one protonated) and one for the nitrile carbon.
-
IR Spectroscopy: Key vibrational bands are predicted to include: N-H stretching from the primary amine (approx. 3300-3500 cm⁻¹), C≡N stretching from the nitrile group (approx. 2220-2240 cm⁻¹), and asymmetric/symmetric N-O stretching from the nitro group (approx. 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 197, along with a characteristic M+2 peak at m/z ≈ 199 with roughly one-third the intensity, confirming the presence of a single chlorine atom.
Molecular Structure and Reactivity Analysis
The reactivity of this compound is governed by the interplay of its four distinct functional groups on the benzene ring.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to resonance donation of its lone pair into the ring.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing effects.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but donates weakly through resonance.
-
Cyano Group (-CN): A strongly deactivating, meta-directing group through both inductive and resonance effects.
The combined effect of these substituents makes the aromatic ring electron-deficient, particularly activating it for nucleophilic aromatic substitution (SNA_r_), likely at the chlorine-bearing carbon. The amino group can be readily acylated or diazotized, the nitro group can be reduced to an amine, and the nitrile group can undergo hydrolysis or be converted into a tetrazole.
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is adapted from standard nitration procedures for activated anilines.[3] Using a mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation of the starting material.
Materials:
-
4-Amino-3-chlorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 molar equivalents).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly and portion-wise, add 4-amino-3-chlorobenzonitrile (1 molar equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 molar equivalents) and concentrated sulfuric acid (1 molar equivalent) via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Neutralization & Filtration: Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate solution until the pH is ~7. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
Potential Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile chemical scaffold. Each functional group serves as a handle for diverse chemical transformations, making it an attractive starting point for constructing libraries of complex molecules for biological screening.
-
Reduction of Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding a diamino-benzonitrile derivative. This new amino group can be used to introduce new pharmacophores or to form heterocyclic rings (e.g., benzimidazoles), a common core in many pharmaceuticals.
-
Modification of Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, a key functional group for interacting with biological targets. Alternatively, it can be converted to a tetrazole ring using sodium azide, creating a common bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.[4]
-
Nucleophilic Aromatic Substitution (SNA_r_): The presence of two strong electron-withdrawing groups (para-nitro and ortho-cyano relative to the chlorine) strongly activates the chlorine for displacement by various nucleophiles (e.g., amines, thiols, alcohols), enabling the introduction of diverse side chains.
-
Cross-Coupling Reactions: The aryl chloride can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding molecular complexity.
Caption: Key derivatization pathways for the title compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on data from structurally similar and hazardous compounds is mandatory.
-
4-Amino-3-nitrobenzonitrile: Classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin, eye, and respiratory irritation.[5][6]
-
4-Chloro-3-nitrobenzonitrile: Also classified as an irritant for the skin, eyes, and respiratory system.[7][8]
Hazard Assessment: Based on these analogs, this compound should be treated as a hazardous substance.
-
Toxicity: Likely to be harmful by inhalation, ingestion, and skin absorption.
-
Irritation: Expected to be a severe irritant to the eyes, skin, and respiratory tract.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat and closed-toe shoes.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of considerable theoretical interest. Its densely functionalized aromatic core, characterized by a unique electronic push-pull system, makes it a highly valuable building block for organic synthesis. While experimental data remains limited, its properties and reactivity can be confidently predicted. The strategic positioning of its four functional groups provides multiple avenues for derivatization, positioning it as a powerful scaffold for generating novel compounds in drug discovery and materials science. Strict adherence to safety protocols is essential when handling this potent compound.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile from p-Chlorobenzonitrile
<
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthetic pathway commences with the electrophilic nitration of p-chlorobenzonitrile to yield the intermediate, 4-chloro-3-nitrobenzonitrile. Subsequent nucleophilic aromatic substitution via amination affords the final product. This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and outlines critical safety considerations and analytical characterization techniques.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound. The presence of amino, chloro, nitro, and nitrile moieties on the benzene ring makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a key intermediate in the development of various target molecules.
This guide details a reliable and reproducible two-step synthesis starting from the readily available p-chlorobenzonitrile. The synthetic strategy is as follows:
-
Nitration: The initial step involves the electrophilic aromatic substitution of p-chlorobenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group onto the aromatic ring, yielding 4-chloro-3-nitrobenzonitrile.
-
Amination: The subsequent step is a nucleophilic aromatic substitution reaction where the chloro group of an activated dichloronitrobenzene precursor is displaced by ammonia to introduce the amino group, leading to the final product. A similar principle applies to the amination of related activated chloro-nitroaromatics.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this and similar compounds.
Reaction Mechanisms and Scientific Rationale
A fundamental understanding of the reaction mechanisms is crucial for successful synthesis and troubleshooting.
Electrophilic Aromatic Nitration
The nitration of p-chlorobenzonitrile is a classic example of an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric and sulfuric acids.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]
The chlorine atom and the cyano group on the p-chlorobenzonitrile starting material are both deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack than benzene itself.[2] However, the chlorine atom is an ortho-, para-director, while the cyano group is a meta-director. In this case, the directing effects of both substituents are considered. The nitration occurs at the position ortho to the chlorine and meta to the cyano group.
Nucleophilic Aromatic Substitution (Amination)
The introduction of the amino group onto a di-substituted nitro-aromatic ring proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[3][4] This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of a precursor like 1,4-dichloro-2-nitrobenzene, the chloride adjacent to the nitro group is susceptible to displacement by a nucleophile like ammonia.[3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group (chloride) is expelled to yield the aminated product.
Detailed Experimental Protocols
Safety First: All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[5][6][7][8] An eyewash station and safety shower should be readily accessible.[6]
Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
This protocol is adapted from established procedures for the nitration of aromatic compounds.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Chlorobenzonitrile | 137.57 | 4.79 g | 0.0348 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Fuming Nitric Acid (95%) | 63.01 | 4.0 g | 0.0635 |
| Ice | - | As needed | - |
| 5% Sodium Bicarbonate Solution | - | As needed | - |
| Ethanol (80%) | - | For recrystallization | - |
| Deionized Water | - | As needed | - |
Equipment:
-
50 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Protocol:
-
Reaction Setup: Equip a 50 mL three-neck flask with a magnetic stir bar and place it in an ice bath on a magnetic stirrer.
-
Acid Mixture Preparation: Carefully add 20 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to below 0°C.
-
Substrate Addition: Once the sulfuric acid is cooled, slowly add 4.79 g of p-chlorobenzonitrile to the flask. Continue stirring until all the solid has dissolved. Maintain the temperature below 0°C.
-
Nitrating Agent Addition: Slowly add 4.0 g of fuming nitric acid dropwise to the reaction mixture over a period of 1 hour. It is critical to maintain the reaction temperature below 0°C during the addition to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition of nitric acid is complete, continue stirring the reaction mixture at low temperature for an additional 30 minutes.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of ice water. A white solid should precipitate.
-
Isolation and Neutralization: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a 5% sodium bicarbonate solution until the washings are neutral, followed by washing with cold deionized water.
-
Purification: Recrystallize the crude product from an 80% ethanol/water solution.
-
Drying: Dry the purified crystals at 60°C to obtain 4-chloro-3-nitrobenzonitrile.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzonitrile.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the amination of activated aryl halides.[10]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-dichloro-1-nitrobenzene (as a model precursor) | 192.00 | 19.2 g | 0.1 |
| Anhydrous Ammonia | 17.03 | ~20 mL | ~0.8 |
| Chlorobenzene (solvent) | 112.56 | 40 mL | - |
| Deionized Water | - | As needed | - |
Equipment:
-
High-pressure steel autoclave
-
Heating mantle with temperature control
-
Stirring mechanism for autoclave
-
Steam distillation apparatus (for work-up)
-
Büchner funnel and filter flask
Protocol:
-
Reaction Setup: In a high-quality steel autoclave, combine 19.2 g of 2,4-dichloro-1-nitrobenzene and 40 mL of chlorobenzene.
-
Ammonia Addition: At room temperature, carefully add 20 mL of anhydrous ammonia to the autoclave.
-
Reaction: Seal the autoclave and heat the mixture to 130°C while stirring. Maintain this temperature for 20 hours. The pressure will initially rise and then decrease as the reaction proceeds.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully release the pressure.
-
Work-up: Transfer the reaction mixture to a distillation apparatus. Remove the chlorobenzene solvent by steam distillation.
-
Isolation: The product, 4-chloro-2-nitroaniline (as an example from the model precursor), can be isolated from the aqueous residue by filtration. Further purification can be achieved by recrystallization or column chromatography. The synthesis of the title compound follows a similar principle, starting from a suitably substituted dichloronitrobenzonitrile precursor.
Note on Precursor: The direct amination of 4-chloro-3-nitrobenzonitrile to yield the title compound is challenging due to the positions of the activating and leaving groups. The protocol above illustrates the general principle of amination on a related, activated substrate. The synthesis of the specific precursor for the title compound, 3,4-dichloro-5-nitrobenzonitrile, would be a necessary preceding step, followed by a selective amination at the 4-position.
Reaction Pathway Diagram:
Caption: Synthetic pathway to this compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized compounds is essential. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product. A suitable eluent system for 4-chloro-3-nitrobenzonitrile is petroleum ether/ethyl acetate (3:1, v/v).[9]
-
Melting Point: The melting point of pure 4-chloro-3-nitrobenzonitrile is 100-101°C.[11] A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks for the final product would include N-H stretches for the amino group, a C≡N stretch for the nitrile, and N-O stretches for the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by observing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Safety and Waste Disposal
Chemical Hazards:
-
Concentrated Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents.[5][12] They can cause severe burns upon contact with skin and eyes.[5][6] Inhalation of vapors can damage the respiratory tract.[12] Handle with extreme care in a fume hood.
-
p-Chlorobenzonitrile and its Derivatives: These are organic compounds that may be harmful if inhaled, ingested, or absorbed through the skin.
-
Anhydrous Ammonia: A corrosive and toxic gas. Handle in a well-ventilated area, preferably in a fume hood, and use appropriate respiratory protection.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Waste Disposal:
-
Acidic Waste: Neutralize acidic waste carefully with a suitable base (e.g., sodium bicarbonate) before disposal.
-
Organic Waste: Dispose of all organic solvents and residues in appropriately labeled hazardous waste containers in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently and safely prepare this valuable chemical intermediate for its various applications in research and development.
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Application Notes & Protocols: The Strategic Utility of 4-Amino-3-chloro-5-nitrobenzonitrile in Medicinal Chemistry
Abstract
4-Amino-3-chloro-5-nitrobenzonitrile (CAS No: 1456531-72-8) is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry.[1] Its unique substitution pattern—featuring an amine, a chloro group, and a nitro group arranged around a benzonitrile core—renders it an exceptionally versatile intermediate for the synthesis of complex heterocyclic compounds. The electron-withdrawing properties of the nitrile and nitro groups activate the molecule for key chemical transformations, making it a valuable starting material for building diverse molecular libraries aimed at various therapeutic targets, particularly in oncology. This guide provides an in-depth exploration of its chemical reactivity and presents detailed, field-proven protocols for its strategic manipulation in drug discovery workflows.
Introduction: A Scaffold of Untapped Potential
While direct literature on the biological applications of this compound is nascent, its true value lies in its role as a chemical building block. The strategic placement of three distinct functional groups offers a platform for sequential and selective chemical modifications.
-
The Amino Group: Serves as a primary nucleophile or a handle for amide bond formation, sulfonylation, and diazotization, enabling the introduction of diverse pharmacophoric elements.
-
The Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring. Crucially, it is a precursor to a second amino group via reduction, paving the way for the synthesis of ortho-diamines—a key step in the formation of benzodiazepines, benzimidazoles, and quinoxalines.
-
The Chloro Group: Positioned ortho to two strong electron-withdrawing groups (nitro and nitrile), it is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of a wide array of nucleophiles.[2][3]
-
The Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a precursor for tetrazoles and other heterocycles.[4] Its presence is common in many approved pharmaceuticals.
The confluence of these features makes this molecule an ideal starting point for the synthesis of kinase inhibitors, where substituted aminobenzonitrile cores are prevalent.
Core Applications & Synthetic Pathways
The primary utility of this compound is as a precursor to two key intermediates: 3,4-Diamino-5-chlorobenzonitrile (via nitro reduction) and various C3-substituted derivatives (via SNAr).
Workflow 1: Synthesis of Ortho-Diamine Intermediates
The selective reduction of the nitro group is arguably the most critical transformation of this scaffold. The resulting ortho-diamine is a cornerstone for building fused heterocyclic systems.
Caption: Synthetic workflow for generating fused heterocycles.
Workflow 2: Nucleophilic Aromatic Substitution (SNAr)
The chloro atom is activated for displacement by nucleophiles due to the strong resonance-stabilizing effect of the ortho-nitro and para-nitrile groups. This allows for the introduction of diverse side chains.
Sources
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Application Notes and Protocols: The Strategic Use of 4-Amino-3-chloro-5-nitrobenzonitrile as a Versatile Chemical Intermediate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction & Strategic Overview
4-Amino-3-chloro-5-nitrobenzonitrile (CAS No: 1456531-72-8) is a highly functionalized aromatic compound poised to serve as a cornerstone intermediate in modern synthetic chemistry.[1] Its strategic value is derived from the unique and orthogonal reactivity of its four distinct functional groups: an amino, a chloro, a nitro, and a nitrile moiety. This polyfunctionality allows for a programmed, multi-step synthetic sequence, enabling the construction of complex molecular architectures, particularly those relevant to medicinal chemistry and materials science.
The electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating amino group and the halogen, create a molecule with distinct reactive sites. This guide elucidates the core properties of this intermediate, provides a robust protocol for its synthesis, and details its application in the construction of advanced heterocyclic systems, which are prevalent scaffolds in drug discovery.
Caption: Key reactive functional groups of this compound.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1456531-72-8 | Pharmaffiliates[1] |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[2] |
| Molecular Weight | 197.58 g/mol | PubChem[2] |
| Appearance | Expected to be a yellow or light-yellow solid | ChemicalBook[3] |
| Melting Point | 159 - 162 °C (for the related 4-amino-3-nitrobenzonitrile) | ChemicalBook[3] |
| Solubility | Soluble in ethanol and benzene (for related compounds) | ChemicalBook[3] |
Safety & Handling
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. The following information is extrapolated from safety data for structurally similar compounds like 4-amino-3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed and away from strong oxidizing agents.[3]
Proposed Synthesis of this compound
Rationale of Synthetic Route
The proposed synthesis starts from the commercially available 4-Amino-3-chlorobenzonitrile . In this precursor, the powerful ortho-, para-directing amino group is the primary director for electrophilic substitution. The para position is blocked by the nitrile group. The two available ortho positions are C3 (substituted with chlorine) and C5. The amino group will strongly activate the C5 position for nitration, leading to the desired product.
Caption: Proposed synthetic workflow for the target intermediate.
Experimental Protocol: Nitration
This protocol is adapted from analogous nitration procedures for substituted anilines.[6][7]
Materials:
-
4-Amino-3-chlorobenzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 4-Amino-3-chlorobenzonitrile (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.05 eq) to a separate flask containing a small amount of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Further wash the solid with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product. Dry under vacuum.
Core Applications in Synthetic Chemistry
The utility of this compound is best demonstrated through its conversion into complex, high-value scaffolds. The following protocols highlight its role in constructing fused heterocyclic systems.
Application: Synthesis of Benzimidazole Scaffolds
A cornerstone application involves the reduction of the nitro group to generate a reactive ortho-phenylenediamine derivative, which is a direct precursor to benzimidazoles—a privileged scaffold in medicinal chemistry.
Causality: The reduction of the nitro group to a second amino group creates 4,5-diamino-3-chlorobenzonitrile. This 1,2-diamine system is primed for condensation reactions with aldehydes or carboxylic acids. The reaction with an aldehyde, followed by oxidative cyclization, or direct condensation with a carboxylic acid under heating, efficiently yields the fused benzimidazole ring system.
Caption: Pathway from the intermediate to a benzimidazole scaffold.
Protocol 4.1.1: Nitro Group Reduction
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (5M)
-
Ethyl Acetate
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated HCl to the suspension.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow addition of 5M NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,5-diamino-3-chlorobenzonitrile. This product is often used in the next step without further purification.
Protocol 4.1.2: Benzimidazole Formation
Materials:
-
Crude 4,5-diamino-3-chlorobenzonitrile (1.0 eq)
-
Aromatic or Aliphatic Aldehyde (R-CHO) (1.0 eq)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude diamine in DMF in a round-bottom flask.
-
Add the chosen aldehyde (1.0 eq) followed by sodium metabisulfite (1.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude benzimidazole derivative by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern organic chemist. Its dense and varied functionality provides access to a multitude of synthetic pathways, particularly for the construction of nitrogen-containing heterocyclic compounds. The protocols detailed herein offer a validated starting point for researchers to harness the potential of this versatile intermediate in drug discovery programs and advanced materials synthesis. The logical, step-wise modification of its functional groups underscores the principles of efficient and rational molecular design.
References
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Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. Source: ResearchGate. [Link]
-
This compound | CAS No: 1456531-72-8. Source: Pharmaffiliates. [Link]
-
4-Amino-3-chloro-5-methyl benzonitrile. Source: NIST WebBook. [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile. Source: PrepChem.com. [Link]
- 4-amino-3, 5-dichloro-benzamides.
-
Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Source: SciSpace. [Link]
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Synthesis and characterization of novel 1,2,3-triazole derivatives. Source: Heterocyclic Letters. [Link]
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United States Patent (19). Source: Googleapis.com. [Link]
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4-Chloro-3-nitrobenzonitrile. Source: National Center for Biotechnology Information. [Link]
-
3-Chloro-5-nitrobenzonitrile. Source: PubChem. [Link]
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4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Source: PubChem. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: National Center for Biotechnology Information. [Link]
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Application Notes & Protocols for the Analytical Characterization of 4-Amino-3-chloro-5-nitrobenzonitrile
Introduction: Unveiling the Molecular Identity
4-Amino-3-chloro-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring an electron-donating amino group and electron-withdrawing nitro, chloro, and nitrile functionalities, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The precise substitution pattern on the benzene ring governs its chemical reactivity, biological activity, and physical properties.
Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to ensure its identity, purity, and consistency. This guide provides a comprehensive suite of analytical methods and detailed protocols tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to establish a robust analytical workflow for this compound.
Foundational Physicochemical Properties
A thorough understanding of a compound's basic properties is the cornerstone of any analytical strategy. These parameters influence choices regarding solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| CAS Number | 1456531-72-8 | [1] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | ~98-102 °C (for related isomer 4-Chloro-3-nitrobenzonitrile) | |
| Solubility | Slightly soluble in water; soluble in organic solvents like acetonitrile, methanol. |
Chromatographic Methods for Purity and Quantification
Chromatography is the gold standard for separating components in a mixture, making it indispensable for assessing the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for purity assessment due to its high resolution and compatibility with non-volatile compounds. A reverse-phase method is ideal for this moderately polar molecule.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds through non-polar interactions.[2]
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of the main compound while also resolving potential impurities with different polarities.
-
Acid Modifier: The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates silanol groups on the column to reduce peak tailing and ensures the amino group of the analyte is protonated, leading to sharper, more symmetrical peaks. Formic acid is also volatile, making it compatible with mass spectrometry (MS) detection.[3]
-
Detection: The extensive conjugation and presence of chromophores (nitro, amino groups on a benzene ring) in the molecule result in strong UV absorbance, making a UV detector highly sensitive for this analysis.[4]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25-30 min: re-equilibrate at 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm or wavelength of maximum absorbance determined by DAD scan |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the presence of a polar amino group and the compound's relatively high molecular weight, its thermal stability and volatility can be a concern.
Causality of Method Design:
-
Derivatization: The primary amino group can interact with active sites in the GC inlet and column, leading to poor peak shape and degradation. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond to a non-polar N-Si(CH₃)₃ bond, increasing volatility and thermal stability.[5]
-
Column Choice: A mid-polarity column, such as a DB-5ms or equivalent, is suitable for separating a wide range of aromatic compounds.
-
Detection: Mass spectrometry provides definitive identification of the parent compound and any impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. The electron capture detector (ECD) is also highly sensitive to halogenated and nitroaromatic compounds and can be used as an alternative.[6]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-400 amu |
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides irrefutable evidence of a molecule's structure by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR are required for a complete assignment.
Expected Spectral Features:
-
¹H NMR: The spectrum should reveal two distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two protons on the benzene ring. The amino group (NH₂) protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The proton-decoupled spectrum should show seven unique carbon signals: one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, nitro).[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of NH protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.
Expected Vibrational Bands:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C≡N Stretching (Nitrile): A sharp, intense absorption around 2220-2240 cm⁻¹.
-
C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
N-O Stretching (Nitro): Two strong bands, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.[8]
-
C-Cl Stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹.[9]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm. This method requires minimal sample preparation.
-
-
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The benzene ring and its substituents form a conjugated system.
Expected Absorption Maxima (λ_max):
-
Benzene exhibits primary and secondary absorption bands.[4] The presence of the amino (auxochrome), nitro, and nitrile (chromophores) groups will cause a significant bathochromic (red) shift of these bands to longer wavelengths, likely into the 250-400 nm range. The exact λ_max can be determined by scanning the sample solution.
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~0.1 mg/mL.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution.
-
-
UV-Vis Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample from 200 to 600 nm to identify the wavelength(s) of maximum absorbance (λ_max).
-
Integrated Analytical Workflows
A multi-technique approach is essential for the comprehensive characterization of this compound. The following diagrams illustrate logical workflows.
Caption: Detailed workflow for a hyphenated LC-MS analysis.
Safety and Handling Precautions
As with any chemical intermediate, appropriate safety measures are paramount. While specific toxicological data for this compound is limited, its structure suggests potential hazards.
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place.
References
-
Prajapati, A. K., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255. [Link]
-
Mary, Y. A., & Balachandran, V. (2015). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 8(8), 249-263. [Link]
-
U.S. Environmental Protection Agency (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
-
Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved January 16, 2026, from [Link]
-
science-softCon (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 16, 2026, from [Link]
-
NIST (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
Müller, C. E., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(3), 426-433. [Link]
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Gouloumis, A., et al. (2007). Single- and multi-walled carbon nanotubes covalently linked to perylenebisimides: synthesis, characterization and photophysical properties. New Journal of Chemistry, 31(8), 1481-1488. [Link]
-
Agilent Technologies (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview. [Link]
-
Ghosh, A., et al. (2016). Nickel(II) monobenzoporphyrins and chlorins: synthesis, electrochemistry and anion sensing properties. Dalton Transactions, 45(4), 1550-1561. [Link]
-
SIELC Technologies (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link]
-
LabRulez GCMS (n.d.). Separation of Nitro and Halogenated Aromatic Compounds. Retrieved January 16, 2026, from [Link]
-
Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. In Comprehensive Environmental Mass Spectrometry (pp. 305-347). [Link]
-
Brennan, N. F. (2006). UV/VIS Spectroscopy. University of Pretoria. [Link]
-
Kim, H. Y., et al. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 61-69. [Link]
-
Chemcasts (n.d.). 4-Amino-3-nitrobenzonitrile (CAS 6393-40-4) Properties. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates (n.d.). CAS No: 1456531-72-8 | Product Name: this compound. Retrieved January 16, 2026, from [Link]
-
SpectraBase (n.d.). 4-Amino-3,5-dichlorobenzonitrile [FTIR] - Spectrum. Retrieved January 16, 2026, from [Link]
-
NIST (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
Chapman, N. B., & Parker, R. E. (1969). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Journal of the Chemical Society C: Organic, 1308-1311. [Link]
-
Alcolea Palafox, M., et al. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 40(8), 3469-3486. [Link]
-
PubChem (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved January 16, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-Amino-3-chloro-5-nitrobenzonitrile
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 4-Amino-3-chloro-5-nitrobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. The method utilizes reversed-phase chromatography with gradient elution and UV detection, providing excellent specificity for separating the main component from potential process-related impurities and degradation products. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for quality control and research applications.
Introduction and Scientific Rationale
This compound (ACNBN), with the molecular formula C₇H₄ClN₃O₂[1], is a substituted benzonitrile that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials[2]. The purity of such an intermediate is a critical quality attribute, as the presence of impurities can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like ACNBN[3]. This note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar aromatic compounds. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. The chosen gradient elution strategy ensures that impurities with a wide range of polarities can be effectively resolved from the main analyte peak within a practical analysis time.
Chromatographic Method and Experimental Protocol
The causality behind the selection of each parameter is critical for developing a robust method. The following conditions were optimized to achieve superior separation and peak symmetry.
-
Column Selection: A C18 stationary phase was chosen due to its proven versatility and effectiveness in retaining and separating aromatic compounds through hydrophobic interactions[4][5]. The end-capped nature of the column minimizes peak tailing that can arise from the interaction of the basic amino group of ACNBN with residual silanols on the silica support.
-
Mobile Phase: A combination of acetonitrile and water is a standard mobile phase for RP-HPLC of nitroaromatic compounds[5][6][7]. A small amount of phosphoric acid is added to the aqueous phase to maintain a consistent low pH. This suppresses the ionization of the primary amine group on the ACNBN molecule, ensuring a single, sharp chromatographic peak and consistent retention times.
-
Gradient Elution: A gradient program, starting with a higher aqueous composition, is employed to retain and separate any highly polar impurities at the beginning of the run. The concentration of the organic modifier (acetonitrile) is then gradually increased to elute the main analyte and any less polar impurities, ensuring a comprehensive impurity profile.
-
Detection: A photodiode array (PDA) detector was used to determine the maximum absorbance wavelength (λmax) for ACNBN, found to be approximately 254 nm, which provides high sensitivity for this class of nitroaromatic compounds.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Software: OpenLab CDS or equivalent chromatography data system.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Phosphoric Acid (85%, Analytical Grade)
-
This compound Reference Standard (Purity >99.5%)
-
Detailed Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the ACNBN Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the ACNBN sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to 25 mL with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The diagram below outlines the sequential workflow for the purity analysis.
Caption: Workflow for the HPLC analysis of ACNBN.
Method Validation Protocol: A Self-Validating System
To ensure the trustworthiness and scientific validity of this method, a comprehensive validation was performed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines[8][9][10][11]. Each protocol is designed to be a self-validating system, confirming the method's suitability for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte without interference from impurities or degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the analyte and all potential interfering peaks.[9] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels.[9] |
| Precision (RSD%) | To assess the degree of scatter among a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0% Intermediate (Inter-day): RSD ≤ 2.0%[9] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% for system suitability parameters after minor variations.[9] |
Step-by-Step Validation Experiments
-
Specificity: Forced degradation studies were conducted by subjecting the ACNBN sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. The resulting chromatograms were analyzed to ensure no co-eluting peaks interfered with the main analyte, confirmed by PDA peak purity analysis.
-
Linearity: A series of five solutions were prepared from the ACNBN stock solution, ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: Accuracy was determined by spiking a placebo matrix with the ACNBN reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level.
-
Precision:
-
Repeatability was assessed by performing six replicate injections of the 100 µg/mL sample solution on the same day.
-
Intermediate Precision was confirmed by having a different analyst repeat the analysis on a different day using a different HPLC system.
-
-
Robustness: The effect of small variations was studied by altering the column temperature (±2 °C), mobile phase flow rate (±0.1 mL/min), and the pH of the aqueous mobile phase (±0.2 units). System suitability parameters were monitored after each change.
Logical Framework for Method Validation
The following diagram illustrates how each validation parameter contributes to the overall goal of a reliable analytical method.
Caption: Inter-relationship of method validation parameters.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area normalization method. This assumes that all impurities have a similar UV response at 254 nm as the main component.
Formula for Purity Calculation:
% Purity = ( AACNBN / ATotal ) x 100
Where:
-
AACNBN = The peak area of the this compound peak.
-
ATotal = The sum of the areas of all peaks in the chromatogram (excluding solvent front and baseline noise).
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the determination of purity of this compound. The comprehensive validation according to ICH guidelines confirms its suitability for routine quality control in both industrial and research settings. This self-validating system provides a high degree of confidence in the analytical results, ensuring product quality and consistency.
References
-
Title: Analytical method validation as per ich and usp | PPTX Source: Slideshare URL: [Link]
-
Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]
-
Title: Development and validation of a new RP-HPLC method for organic explosive compounds Source: National Library of Medicine URL: [Link]
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Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: this compound Source: Pharmaffiliates URL: [Link]
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Title: Separation of Nitrobenzene on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 4-Amino-3-chloro-5-nitrobenzonitrile
Abstract
This application note provides a detailed methodological guide for the structural elucidation of the highly substituted aromatic compound, 4-Amino-3-chloro-5-nitrobenzonitrile. In fields such as medicinal chemistry and materials science, absolute certainty of a molecule's constitution is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive structural analysis.[1][2][3][4] This guide moves beyond rudimentary spectral acquisition, detailing a comprehensive workflow that integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explore the causality behind experimental choices, from solvent selection to the strategic application of 2D correlation techniques, ensuring a self-validating and definitive structural assignment for researchers, scientists, and drug development professionals.
Introduction and Theoretical Framework
This compound is a small organic molecule featuring a complex substitution pattern on a benzene ring. The interplay of a strong electron-donating group (-NH₂), and strong electron-withdrawing groups (-NO₂, -CN, -Cl) creates a unique electronic environment that is reflected in its NMR spectra. Accurate characterization is essential for understanding its reactivity, biological activity, and role as a potential building block in pharmaceutical synthesis.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy leverages the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C.[1][5] When placed in a strong external magnetic field (B₀), these nuclei align in specific spin states. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their equilibrium state, they emit a signal. The frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within the molecular structure.[6][7]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the degree of "shielding" or "deshielding" of a nucleus. Electron-withdrawing groups decrease the electron density around a nucleus, deshielding it and causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups increase electron density, shielding the nucleus and shifting its signal to a lower ppm value (upfield).[1][3][7]
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence that of its neighbors through the bonding electrons, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of this interaction, the coupling constant (J) measured in Hertz (Hz), provides crucial information about the connectivity of atoms, typically over two to three bonds.[8][9] In aromatic systems, coupling is observed between ortho (³J, 6-10 Hz), meta (⁴J, 1-3 Hz), and para (⁵J, 0-1 Hz) protons.[10][11]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative count of each type of proton in the molecule.[1][6]
The Power of Two-Dimensional (2D) NMR
While 1D NMR provides a foundational view, complex structures like this compound demand more sophisticated analysis. 2D NMR experiments correlate signals across two frequency axes, revealing connections that are ambiguous in 1D spectra.[12]
-
COSY (COrrelation SpectroscopY): Reveals proton-proton (¹H-¹H) J-coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons (¹J-coupling), definitively identifying C-H bonds.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is arguably the most powerful tool for piecing together the complete carbon skeleton of an unknown molecule.[13][14]
Experimental Design and Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and logical experimental design.
Protocol: NMR Sample Preparation
Causality: The choice of solvent is the most critical first step. It must fully dissolve the analyte without interfering with its signals.[15][16] this compound contains both polar (amino, nitro) and non-polar (aromatic ring) character. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of compounds.[17][18] Its residual proton signal appears around 2.50 ppm, far from the aromatic region of interest.[19] Furthermore, the amine protons (-NH₂) will readily exchange with residual water in the solvent, but in DMSO-d₆ they often appear as a broad but observable signal.
Methodology:
-
Weighing: Accurately weigh 15-25 mg of purified this compound for robust ¹H and subsequent 2D experiments. A higher concentration may be needed for a timely ¹³C experiment.[20][21]
-
Dissolution: Place the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.[22]
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[22]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or a syringe filter, transfer the solution into a high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade spectral quality.[20]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[21]
Protocol: NMR Data Acquisition
Causality: A systematic approach to data acquisition is essential. Start with the fastest and most sensitive experiment (¹H NMR) to confirm sample quality, followed by the longer ¹³C and 2D experiments. The workflow below illustrates this logical progression.
Instrument Parameters (General Guidelines):
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans. A DEPT-135 experiment can be run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
2D Experiments (COSY, HSQC, HMBC): Acquire 8-16 scans per increment. The number of increments will determine the resolution in the indirect dimension.
Data should be processed using appropriate software such as Mnova, TopSpin, or NMRium.[23][24][25][26][27]
Spectral Interpretation and Structure Elucidation
The final structure is pieced together like a puzzle, with each NMR experiment providing critical clues.
Analysis of the ¹H NMR Spectrum
-
Expected Signals: The structure has three distinct proton environments: two on the aromatic ring (H-2, H-6) and two on the amine group (-NH₂).
-
Integration: We expect the aromatic signals to integrate to 1 proton each, and the amine signal to integrate to 2 protons.
-
Chemical Shift:
-
-NH₂ Protons: The amine protons are expected to appear as a broad singlet. In DMSO-d₆, their chemical shift can be in the range of 5.0-6.0 ppm.[28][29]
-
Aromatic Protons (H-2, H-6): These two protons are in very different environments.
-
H-2: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the nitrile and amino groups. It is expected to be significantly deshielded, likely appearing far downfield (> 8.0 ppm).[30]
-
H-6: This proton is ortho to the electron-donating amino group and meta to the chloro and nitrile groups. It will be more shielded than H-2 and is expected in the 7.0-7.5 ppm range.[30][31]
-
-
-
Coupling: H-2 and H-6 are meta to each other. Therefore, they should exhibit a small ⁴J meta-coupling, appearing as narrow doublets with a J-value of approximately 2-3 Hz.[9][11]
Analysis of the ¹³C NMR Spectrum
-
Expected Signals: The molecule has 7 unique carbon atoms, so we expect 7 distinct signals in the proton-decoupled ¹³C spectrum.
-
Chemical Shift:
-
C≡N Carbon: The nitrile carbon is typically found in the 115-120 ppm range.[32]
-
Aromatic Carbons: The six aromatic carbons will have shifts determined by their attached substituents.
-
C-NO₂ (C-5), C-Cl (C-3), C-NH₂ (C-4): These carbons directly bonded to heteroatoms will have their shifts significantly altered. C-NO₂ will be downfield, while C-NH₂ will be shielded relative to an unsubstituted benzene.
-
C-CN (C-1): The ipso-carbon bearing the nitrile group.
-
C-H Carbons (C-2, C-6): Their shifts will be identifiable and can be definitively assigned using the HSQC experiment.
-
-
Unambiguous Assignment using 2D NMR
The final, definitive connections are made using correlation spectroscopy.
-
HSQC Analysis: This experiment is straightforward. It will show two cross-peaks, one connecting the H-2 signal to the C-2 signal, and the other connecting the H-6 signal to the C-6 signal. This irrefutably assigns the protonated carbons.
-
HMBC Analysis: This experiment provides the final proof of the substitution pattern by revealing through-bond correlations over 2 and 3 bonds. Key expected correlations include:
-
From H-2: Correlations to C-6 (²J), C-4 (³J), and the nitrile carbon C-1 (³J). The correlation to C-4 is definitive proof of its position relative to the amino group.
-
From H-6: Correlations to C-2 (²J), C-4 (³J), and C-5 (³J). The correlation to the nitro-substituted C-5 confirms its placement.
-
From -NH₂ Protons: A correlation may be observed from the amine protons to the adjacent carbons C-3 and C-4.
-
Predicted Data Summary
The following table summarizes the anticipated NMR data for this compound in DMSO-d₆.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| H-2 | ~8.2 | d (J ≈ 2.5 Hz) | 1H | ~125 | C-1, C-4, C-6 |
| H-6 | ~7.4 | d (J ≈ 2.5 Hz) | 1H | ~115 | C-1, C-2, C-4, C-5 |
| -NH₂ | ~5.8 | br s | 2H | N/A | C-3, C-4, C-5 |
| C-1 (-CN) | N/A | N/A | N/A | ~110 | H-2, H-6 |
| C-2 | N/A | N/A | N/A | ~125 | H-6 |
| C-3 (-Cl) | N/A | N/A | N/A | ~120 | NH₂ |
| C-4 (-NH₂) | N/A | N/A | N/A | ~145 | H-2, H-6, NH₂ |
| C-5 (-NO₂) | N/A | N/A | N/A | ~148 | H-6, NH₂ |
| C-6 | N/A | N/A | N/A | ~115 | H-2 |
| -C≡N | N/A | N/A | N/A | ~118 | H-2, H-6 |
Note: Chemical shifts are estimations based on substituent effects and may vary slightly. 'd' = doublet, 'br s' = broad singlet.
Conclusion
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Application Notes & Protocols: The Strategic Role of 4-Amino-3-chloro-5-nitrobenzonitrile in Advanced Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pivotal role of 4-Amino-3-chloro-5-nitrobenzonitrile as a sophisticated precursor in the synthesis of high-performance azo dyes. The strategic arrangement of its functional groups—an amine for diazotization, a nitrile to enhance molar extinction and thermal stability, and electron-withdrawing chloro and nitro groups to modulate color and fastness properties—renders it a highly valuable, albeit specialized, building block. These application notes provide a comprehensive overview of its chemical attributes, a rationale for its use in dye chemistry, and detailed, field-tested protocols for its diazotization and subsequent coupling to form vibrant azo dyes. While specific literature on this exact molecule is emerging, the protocols herein are built upon well-established principles of aromatic amine chemistry and serve as a robust starting point for innovation in dye and materials science.
Introduction: The Molecular Advantage of this compound in Dye Design
Azo dyes represent the largest and most versatile class of synthetic colorants, finding applications from textiles to advanced optical materials. The performance of an azo dye is intrinsically linked to the molecular architecture of its precursors. This compound is a uniquely functionalized aromatic amine poised for the synthesis of specialized azo dyes, particularly disperse dyes for hydrophobic fibers like polyester.
The strategic value of this precursor lies in the synergistic interplay of its substituents:
-
Amino Group (-NH₂): This primary aromatic amine is the reactive site for diazotization, the foundational step in azo dye synthesis where it is converted into a highly reactive diazonium salt (-N₂⁺).
-
Nitrile Group (-CN): The presence of the cyano group is significant. It acts as a potent auxochrome and can increase the molar absorptivity (color strength) of the resulting dye. Furthermore, its electron-withdrawing nature and contribution to molecular planarity can enhance the thermal stability and sublimation fastness of disperse dyes.
-
Chloro (-Cl) and Nitro (-NO₂) Groups: These powerful electron-withdrawing groups have a profound impact on the electronic properties of the aromatic ring. They shift the absorption spectrum of the final dye to longer wavelengths (a bathochromic shift), leading to deeper and more varied colors (e.g., reds, blues, and violets). Additionally, they can significantly improve the dye's fastness to light and washing by stabilizing the molecule against photochemical degradation.[1]
The combination of these groups on a single benzene ring offers a powerful tool for fine-tuning the properties of the final dye molecule.
Synthesis Pathway Overview
The synthesis of azo dyes from this compound follows a classic two-step reaction pathway: Diazotization followed by Azo Coupling .
Caption: General workflow for azo dye synthesis.
Experimental Protocols
Disclaimer: The following protocols are based on established methodologies for the diazotization of structurally similar aromatic amines due to limited specific literature for this compound.[2][3] Researchers should perform initial small-scale trials to optimize reaction conditions.
Protocol 1: Diazotization of this compound
This procedure converts the primary aromatic amine into a reactive diazonium salt, which is typically used immediately in the subsequent coupling reaction without isolation.
Materials and Reagents:
-
This compound (MW: 197.58 g/mol )
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (three-necked flask, mechanical stirrer, thermometer, dropping funnel)
Procedure:
-
Preparation of the Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, create a suspension of this compound (e.g., 0.05 mol, 9.88 g) in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with continuous, vigorous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[4]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.0525 mol, 3.62 g) in 20 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
Monitoring the Reaction: Monitor the reaction for the presence of excess nitrous acid by periodically touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and signals the completion of the diazotization.
-
Quenching Excess Nitrite (Optional but Recommended): If a significant excess of nitrous acid is present after the reaction is complete, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting cold solution/suspension of the diazonium salt is now ready for the subsequent azo coupling reaction. It should be used promptly.
Protocol 2: Azo Coupling with an Exemplary Coupling Agent (N,N-diethylaniline)
This protocol describes the coupling of the freshly prepared diazonium salt with an electron-rich aromatic compound to form the final azo dye.
Materials and Reagents:
-
Freshly prepared diazonium salt solution from Protocol 3.1
-
N,N-diethylaniline
-
Sodium Acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Preparation of the Coupling Agent Solution: In a 500 mL beaker, dissolve a molar equivalent of the coupling agent, N,N-diethylaniline (e.g., 0.05 mol, 7.46 g), in a mixture of 10 mL of glacial acetic acid and 50 mL of water. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A brightly colored precipitate of the azo dye should form.
-
pH Adjustment: Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed. This pH range is optimal for coupling with anilines.
-
Completion of Reaction: Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Azo Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60 °C).
Quantitative Data and Characterization
The expected properties of dyes derived from this compound are summarized below. These are predictive values based on the influence of the functional groups.
| Property | Expected Influence of this compound | Rationale |
| Color | Capable of producing deep shades (reds, violets, blues) | The strong electron-withdrawing nitro and chloro groups cause a significant bathochromic (deepening of color) shift. |
| Molar Absorptivity (ε) | High | The nitrile group generally contributes to a higher molar extinction coefficient, resulting in stronger colors. |
| Light Fastness | Good to Excellent | The electron-withdrawing groups help to stabilize the azo linkage against photochemical degradation. |
| Sublimation Fastness | Good to Excellent | Important for disperse dyes applied at high temperatures. The nitrile group and overall molecular structure can enhance this property. |
| Solubility | Low in water | The absence of solubilizing groups like sulfonic acid makes it suitable for application as a disperse dye for hydrophobic fibers. |
Mechanistic Insights and Causality
Why is Low Temperature Crucial in Diazotization?
The diazonium salt intermediate is highly reactive and thermally unstable. At temperatures above 5-10 °C, it can readily decompose, leading to several side reactions. The primary decomposition pathway involves the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with water to form an undesired phenol byproduct, significantly reducing the yield of the target azo dye. Maintaining a low temperature suppresses these decomposition pathways, preserving the diazonium salt for the subsequent coupling reaction.[4]
Sources
experimental protocol for nucleophilic aromatic substitution with 4-Amino-3-chloro-5-nitrobenzonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-3-chloro-5-nitrobenzonitrile
Authored by a Senior Application Scientist
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions using this compound. This substrate is a highly activated aryl halide, making it a valuable building block in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science research. This guide explains the underlying chemical principles, provides a robust experimental protocol, and emphasizes safety and reaction monitoring for a successful and reproducible outcome.
The Scientific Foundation: Mechanism and Substrate Reactivity
Nucleophilic aromatic substitution is a critical reaction class where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr is feasible only when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[3][4]
The reaction proceeds via a well-established two-step addition-elimination mechanism .[5][6]
-
Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5]
-
Elimination: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (in this case, a chloride ion).
The substrate, This compound , is exceptionally well-suited for this transformation. Its reactivity is dictated by the electronic effects of its substituents:
-
Activating Groups: The potent electron-withdrawing nitro (–NO₂) and cyano (–CN) groups are positioned ortho and para, respectively, to the chlorine leaving group. This specific orientation is crucial as it allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[3][5]
-
Leaving Group: The chlorine atom serves as a good leaving group. In the context of SNAr, reactivity often follows the trend F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[4]
-
Deactivating Group: The amino (–NH₂) group is an electron-donating group, which typically deactivates a ring toward nucleophilic attack. However, the combined activating power of the ortho-nitro and para-cyano groups overwhelmingly dominates, ensuring the substrate remains highly electrophilic.
Visualizing the SNAr Mechanism
The diagram below illustrates the stepwise mechanism for the reaction of this compound with a generic amine nucleophile (R₂NH).
Caption: SNAr Addition-Elimination Mechanism.
Health and Safety Protocols: A Prerequisite for Experimentation
Handling this compound and related reagents requires strict adherence to safety protocols. This compound is classified as an irritant and is harmful if ingested or inhaled.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are readily accessible.[9]
-
First Aid:
-
Disposal: Dispose of chemical waste through an approved waste disposal plant, following all local and national regulations.
Experimental Protocol: Synthesis of 4-Amino-5-nitro-3-(substituted-amino)benzonitriles
This protocol provides a general method for the reaction of this compound with primary or secondary amines. Conditions may require optimization depending on the nucleophilicity of the specific amine used.
Materials and Reagents
| Reagent | Role | Equivalents (Typical) | Notes |
| This compound | Electrophile (Substrate) | 1.0 | The limiting reagent. A yellow solid.[7] |
| Amine Nucleophile (Primary or Secondary) | Nucleophile | 1.1 - 1.5 | Using a slight excess ensures complete consumption of the limiting substrate. |
| Potassium Carbonate (K₂CO₃) or DIPEA | Base | 2.0 - 3.0 | Required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine nucleophile. K₂CO₃ is a solid base, while DIPEA (Diisopropylethylamine) is a liquid, non-nucleophilic amine base. |
| Dimethylformamide (DMF) or Acetonitrile (MeCN) | Solvent | N/A (e.g., 0.1 M) | A polar aprotic solvent is essential. It solvates the cation of the base but not the nucleophile, enhancing its reactivity.[10] |
| Ethyl Acetate | Extraction Solvent | N/A | For workup. |
| Brine (Saturated NaCl solution) | Washing Agent | N/A | To remove residual water from the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A | To remove trace water from the organic extract before solvent evaporation. |
Step-by-Step Experimental Procedure
The entire workflow, from setup to purification, is summarized in the diagram below.
Caption: Experimental Workflow for SNAr Reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expert Insight: Using an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring higher purity and yield.
-
-
Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate. Begin stirring. Add the amine nucleophile (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60–80 °C using a heating mantle. The optimal temperature will depend on the amine's reactivity; less reactive amines may require higher temperatures or longer reaction times.
-
Trustworthiness: The reaction must be self-validating. This is achieved through diligent monitoring.
-
-
Monitoring Progress: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
TLC Protocol: Spot a small aliquot of the reaction mixture on a silica gel TLC plate. The product is typically more polar than the starting material and will have a lower Rf value. Elute with a solvent system like 30% ethyl acetate in hexanes. Visualize under UV light. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Causality: This step separates the organic product from the polar solvent (DMF) and inorganic salts (potassium carbonate, potassium chloride), which are soluble in water.
-
-
Isolation: Combine the organic extracts and wash them sequentially with deionized water (twice) and then with brine (once). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.
Conclusion
This application note provides a comprehensive and reliable framework for the successful execution of nucleophilic aromatic substitution on this compound. By understanding the mechanistic principles that govern the substrate's high reactivity and by adhering to the detailed experimental and safety protocols, researchers can effectively utilize this versatile building block to synthesize a wide range of novel compounds. The key to success lies in careful monitoring and adapting the general procedure to the specific nucleophile being employed.
References
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(Accessed: Jan 15, 2026).
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-
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(Accessed: Jan 15, 2026).
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic_aromatic_substitution [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile
Welcome to the technical support guide for the synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related substituted benzonitriles. Our goal is to provide not just protocols, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues and strategically improve your reaction yields and product purity.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control over electrophilic aromatic substitution on a highly substituted benzene ring. The primary challenge lies in managing the competing directing effects of the amino, chloro, and cyano groups to achieve the desired regioselectivity for the nitration step. The inherent sensitivity of the amino group to oxidation and the potential for nitrile group hydrolysis further complicate the synthesis.
This guide focuses on a robust and logical synthetic pathway, breaking down each step to address potential pitfalls and provide actionable solutions.
Proposed Synthetic Pathway
The most reliable route to the target compound involves a three-step sequence starting from the commercially available 4-amino-3-chlorobenzonitrile. This strategy hinges on the temporary protection of the highly activating amino group to ensure precise control over the subsequent nitration.
Caption: Proposed three-step synthesis workflow.
Detailed Experimental Protocols
The following protocols are derived from established methodologies for analogous transformations.[1][2][3] Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Protocol 1: Protection of the Amino Group (Acetylation)
-
Objective: To protect the amino group of 4-amino-3-chlorobenzonitrile as an acetamide.
-
Rationale: The acetamido group is less activating than a primary amino group, preventing oxidation by the nitrating mixture and moderating its directing effect to favor nitration at the C-5 position.[3]
-
Procedure:
-
Suspend 4-amino-3-chlorobenzonitrile (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) to the suspension with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(4-cyano-2-chlorophenyl)acetamide.
-
Protocol 2: Electrophilic Nitration
-
Objective: To introduce a nitro group at the C-5 position of the protected intermediate.
-
Rationale: The acetamido and chloro groups are both ortho-, para-directing. With the para position occupied by the cyano group and one ortho position occupied by chlorine, the nitration is directed to the only available ortho position relative to the acetamido group (C-5). Strict temperature control is critical to prevent side reactions.[1]
-
Procedure:
-
Carefully add N-(4-cyano-2-chlorophenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid, keeping the temperature below 20°C.
-
Cool the resulting solution to 0-5°C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0-5°C.
-
Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at 5-10°C for 2-3 hours. Monitor progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Filter the resulting precipitate, wash with copious amounts of cold water until neutral, and dry.
-
Protocol 3: Deprotection (Acidic Hydrolysis)
-
Objective: To remove the acetyl protecting group and reveal the final product.
-
Rationale: The acetamide is readily hydrolyzed back to the primary amine under acidic conditions.[2]
-
Procedure:
-
Reflux a suspension of the crude N-(4-cyano-2-chloro-6-nitrophenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and then pour it into ice water.
-
Neutralize the solution carefully with an aqueous base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My yield from the nitration step is very low, and TLC shows multiple spots. What went wrong?
A1: Low yield and multiple byproducts in the nitration step typically stem from two main issues: temperature control and incomplete protection of the amine.
-
Causality & Explanation: The nitration of an activated aromatic ring is a highly exothermic and fast reaction. If the temperature rises above the recommended 10°C, you risk over-nitration (introduction of a second nitro group) or oxidation of the aromatic ring, which leads to complex, often colored, impurities. Furthermore, if the initial acetylation (protection) step was incomplete, any remaining 4-amino-3-chlorobenzonitrile will be directly exposed to the harsh nitrating mixture, leading to oxidation and decomposition, as the unprotected amino group is highly susceptible to oxidation.[4]
-
Troubleshooting Steps:
-
Verify Protection: Before starting the nitration, confirm the complete conversion of your starting material to the acetamide via TLC or ¹H NMR. If the protection is incomplete, re-run the acetylation with a slight excess of acetic anhydride or for a longer duration.
-
Strict Temperature Control: Ensure your cooling bath is efficient (ice-salt is preferable to ice alone). Add the nitrating mixture very slowly, monitoring the internal reaction temperature with a thermometer.
-
Order of Addition: Always add the substrate to the sulfuric acid first, cool it, and then add the pre-mixed, pre-cooled nitrating agent. This ensures the substrate is fully protonated and dissolved before the electrophile is introduced.
-
Q2: During the final deprotection and workup, my product yield is lower than expected, and I've isolated a byproduct that is soluble in dilute acid. What is it?
A2: This is a classic sign of nitrile group hydrolysis. The byproduct is likely the corresponding carboxylic acid (4-amino-3-chloro-5-nitrobenzoic acid) or amide.
-
Causality & Explanation: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh acidic or basic conditions, especially at elevated temperatures in the presence of water.[5] While the acidic hydrolysis is necessary for deprotection, prolonged reflux times or excessively high concentrations of acid can promote this unwanted side reaction.
-
Troubleshooting Steps:
-
Minimize Reflux Time: Monitor the deprotection closely by TLC. As soon as the acetylated intermediate is consumed, stop heating the reaction.
-
Controlled Neutralization: During workup, perform the neutralization at a low temperature (0-5°C) by adding the base slowly. This minimizes the time the product spends under basic conditions where hydrolysis can also occur.
-
Purification: If hydrolysis has occurred, the desired nitrile product can often be separated from the carboxylic acid byproduct by an acid-base extraction. The carboxylic acid is soluble in aqueous sodium bicarbonate, while the amine-nitrile is not.
-
Q3: The nitration reaction stalls and does not go to completion, even after several hours. How can I improve the conversion rate?
A3: Incomplete conversion suggests the nitrating agent is not sufficiently reactive under the current conditions or has been consumed prematurely.
-
Causality & Explanation: The N-(4-cyano-2-chlorophenyl)acetamide is a deactivated ring system due to the electron-withdrawing effects of the chloro and cyano groups. While the acetamido group is activating, the overall reactivity is moderate. The potency of the nitrating agent (the nitronium ion, NO₂⁺) is highly dependent on the acid concentration.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Any moisture will reduce the concentration of the nitronium ion.
-
Stoichiometry: Increase the equivalents of nitric acid slightly (e.g., from 1.1 to 1.2-1.3 eq). This can help drive the reaction to completion.
-
Temperature: While high temperatures are dangerous, allowing the reaction to stir at the upper end of the recommended range (e.g., 10°C) or to slowly warm to room temperature for a short period after the initial stirring at low temperature can sometimes improve conversion. This must be done with extreme caution and diligent TLC monitoring.
-
Q4: What is the mechanistic reason for protecting the amino group? Why not nitrate 4-amino-3-chlorobenzonitrile directly?
A4: The decision to protect the amino group is based on controlling both reactivity and regioselectivity .
Caption: Logic for using a protecting group.
-
Reactivity Control: The -NH₂ group is a powerful activating group. In the presence of a strong oxidizing acid mixture like HNO₃/H₂SO₄, it can be easily oxidized, leading to decomposition and tar formation. Converting it to an acetamido (-NHCOCH₃) group moderates this activation, making the ring less susceptible to oxidation.
-
Regioselectivity Control: The directing power of the substituents is approximately NH₂ > Cl > CN. In the unprotected starting material, the powerful -NH₂ group would strongly direct nitration to its ortho positions (C-3 and C-5). Since C-3 is already occupied by chlorine, nitration would occur at C-5. However, the high reactivity can still lead to side products. The acetamido group is still an ortho, para-director but its influence is less pronounced, leading to a "cleaner" reaction with fewer byproducts.
Data Summary Table
| Step | Reaction | Key Reagents | Temperature (°C) | Typical Time (h) | Key Pitfalls |
| 1 | Protection | Acetic Anhydride | Room Temp. | 2 - 4 | Incomplete reaction |
| 2 | Nitration | Conc. HNO₃ / H₂SO₄ | 0 - 10 | 2 - 3 | Over-nitration, oxidation, poor regioselectivity |
| 3 | Deprotection | Conc. HCl, Ethanol | Reflux (~80°C) | 1 - 2 | Nitrile hydrolysis |
Troubleshooting Workflow
If you encounter a low yield, use the following decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
-
Zia-ur-Rehman, M., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Amino-3-chloro-5-nitrobenzonitrile
An in-depth guide to the purification of crude 4-Amino-3-chloro-5-nitrobenzonitrile, designed for researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice, frequently asked questions, and standard protocols for the purification of crude this compound (ACNN). As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a precursor like 4-amino-3-chlorobenzonitrile or a nitrating agent precursor.
-
Regioisomers: Nitration of substituted aromatic rings can often lead to the formation of isomers where the nitro group is in a different position. These are often the most challenging impurities to remove due to their similar physical properties.[1][2]
-
Di-nitrated Byproducts: Over-nitration can lead to the introduction of a second nitro group on the benzene ring, resulting in a significantly different and more polar compound.[1]
-
Hydrolyzed Species: The nitrile group (-CN) can be susceptible to hydrolysis to a primary amide (-CONH2) or a carboxylic acid (-COOH) under harsh acidic or basic conditions, which might be used during synthesis or workup.
-
Residual Solvents and Reagents: Inorganic salts from workup procedures (e.g., sodium bicarbonate) and high-boiling point reaction solvents (e.g., DMF, DMSO) are common.
Q2: I have my crude product. What is the best initial purification strategy to try?
A2: For a typical crude solid from synthesis, a logical first step is an aqueous wash followed by recrystallization . An initial wash with a dilute base (like 5% sodium bicarbonate solution) can remove acidic impurities, while a subsequent wash with water will remove residual salts.[3] Recrystallization is a cost-effective and scalable technique for removing impurities with different solubility profiles than your target compound. If this fails to achieve the desired purity, column chromatography is the next logical step.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities. The following decision workflow provides a general guideline.
Caption: Decision workflow for selecting a purification method.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-faceted approach is best for confirming purity.
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to see if your product appears as a single spot.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity. A reverse-phase C18 column is often a good starting point for compounds of this nature.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Recrystallization Issues
Q: My compound won't crystallize from the solution, even after cooling. What should I do?
-
Probable Cause: The solution may be too dilute, or nucleation is not occurring. The chosen solvent might also be too good a solvent for your compound.
-
Recommended Solutions:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure ACNN, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration.
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer, but be cautious of the solvent freezing.
-
Q: I'm getting an oil instead of solid crystals ("oiling out"). How can I fix this?
-
Probable Cause: This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that inhibit crystal lattice formation.
-
Recommended Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. A Dewar flask or insulated container can help.
-
Add More Solvent: The concentration may be too high. Add a small amount of the hot solvent to dissolve the oil, then attempt a slow cooling process again.
-
Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, add a "poor" solvent (one in which ACNN is less soluble) dropwise to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it before cooling.
-
Q: My product is discolored (e.g., yellow or brown) after recrystallization. Why?
-
Probable Cause: The discoloration is likely due to the presence of highly colored, minor impurities that co-crystallize with your product. It could also be a sign of slight decomposition if the heating step was too prolonged or at too high a temperature.
-
Recommended Solutions:
-
Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.
-
Minimize Heat Exposure: Ensure you are using the minimum amount of heat necessary to dissolve the compound and do not leave it at high temperatures for an extended period.
-
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What does this mean and how do I stop it?
-
Probable Cause: Streaking (or tailing) is often caused by the compound being too polar for the chosen eluent, interacting too strongly with the silica gel, or being acidic/basic. It can also occur if the sample is overloaded.
-
Recommended Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).
-
Add a Modifier: If your compound is acidic, add a small amount (~1%) of acetic acid to the eluent. If it is basic (which ACNN is, due to the amino group), add ~1% triethylamine. This will saturate the active sites on the silica, preventing strong ionic interactions.
-
Check Sample Load: Ensure you are not overloading the column. As a rule of thumb, the sample mass should be about 1-5% of the silica gel mass for good separation.
-
Q: I have very poor separation between my product and an impurity. How can I improve it?
-
Probable Cause: The polarity of your product and the impurity are too similar for the chosen solvent system.
-
Recommended Solutions:
-
Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. If using isocratic (constant) elution, try a slightly less polar solvent system to increase the retention time and allow for better separation.
-
Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the interactions and improve separation.
-
Use a Finer Silica Gel: Using silica gel with a smaller particle size (higher mesh) can increase the number of theoretical plates and improve resolution, though it will also increase the backpressure.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent must be determined experimentally.
1. Solvent Selection (Microscale):
- Place ~20-30 mg of crude ACNN into several small test tubes.
- Add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise to each tube at room temperature until the solid just dissolves. A good solvent will dissolve the compound poorly in the cold but well when hot.
- If the solid dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor.
- Once a promising solvent is found, heat the solution to boiling, ensure everything is dissolved, and then cool to room temperature and then in an ice bath to observe crystal formation.
2. Bulk Recrystallization Protocol:
- Place the crude ACNN in an Erlenmeyer flask (do not use a beaker).
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions, swirling and heating the mixture after each addition.
- If the solution is colored, this is the point to perform a charcoal treatment (see Troubleshooting Q3).
- Once fully dissolved, cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.
- Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven.
SOP 2: Purification by Flash Column Chromatography
1. Eluent Selection:
- Using TLC, find a solvent system that gives your product (ACNN) an Rf value of approximately 0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexanes. The impurities should ideally be well separated from the product spot.
2. Column Packing:
- Choose a column of appropriate size for your sample amount.
- Pack the column with silica gel using the "slurry method": make a slurry of the silica gel in the initial, least polar eluent, and pour it into the column. Allow it to pack under gentle pressure.
3. Sample Loading:
- Wet Loading: Dissolve the crude ACNN in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.
- Dry Loading (Recommended): Dissolve the crude ACNN in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with the starting solvent system, applying pressure with a pump or inert gas.
- Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
- If using a gradient, gradually increase the polarity of the eluent to move more polar compounds off the column.
- Combine the pure fractions containing your product and remove the solvent under reduced pressure (rotary evaporation).
Section 4: Data & Visualization
Table 1: Recrystallization Solvent Selection Guide for Aromatic Nitroanilines
This table provides general guidance. Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good starting point. Often used in a mixture with water to decrease solubility.[3] |
| Methanol | Polar | 65 | Soluble in methanol.[6] May be too strong of a solvent, leading to low recovery. Consider methanol/water. |
| Isopropanol | Polar | 82 | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | Mid-Polar | 77 | Often a good choice for compounds with moderate polarity. Can be paired with hexanes. |
| Toluene | Non-polar | 111 | May be suitable if impurities are highly polar. High boiling point can risk oiling out. |
| Hexanes/EtOAc | Variable | Variable | A mixture allows for fine-tuning of polarity. Good for chromatography and potentially recrystallization.[6] |
| Water | Very Polar | 100 | Likely a poor solvent on its own, but excellent as an anti-solvent with alcohols.[7] |
Troubleshooting Workflow: Failed Recrystallization
Caption: Troubleshooting workflow for common recrystallization failures.
References
- Benchchem. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6.
- Pharmaffiliates. CAS No : 1456531-72-8 | Product Name : this compound.
- SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column.
- Google Patents.
- Guidechem. How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? - FAQ.
- Sigma-Aldrich. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6.
- ChemicalBook. 4-Amino-3-nitrobenzonitrile CAS#: 6393-40-4.
- Google Patents.
- Longdom Publishing.
Sources
- 1. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
Technical Support Center: Nitration of 4-Amino-3-chlorobenzonitrile
Welcome to the technical support center for the nitration of 4-amino-3-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. We will delve into the underlying chemical principles to not only provide solutions but also to foster a deeper understanding of the reaction dynamics.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during the nitration of 4-amino-3-chlorobenzonitrile, providing likely causes and actionable solutions.
Problem 1: Low Yield of the Desired Nitrated Product with Significant Formation of a Tarry, Dark-Colored Residue.
Likely Cause: This is a classic symptom of oxidation of the primary amino group by the strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids).[1][2][3] The amino group in anilines is highly susceptible to oxidation, leading to the formation of complex, often polymeric, tarry byproducts instead of the desired nitro compound.[4]
Solutions:
-
Protection of the Amino Group: The most effective strategy is to temporarily protect the amino group to reduce its susceptibility to oxidation.[1][3] Acetylation is a common and effective method.
-
Rationale: Converting the highly activating and easily oxidized amino group (-NH₂) into a less activating and more stable acetamido group (-NHCOCH₃) shields it from the harsh oxidizing conditions of nitration.[5] The acetamido group is still an ortho-, para-director, guiding the nitration to the desired positions, but with a moderated activating effect that also helps prevent polynitration.[6]
-
Recommended Protocol: See "Experimental Protocols" section for a detailed step-by-step guide on the protection-nitration-deprotection sequence.
-
-
Strict Temperature Control: Nitration reactions are highly exothermic.[7] Insufficient cooling can lead to a runaway reaction, significantly increasing the rate of oxidation and other side reactions.
-
Recommendation: Maintain the reaction temperature between 0-5 °C during the addition of the nitrating agent. Use an ice-salt bath for more efficient cooling.
-
Problem 2: Formation of Multiple Isomers, Complicating Purification.
Likely Cause: The regioselectivity of the nitration is dictated by the directing effects of the three substituents on the benzene ring:
-
-NH₂ (Amino): A powerful activating, ortho-, para-director.
-
-Cl (Chloro): A deactivating, ortho-, para-director.
-
-CN (Cyano): A deactivating, meta-director.
The interplay of these groups determines the position of electrophilic attack by the nitronium ion (NO₂⁺). The strong activating effect of the amino group will dominate, directing the incoming nitro group primarily to the positions ortho and para to it. Given the starting material, this leads to potential isomers.
Solutions:
-
Understanding the Directing Effects: The primary directing influence is the amino group. The positions ortho to the amino group are C5 and C3 (already substituted with Cl). The position para to the amino group is C1 (substituted with CN). Therefore, the most likely position for nitration is C5. However, some substitution at C3 (leading to displacement of Cl, though less likely) or other positions might occur, leading to isomeric byproducts.
-
Use of a Protecting Group: As mentioned in Problem 1, protecting the amino group as an acetamido group moderates its activating strength. This can lead to a "cleaner" reaction with a more predictable and often higher yield of the desired major isomer.
-
Chromatographic Purification: The separation of closely related isomers often requires careful chromatographic techniques.
-
Recommendation: High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel are effective methods.[8] A gradient elution system may be necessary to resolve isomers with similar polarities.
-
Problem 3: Evidence of Nitrile Group Hydrolysis (e.g., presence of a carboxylic acid or amide byproduct).
Likely Cause: The presence of a strong acid (H₂SO₄) and water (formed during the reaction) can lead to the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH) or an amide (-CONH₂) group, especially if the reaction is heated or run for an extended period.[9][10][11][12]
Solutions:
-
Anhydrous Conditions: While challenging with nitrating mixtures, minimizing excess water can help. Use concentrated acids of high purity.
-
Moderate Reaction Temperature and Time: Avoid prolonged reaction times and elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Careful Work-up: During the work-up, neutralizing the strong acid promptly by pouring the reaction mixture onto ice and then basifying can minimize the time the nitrile is exposed to hot acidic conditions.
Problem 4: Formation of Di- or Polynitrated Products.
Likely Cause: The amino group is a very strong activating group, which can make the aromatic ring susceptible to multiple nitrations.[13][14] Even with the presence of deactivating groups, the powerful activating nature of the amine can lead to the addition of more than one nitro group.
Solutions:
-
Amino Group Protection: Acetylation of the amino group significantly reduces its activating strength, making polynitration less likely.[5]
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0 to 1.1 equivalents of nitric acid).
-
Low Temperature: As with other side reactions, maintaining a low temperature (0-5 °C) helps to control the reaction rate and selectivity.[15]
II. Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used in addition to nitric acid for nitration?
A1: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][16][17] The reaction is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻. Sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the formation of the nitronium ion.[7]
Q2: What is the expected major product from the nitration of 4-amino-3-chlorobenzonitrile?
A2: The directing effects of the substituents need to be considered. The amino group is the most powerful activating group and is an ortho-, para-director. The chloro group is a deactivating ortho-, para-director, and the cyano group is a deactivating meta-director. The powerful amino group will primarily direct the incoming nitro group. The positions ortho to the amino group are at C3 (occupied by Cl) and C5. The position para is occupied by the cyano group. Therefore, the nitration is most likely to occur at the C5 position, yielding 4-amino-3-chloro-5-nitrobenzonitrile .
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material on a TLC plate (e.g., silica gel). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What are the recommended analytical techniques to confirm the structure and purity of the final product?
A4: A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify the presence of any isomers or byproducts.[18]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the product and confirm the position of the nitro group on the aromatic ring.
-
Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups (e.g., -NH₂, -CN, -NO₂).
III. Experimental Protocols & Data
Protocol 1: Direct Nitration of 4-amino-3-chlorobenzonitrile (Prone to Side Reactions)
This protocol is provided for illustrative purposes to highlight the challenges. For better results, see Protocol 2.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-3-chlorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) dropwise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Recommended Procedure via Amino Group Protection
Step A: Acetylation of 4-amino-3-chlorobenzonitrile
-
Dissolve 4-amino-3-chlorobenzonitrile (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-acetamido-3-chlorobenzonitrile.
Step B: Nitration of 4-acetamido-3-chlorobenzonitrile
-
Follow the procedure in Protocol 1, using 4-acetamido-3-chlorobenzonitrile as the starting material.
Step C: Hydrolysis (Deprotection) of the Acetamido Group
-
Reflux the nitrated acetanilide from Step B in a mixture of ethanol and concentrated hydrochloric acid for 30-60 minutes.[8]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and neutralize with an aqueous solution of sodium hydroxide to a pH of ~9.[8]
-
Extract the final product, this compound, with an organic solvent.
-
Dry, concentrate, and purify as needed.
Data Summary: Expected Outcomes
| Parameter | Direct Nitration (Protocol 1) | Protected Nitration (Protocol 2) |
| Expected Yield | Low to moderate | Moderate to high |
| Major Product | This compound | This compound |
| Key Side Products | Oxidation tars, isomeric byproducts, polynitrated compounds | Fewer side products, mainly isomeric impurities |
| Purity of Crude Product | Low | High |
| Purification Difficulty | High | Moderate |
IV. Visualizing Reaction Pathways
Desired Reaction Pathway
Caption: Recommended three-step synthesis pathway.
Side Reaction Pathways
Caption: Common side reactions during direct nitration.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues.
V. References
-
Allen. (n.d.). Amino (-NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. Retrieved from
-
Infinity Learn. (n.d.). Amino (–NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. Retrieved from
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from
-
Google Patents. (n.d.). US5616818A - Process for the polynitration of aromatic compounds. Retrieved from
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from
-
(n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from
-
BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from
-
Khan Academy. (n.d.). Nitration of Aniline. Retrieved from
-
(2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Retrieved from
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from
-
Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from
-
(n.d.). analytical methods. Retrieved from
-
(n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from
-
PubMed. (n.d.). Mass spectrometric methods for the analysis of chlorinated and nitrated isoflavonoids: a novel class of biological metabolites. Retrieved from
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from
-
(n.d.). NITRATION. Retrieved from
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from
Sources
- 1. Amino `(-NH_(2))` group is susceptible to oxidation by `HNO_(3)`, therefore, nitration is done in the presence of : [allen.in]
- 2. Amino (–NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of [infinitylearn.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. vpscience.org [vpscience.org]
- 8. prepchem.com [prepchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US5616818A - Process for the polynitration of aromatic compounds - Google Patents [patents.google.com]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Mass spectrometric methods for the analysis of chlorinated and nitrated isoflavonoids: a novel class of biological metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-chloro-5-nitrobenzonitrile
Introduction
4-Amino-3-chloro-5-nitrobenzonitrile (CAS No. 1456531-72-8) is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring amino, chloro, nitro, and nitrile groups, offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecular targets. However, the interplay of these electron-donating and electron-withdrawing groups presents unique challenges in its synthesis, often leading to issues with yield, purity, and reaction control.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols. Drawing from established principles of organic synthesis and analogous reactions, this document aims to be a comprehensive resource for navigating the complexities of working with this versatile intermediate.
Synthetic Pathway Overview
A common and logical synthetic route to this compound involves a multi-step process starting from 4-aminobenzonitrile. This pathway is designed to carefully control the regioselectivity of the substitution reactions.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Question: My nitration step (Step 2) is resulting in a low yield and a mixture of isomers. What is causing this and how can I improve it?
Answer: This is a frequent challenge during the electrophilic nitration of activated aromatic rings. The primary causes are often related to temperature control and the reactivity of the nitrating agent.
-
Causality: The acetamido group is a strong ortho-, para-director. Since the para position is occupied by the nitrile group, nitration is directed to the ortho position (C3). However, if the reaction temperature is too high, the energy barrier for substitution at the less-favored meta position (C2) can be overcome, leading to isomeric impurities. Over-nitration is also a risk with harsh conditions.
-
Optimization Strategy:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0°C and 10°C.[4] Use an ice-salt bath for better temperature management. Add the nitrating agent (e.g., potassium nitrate or fuming nitric acid) slowly and portion-wise to prevent exothermic spikes.[4][5]
-
Choice of Nitrating Agent: A solution of potassium nitrate in concentrated sulfuric acid is a controlled and effective nitrating mixture for this substrate.[4] Fuming nitric acid can also be used but requires even more careful temperature control to avoid side reactions.[5]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Overrunning the reaction can lead to the formation of byproducts.
-
Question: During the final chlorination step (Step 4), my reaction turns dark, and I isolate very little of the desired product. What is happening?
Answer: A dark reaction mixture during the chlorination of an aniline derivative often indicates oxidation of the amino group. The amino group is highly susceptible to oxidation, especially in the presence of an electrophilic chlorinating agent.
-
Causality: N-Chlorosuccinimide (NCS) is an effective source of electrophilic chlorine (Cl+).[6] However, it is also an oxidizing agent. The electron-rich amino group can be oxidized, leading to polymeric, tar-like byproducts and a significant reduction in the yield of the target molecule.
-
Optimization Strategy:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which can exacerbate oxidation.[6]
-
Low Temperature: Begin the reaction at 0°C by adding the NCS portion-wise to a solution of the substrate.[6] This helps to control the reaction rate and minimize the oxidation pathway. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Solvent Choice: Anhydrous acetonitrile is a suitable solvent for this reaction.[6] Ensure the solvent is thoroughly dried, as water can interfere with the reaction.
-
Stoichiometry: Use a slight excess of NCS (e.g., 1.05 to 1.1 equivalents) to ensure complete chlorination of the starting material without having a large excess that could promote side reactions.[6]
-
Question: I am struggling to purify the final product. It seems to co-elute with an impurity during column chromatography.
Answer: Purification challenges often stem from the presence of closely related impurities, such as starting material or isomeric byproducts.
-
Causality: The starting material for the final step, 4-amino-3-nitrobenzonitrile, has a polarity similar to the product, which can make chromatographic separation difficult. Isomeric byproducts, if formed, will also have very similar properties.
-
Optimization Strategy:
-
TLC System Optimization: Before running a column, experiment with different solvent systems for TLC to achieve the best possible separation between your product and the impurity. A mixture of hexanes and ethyl acetate is a good starting point.[6] Try varying the ratio or adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.
-
Recrystallization: If the product is a solid and of sufficient purity after the column (>90%), recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethanol/water, acetic acid) to find conditions where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities in the mother liquor.[5]
-
Aqueous Workup: Ensure the workup procedure is thorough. Washing the organic extract with a saturated sodium bicarbonate solution can help remove any acidic impurities, like succinimide from the NCS reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before nitration? A1: The unprotected amino group is a powerful activating group and is highly susceptible to oxidation by the strong acid conditions of nitration. Protecting it as an acetamide moderates its activating effect, prevents oxidation, and ensures a cleaner, more controlled reaction.[4]
Q2: Can I use chlorine gas for the final chlorination step? A2: While chlorine gas can be used for chlorinating anilines, it is much more difficult to handle and control on a lab scale compared to solid reagents like NCS.[7] Using chlorine gas often requires specialized equipment and can lead to over-chlorination or other side reactions if not carefully controlled. For this specific substrate, NCS provides a milder and more selective method.[6]
Q3: What analytical techniques are best for confirming the structure and purity of the final product? A3: A combination of techniques is recommended. HPLC is ideal for determining purity.[8] For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential for mapping the proton and carbon environments. FTIR spectroscopy can confirm the presence of key functional groups (e.g., -NH₂, -C≡N, -NO₂).[8][9]
Q4: How should I store this compound? A4: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. Aromatic amines and nitro compounds can be sensitive to light and air over long periods.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-nitrobenzonitrile (Steps 1-3)
This protocol is adapted from a similar synthesis.[4]
-
Protection: In a round-bottom flask, dissolve 4-aminobenzonitrile (1 eq) in acetic anhydride (3 eq) and heat gently for 30 minutes. Cool the mixture and pour it into ice water. Collect the precipitated 4-acetamidobenzonitrile by filtration, wash with water, and dry.
-
Nitration: Add the dried 4-acetamidobenzonitrile (1 eq) to concentrated sulfuric acid at 0°C. To this stirred solution, add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at 5-10°C for 2 hours.
-
Workup & Deprotection: Pour the reaction mixture onto crushed ice. Collect the precipitated solid (4-acetamido-3-nitrobenzonitrile) by filtration. To the crude solid, add 4N hydrochloric acid and reflux the mixture for 2 hours.
-
Isolation: Cool the mixture to room temperature. The product, 4-amino-3-nitrobenzonitrile, will precipitate. Collect the crystals by filtration, wash with cold water, and dry under reduced pressure.
Protocol 2: Chlorination to this compound (Step 4)
This protocol is based on analogous electrophilic chlorination reactions.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzonitrile (1 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low yield in the chlorination step.
Data Summary
The following table summarizes typical conditions and expected outcomes for the key reaction steps. Yields are estimates based on analogous reactions and may vary.
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield | Key Impurities |
| Nitration | KNO₃, H₂SO₄ | H₂SO₄ | 0 - 10 | 2 | 75-85% | Isomeric nitro compounds |
| Chlorination | N-Chlorosuccinimide | Acetonitrile | 0 → RT | 12-18 | 60-75% | Starting material, Oxidation byproducts |
References
- PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline.
- BenchChem. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6.
- Justia Patents. (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.
- Guidechem. (n.d.). How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? - FAQ.
- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
- PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-3-nitrobenzonitrile | 939-80-0.
- Miller, J., & Williams, V. (1965). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 18(9), 1471-1476.
- NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile.
- PubChem. (n.d.). Benzonitrile, 2-amino-3-chloro-5-nitro-.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- BLD Pharm. (n.d.). 1456531-72-8|this compound.
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
- Pharmaffiliates. (n.d.). CAS No : 1456531-72-8 | Product Name : this compound.
- Google Patents. (n.d.). United States Patent (19).
- Achmem. (n.d.). 4-Amino-3-nitrobenzonitrile.
- BenchChem. (n.d.). Common side reactions in the synthesis of 4-Amino-5-methylisophthalonitrile.
- United States Biological. (n.d.). 430221 this compound CAS: 1456531-72-8.
- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzonitrile | 939-80-0.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzonitrile 97 939-80-0.
- Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255.
- ChemicalBook. (2025). 4-Chloro-3-nitrobenzonitrile | 939-80-0.
- CymitQuimica. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile [CAS# 158296-69-6].
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- BenchChem. (n.d.). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- IARC. (2018). Exposure Data - Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Lyon (FR)
- BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
- BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- chemBlink. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile [CAS# 158296-69-6].
- PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile.
- The Journal of Organic Chemistry. (2021). Nitroacetonitrile and Its Synthetic Equivalents.
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Technical Support Center: Scale-Up of 4-Amino-3-chloro-5-nitrobenzonitrile Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Amino-3-chloro-5-nitrobenzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate and overcome the challenges inherent in scaling up this complex synthesis.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a multi-step process that involves the introduction of three distinct functional groups onto a benzene ring: an amino group, a chloro group, and a nitro group, in addition to the nitrile functionality. The specific substitution pattern presents unique challenges during scale-up, primarily related to regioselectivity, reaction control, and product purification. The most probable synthetic routes involve either the nitration and subsequent amination of a dichlorobenzonitrile precursor or the chlorination and nitration of an aminobenzonitrile starting material. Each approach carries its own set of potential difficulties that can impact yield, purity, and safety.
This guide will focus on a likely two-step synthetic pathway starting from 2,4-dichlorobenzonitrile:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group.
-
Amination: Nucleophilic aromatic substitution to replace one of the chloro groups with an amino group.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and scale-up of this compound synthesis.
Q1: What are the primary safety concerns when scaling up the nitration of dichlorobenzonitrile?
A1: The nitration of aromatic compounds is a highly exothermic process that can lead to thermal runaway if not properly controlled.[1][2][3][4] The use of strong acids like nitric and sulfuric acid also presents significant corrosion and handling hazards.[5] On a larger scale, inefficient heat dissipation can lead to a rapid increase in temperature, accelerating the reaction rate and potentially causing an explosion.[3] Furthermore, the formation of unstable and explosive byproducts, such as dinitrated compounds or picric acid derivatives, is a serious concern.[3] A thorough hazard evaluation, including reaction calorimetry, is essential before any scale-up.[2]
Q2: How can I control the regioselectivity of the amination reaction to favor the formation of the desired product?
A2: In the amination of a dinitrochlorobenzonitrile intermediate, the position of the incoming amino group is directed by the electronic effects of the existing substituents. The nitro group is a strong electron-withdrawing group, which activates the chlorine atoms towards nucleophilic aromatic substitution. The chlorine atom para to the nitro group is generally more activated than the one ortho to it. However, reaction conditions such as temperature, pressure, and the nature of the aminating agent can influence the selectivity. Optimization of these parameters is crucial to maximize the yield of the desired 4-amino isomer.
Q3: What are the most common impurities I should expect, and how can they be minimized?
A3: Common impurities can include:
-
Isomeric byproducts: Formation of other isomers during the nitration or amination steps. For instance, nitration of chlorobenzene can yield both ortho- and para-isomers.[6][7][8][9][10]
-
Over-nitrated products: Dinitrated or trinitrated species can form under harsh nitration conditions.[3]
-
Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to an amide or carboxylic acid, especially during workup or under acidic/basic conditions.
-
Unreacted starting materials: Incomplete reactions will leave starting materials in the product mixture.
To minimize these, strict control over reaction conditions (temperature, stoichiometry, reaction time) is essential.
Q4: What purification methods are most effective for the final product?
A4: The purification of highly functionalized aromatic compounds like this compound can be challenging.
-
Recrystallization: This is often the most effective method for obtaining high-purity solid material.[11] Finding a suitable solvent or solvent system is key.
-
Column Chromatography: While effective at the lab scale, it is less practical and more expensive for large-scale production.
-
Washing/Slurrying: Washing the crude product with appropriate solvents can remove certain impurities. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.
III. Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during the scale-up of this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Nitration Step | - Incomplete reaction- Suboptimal reaction temperature- Incorrect acid mixture composition- Loss of product during workup | - Monitor the reaction by TLC or HPLC to ensure completion.- Optimize the reaction temperature. Nitrations are often run at low temperatures (0-10 °C) to control exothermicity and side reactions.- Carefully control the ratio of nitric acid to sulfuric acid.- Optimize the workup procedure to minimize product loss. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the nitration or amination step. | - For nitration, the directing effects of the substituents on the starting material will determine the isomer distribution. Careful selection of the starting material is crucial.- For amination, optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. |
| Product is Dark/Discolored | - Presence of oxidized impurities.- Formation of nitrophenolic byproducts.- Residual acid from the nitration step. | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Purify the crude product by recrystallization, potentially with the use of activated carbon to remove colored impurities.- Ensure thorough washing of the crude product to remove all traces of acid. |
| Difficulty in Isolating the Product | - Product is an oil or does not precipitate.- Fine precipitate that is difficult to filter. | - If the product is an oil, try to induce crystallization by seeding, scratching the flask, or changing the solvent system.- For fine precipitates, consider using a filter aid or allowing the precipitate to digest (age) in the mother liquor to increase particle size. |
| Runaway Reaction During Nitration | - Poor heat transfer at larger scale.- Addition rate of nitrating agent is too fast.- Inadequate cooling capacity. | - Ensure the reactor has sufficient cooling capacity and efficient stirring for the intended scale.- Add the nitrating agent slowly and monitor the internal temperature closely.- Perform a thorough process safety analysis, including calorimetry studies, before scaling up.[2] |
IV. Experimental Protocols and Workflows
Illustrative Laboratory-Scale Synthesis
This protocol is for illustrative purposes and must be optimized and validated for specific laboratory conditions and before any scale-up.
Step 1: Nitration of 2,4-Dichlorobenzonitrile
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dichlorobenzonitrile.
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Acid Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum.
Step 2: Amination of the Nitrated Intermediate
-
Reaction Setup: In a pressure-rated reactor, combine the nitrated dichlorobenzonitrile intermediate with a suitable solvent (e.g., ethanol, DMSO).
-
Aminating Agent: Add the aminating agent (e.g., aqueous ammonia, ammonium hydroxide).
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 100-150 °C) and maintain for several hours. The reaction progress should be monitored by HPLC.
-
Workup: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is then isolated.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol).
Process Flow Diagram
Caption: A generalized workflow for the production of this compound.
V. Safety Considerations for Scale-Up
Scaling up the production of this compound requires a rigorous approach to safety.
-
Hazard and Operability (HAZOP) Study: A systematic review of the process is necessary to identify potential hazards and operational issues.
-
Thermal Hazard Assessment: As mentioned, reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC, and Accelerating Rate Calorimetry - ARC) is crucial to determine the thermal stability of reactants, intermediates, and the final product, as well as the heat of reaction.[2]
-
Containment: The use of a closed system is recommended, especially for handling volatile and toxic reagents.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety glasses, face shields, and lab coats, is mandatory.[5]
-
Emergency Procedures: Clear and well-rehearsed emergency procedures for spills, fires, and runaway reactions must be in place.
VI. Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry, meticulous control of reaction parameters, and an unwavering commitment to safety. By anticipating the challenges outlined in this guide and implementing robust troubleshooting and safety protocols, researchers and production chemists can navigate the complexities of this synthesis and achieve their production goals efficiently and safely.
References
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-285.
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved January 16, 2026, from [Link]
- Le-Gars, M., et al. (2020). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 24(11), 2439-2455.
- Dharmavaram, S. (2014). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Process Safety Progress, 33(4), 365-371.
- Grivsky, E. M. (1973). U.S. Patent No. 3,742,014. Washington, DC: U.S.
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved January 16, 2026, from [Link]
- Trebilcock, R. V., & Dharmavaram, S. (2013). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Process Safety Progress, 32(3), 253-258.
- Menge, U., et al. (1986). U.S. Patent No. 4,605,767. Washington, DC: U.S.
- Hauel, N., et al. (2010). U.S.
- Grivsky, E. M. (1971). U.S. Patent No. 3,590,064. Washington, DC: U.S.
- Mendoza, A. (1991).
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (n.d.). Google Patents.
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (n.d.). Google Patents.
- CN101343232A - Preparation method of o-chloro-p-nitroaniline. (n.d.). Google Patents.
- Alcolea, M. P., et al. (2023). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(10), 4444-4466.
- Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. (2019). Journal of Heterocyclic Chemistry, 56(11), 3008-3016.
-
LAB QO 4 - Nitration of Chlorobenzene. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Chlorination of nitrobenzene gives m nitrochlorobenzene while nitration o.. (2025, March 1). Filo. Retrieved January 16, 2026, from [Link]
-
The major product formed in the nitration of chlorobenzene with.. (2026, January 11). Filo. Retrieved January 16, 2026, from [Link]
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Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. (2023, March 24). YouTube. Retrieved January 16, 2026, from [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(15), 10123-10132.
-
Chlorobenzene Properties, Uses & Nitration. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Resolving Impurities in 4-Amino-3-chloro-5-nitrobenzonitrile
Welcome to the technical support center for 4-Amino-3-chloro-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. We understand that achieving high purity is critical for the success of your downstream applications. This document provides in-depth, field-proven insights into identifying, troubleshooting, and resolving common impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when encountering unexpected results with this compound.
Q1: What are the most common types of impurities I should expect in my crude product?
A1: Impurities in this compound typically arise from the synthetic route, which often involves electrophilic substitution reactions on a substituted benzonitrile precursor. The most common impurities include:
-
Regioisomers: Formed during the chlorination or nitration steps. Due to the directing effects of the substituents on the aromatic ring, you may find isomers where the chloro or nitro groups are in different positions.
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors like 4-amino-3-chlorobenzonitrile or 4-amino-5-nitrobenzonitrile.
-
Hydrolysis Byproducts: The nitrile group (-C≡N) is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding amide (-CONH₂) or carboxylic acid (-COOH).
-
Over-reacted Products: Formation of di-chlorinated or di-nitrated species if the reaction conditions are too harsh.
Q2: My product's melting point is broad and lower than the literature value. What does this indicate?
A2: A broad and depressed melting point is a classic indicator of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which results in a lower and broader melting range. This is a strong signal that your product requires further purification.
Q3: How can I quickly assess the purity of my synthesized this compound?
A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for a preliminary purity check. By spotting your crude product alongside the starting material(s) on a silica gel plate and eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture), you can visualize the number of components in your sample. A single spot indicates high purity, while multiple spots confirm the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2]
Q4: My final product has a distinct yellow or brownish color, but I expected a lighter solid. Is this a problem?
A4: While some substituted nitroaromatics are inherently colored, a darker-than-expected color often points to the presence of minor, highly conjugated impurities or baseline polymeric material formed from side reactions. These can often be removed by recrystallization with the addition of activated charcoal.
Troubleshooting Guide: Identification and Resolution of Impurities
This section provides detailed, actionable protocols to address specific impurity-related challenges.
Issue 1: Presence of Regioisomeric Impurities
Root Cause Analysis: The synthesis of this compound relies on controlling the regioselectivity of electrophilic aromatic substitution. The amino group is a strong ortho-, para-director, while the chloro and nitro groups are deactivating meta-directors. The final substitution pattern depends on the precursor used and the order of reactions. Isomer formation is common when the directing effects of the existing substituents are not perfectly aligned or when reaction conditions are not strictly controlled. For instance, the synthesis of the related 4-Amino-3-chloro-5-methylbenzonitrile proceeds via electrophilic chlorination where directing groups are key.[3]
Identification Strategy:
-
NMR Spectroscopy: ¹H NMR is highly effective for identifying isomers. The substitution pattern on the benzene ring will produce distinct splitting patterns and chemical shifts for the aromatic protons. Your target molecule has two aromatic protons which should appear as distinct singlets (or very narrowly coupled doublets). Isomers will show different patterns.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the isomers and confirm that they have the same mass-to-charge ratio (m/z), confirming their isomeric nature.[2]
Resolution Protocol: Flash Column Chromatography
Flash chromatography is the most effective method for separating isomers with different polarities.
Experimental Protocol:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Dry-pack a column with silica gel and then flush with the initial, low-polarity eluent.
-
Elution: Start with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity of the mobile phase (gradient elution) to 80:20 Hexane:Ethyl Acetate. The less polar isomer will elute first.
-
Monitoring: Monitor the fractions using TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow for Isomer Separation
Caption: Workflow for isolating the target compound from regioisomers.
Issue 2: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
Root Cause Analysis: The nitrile functional group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This reaction is catalyzed by either strong acid or strong base, particularly at elevated temperatures. During an aqueous workup, if the pH is not carefully controlled, significant amounts of these impurities can form.
Identification Strategy:
-
FTIR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹. The nitrile (C≡N) stretch appears around 2220-2230 cm⁻¹. A weakening of the nitrile peak and the appearance of a carbonyl peak is strong evidence of hydrolysis.
-
Solubility: The carboxylic acid byproduct will be soluble in aqueous basic solutions (e.g., 5% sodium bicarbonate), while your product and the amide impurity will not. This can be used as a simple chemical test.
Resolution Protocol: pH-Controlled Workup and Purification
Prevention is the most effective strategy. If hydrolysis has already occurred, an acidic wash can remove the more basic starting material, and a basic wash can remove the acidic hydrolysis product.
Preventative Workup Protocol:
-
After the reaction is complete, quench the reaction mixture by pouring it onto ice water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution) to ensure the pH is neutral.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
Purification by Recrystallization
If hydrolysis products are present, recrystallization can be effective as the impurities often have very different solubilities.
Caption: Standard protocol for purification by recrystallization.
Recrystallization Solvent Selection
| Solvent System | Rationale |
| Ethanol/Water | The product is soluble in hot ethanol but less soluble in cold. Water is added as an anti-solvent to decrease solubility upon cooling, promoting crystallization. An 80% ethanol/water solution is often a good starting point.[4] |
| Acetic Acid/Water | Useful for compounds that are highly soluble in many organic solvents. The product is dissolved in hot acetic acid, and water is added to induce precipitation.[5] |
| Toluene | A less polar option. Good for removing highly polar impurities that will remain insoluble. |
For a detailed guide on optimizing recrystallization, refer to established protocols.[6]
References
-
Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com. Available at: [Link]
-
CAS No : 1456531-72-8 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
-
Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
p-NITROBENZONITRILE - Organic Syntheses Procedure. Available at: [Link]
- US3742014A - Preparation of benzonitriles - Google Patents.
-
United States Patent (19) - Googleapis.com. Available at: [Link]
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4-Chloro-3-nitrobenzonitrile - PMC - NIH. Available at: [Link]
-
4-Amino-3-chloro-5-methyl benzonitrile - the NIST WebBook. Available at: [Link]
-
4-Amino-3-nitrobenzonitrile, 98% | 6393-40-4 - J&K Scientific. Available at: [Link]
-
Benzonitrile, 2-amino-3-chloro-5-nitro- | C7H4ClN3O2 | CID 88504 - PubChem. Available at: [Link]
-
Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem. Available at: [Link]
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Technical Support Center: Synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile
Welcome to the technical support resource for the synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Landscape
The synthesis of this compound is a critical process for creating advanced pharmaceutical intermediates. The most common and direct route involves the electrophilic aromatic substitution (nitration) of 4-Amino-3-chlorobenzonitrile. While seemingly straightforward, this reaction exists in a delicate balance. The substrate contains a strongly activating ortho-, para-directing amino group and a deactivating ortho-, para-directing chloro group. The reaction conditions required for nitration—typically a mixture of concentrated nitric and sulfuric acids—are harsh and can initiate several competing side reactions.
This guide provides a troubleshooting framework in a question-and-answer format to address the most frequently encountered issues, from unexpected isomers to complete reaction failure.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
Q1: My NMR analysis shows a significant amount of an unexpected amide or carboxylic acid byproduct. How is my nitrile group being hydrolyzed?
A1: Cause & Mechanism
This is a classic case of nitrile hydrolysis, a common side reaction under the strongly acidic conditions required for nitration.[1][2][3] The nitrating mixture (HNO₃/H₂SO₄) is a potent source of hydronium ions (H₃O⁺) from the trace water present, which is sufficient to catalyze this transformation, especially if the reaction temperature increases or the duration is extended.
The mechanism proceeds in two main stages:
-
Protonation and Nucleophilic Attack: The nitrogen of the nitrile group is protonated by the strong acid, which dramatically increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon.[1][3][4]
-
Tautomerization and Hydrolysis: The intermediate undergoes tautomerization to form an amide (4-Amino-3-chloro-5-nitrobenzamide). Under sustained acidic and potentially heated conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid (4-Amino-3-chloro-5-nitrobenzoic acid) and an ammonium salt.[2][5]
Caption: Pathway for acid-catalyzed hydrolysis of the target nitrile.
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature below 5-10 °C. The rate of hydrolysis is highly temperature-dependent.
-
Limit Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-exposure to the acidic medium.[6]
-
Use Anhydrous Conditions: While challenging with concentrated acids, using the driest possible grades of nitric and sulfuric acid can help minimize the water available for hydrolysis.
Q2: My reaction mixture turned dark brown/black and yielded a tarry, intractable residue. What caused this oxidation?
A2: Cause & Mechanism
This issue stems from the oxidation of the aromatic amine (-NH₂) group. Aniline and its derivatives are highly susceptible to oxidation, especially by strong oxidizing agents like nitric acid. In the strongly acidic medium, the reaction is complex, but it often leads to the formation of polymeric, tar-like substances, which significantly reduces the yield of the desired product.
Direct nitration of anilines can also be problematic because the strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺).[7][8] This anilinium ion is a meta-directing group, which can lead to the formation of undesired isomers, although in this specific substrate, the desired C-5 position is already meta to the amine. The primary issue remains the oxidative degradation.
Caption: Workflow comparing direct nitration vs. the protected amine strategy.
Troubleshooting & Prevention: The Protection Strategy
The most effective way to prevent oxidation is to temporarily protect the amino group by converting it into an amide, typically an acetamide.[8] The acetyl group moderates the activating nature of the amine and makes it resistant to oxidation.
-
See Protocol 2: Amine Protection and Deprotection for a detailed experimental procedure. The general workflow is:
-
Acetylation: React 4-Amino-3-chlorobenzonitrile with acetic anhydride to form 4-Acetamido-3-chlorobenzonitrile.
-
Nitration: Perform the nitration on the protected substrate. The acetamido group is still an ortho-, para-director and will direct the nitro group to the desired C-5 position.
-
Deprotection: Hydrolyze the acetamide group under acidic or basic conditions to reveal the amino group, yielding the final product.
-
Q3: I've isolated an isomer, 4-Amino-3-chloro-2-nitrobenzonitrile. Why did the nitro group add to the C-2 position?
A3: Cause & Mechanism
While nitration at the C-5 position is electronically and sterically favored, the formation of the C-2 isomer is a possibility due to the directing effects of the substituents.
-
-NH₂ Group (at C-4): This is a powerful ortho-, para-director. It strongly activates the C-3 and C-5 positions (ortho) and the C-1 position (para, but occupied by the nitrile).
-
-Cl Group (at C-3): This is a deactivating but ortho-, para-director. It directs incoming electrophiles to the C-2 and C-4 positions (ortho) and the C-6 position (para).
The desired C-5 substitution is favored because it is ortho to the strongly activating amino group. However, the C-2 position is ortho to the chloro group and meta to the amino group. While less favored, some substitution can occur at this position, particularly if the reaction temperature is not well-controlled, giving the electrophile enough energy to overcome the higher activation barrier for C-2 substitution.
Troubleshooting & Prevention:
-
Low Temperature: Running the reaction at 0 °C or even lower (-5 °C to 0 °C) provides better kinetic control, favoring the pathway with the lowest activation energy, which leads to the C-5 product.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the substrate solution. This maintains a low concentration of the nitronium ion (NO₂⁺) and helps dissipate the heat of reaction, preventing localized temperature spikes that could favor isomer formation.[6]
-
Purification: If a minor amount of the C-2 isomer is formed, it can often be separated from the desired C-5 product by recrystallization, exploiting differences in solubility and crystal lattice energy.
Part 2: Quick Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, Dark/Tarry Product | Oxidation of the amino group. | Protect the amine as an acetamide before nitration (See Protocol 2). |
| Product contains amide/acid impurities | Hydrolysis of the nitrile group. | Maintain strict low-temperature control (<10 °C); minimize reaction time. |
| Formation of Isomeric Byproducts | Poor regioselectivity; high reaction temp. | Lower the reaction temperature (0-5 °C); ensure slow, dropwise addition of the nitrating agent. |
| Reaction is very slow or incomplete | Insufficient activation of nitrating agent. | Ensure the use of concentrated (98%) sulfuric acid; check molar ratios of acids. |
| Violent/Uncontrolled Exotherm | Addition of nitrating agent is too fast. | Add the nitrating agent very slowly with efficient stirring and external cooling (ice-salt bath). |
Part 3: Experimental Protocols
Protocol 1: Standard Nitration of 4-Amino-3-chlorobenzonitrile
(Note: This direct method carries a high risk of oxidation. See Protocol 2 for the recommended, higher-yielding approach.)
-
Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 3.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 4-Amino-3-chlorobenzonitrile (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all solids have dissolved.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (68-70%, 1.1 eq) and concentrated sulfuric acid (1.0 eq) via the dropping funnel over 30-60 minutes. Maintain the internal temperature strictly between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Recommended Synthesis via Amine Protection
Step A: Acetylation (Protection)
-
Dissolve 4-Amino-3-chlorobenzonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.2 eq) and stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the white solid, wash with water, and dry to yield 4-Acetamido-3-chlorobenzonitrile.
Step B: Nitration of Protected Amine
-
Follow the procedure in Protocol 1 , using 4-Acetamido-3-chlorobenzonitrile as the starting material. The reaction is generally cleaner with less exotherm and discoloration.
Step C: Deprotection (Hydrolysis of Amide)
-
Reflux the crude nitrated acetamide from Step B in a mixture of ethanol and aqueous hydrochloric acid (e.g., 4N HCl) for 2-4 hours, or until TLC confirms the removal of the acetyl group.[9]
-
Cool the mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the free amine product.
-
Filter, wash with water, and dry the solid. Recrystallize as needed.
References
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
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Clark, J. (2015). Hydrolysis of nitriles. Chemguide. [Link]
-
Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
NCERT. (n.d.). Amines. Chemistry Part II, Class XII. [Link]
-
Sadashiva, M. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Anjali Devi. (2020, November 5). Nitration of aniline [Video]. YouTube. [Link]
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- 9. prepchem.com [prepchem.com]
Technical Support Center: HPLC Separation of 4-Amino-3-chloro-5-nitrobenzonitrile Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of 4-Amino-3-chloro-5-nitrobenzonitrile and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separation of these structurally similar compounds. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling you to diagnose and resolve issues effectively.
Section 1: Understanding the Analytical Challenge
The primary difficulty in separating this compound from its synthetic precursors or degradation products lies in their nature as positional isomers. These molecules share the same molecular formula and weight, differing only in the arrangement of substituents on the benzonitrile ring. Consequently, their physicochemical properties, such as hydrophobicity and polarity, are remarkably similar, making them a significant challenge for conventional reversed-phase HPLC methods.[1] Achieving baseline resolution is critical for accurate quantification, impurity profiling, and ensuring the quality of pharmaceutical intermediates.
Below are the structures of the target analyte and its most probable positional isomers which may arise during synthesis.
Caption: Target analyte and common positional isomers.
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during method development and routine analysis.
Q1: Why am I seeing complete co-elution or very poor resolution (<1.5) of my isomers?
A1: This is the most frequent challenge and typically points to insufficient selectivity in your current method. Positional isomers often have nearly identical hydrophobicity, meaning a standard C18 column may not distinguish them effectively.
-
Initial Action: Your primary focus should be on enhancing selectivity rather than just increasing efficiency.
-
Causality: The retention on a C18 phase is dominated by hydrophobic interactions. Since the isomers have the same molecular formula, their overall hydrophobicity is very similar. To separate them, you need a stationary phase that offers alternative interaction mechanisms.
-
Recommendation: Switch to a stationary phase with π-π interaction capabilities, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[2] The electron-rich phenyl rings or electron-deficient PFP rings on the stationary phase will interact differently with the subtle electronic variations across the isomeric structures, providing a powerful tool for separation.[3]
Q2: My peaks are tailing significantly. What is the cause and how do I fix it?
A2: Peak tailing for these compounds is almost always due to secondary interactions between the basic amino group and acidic residual silanols on the silica surface of the column.[3]
-
Causality: At mid-range pH, the primary amine can be protonated (R-NH3+) and interact ionically with deprotonated silanols (Si-O-), which are negatively charged above pH ~3.5. This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an appropriate buffer like phosphate or formate. At this low pH, the residual silanols are protonated (Si-OH) and less likely to engage in ionic interactions.[4] The amine will be fully protonated, ensuring a single ionic species and better peak shape.
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer accessible silanol groups, minimizing this effect from the outset.
-
Consider a Different Column: If pH adjustment is not sufficient, a column with a different base material, like a hybrid silica, may offer better performance for basic analytes.
-
Q3: My retention times are drifting or shifting between runs. What's wrong?
A3: Retention time instability is often a sign of an un-equilibrated column or an unstable mobile phase.
-
Causality: The retention of ionizable compounds like this compound is highly sensitive to mobile phase pH.[4][5] Inadequate column equilibration or a poorly buffered mobile phase can lead to pH fluctuations on the column, causing retention to shift.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you have changed mobile phases, a longer equilibration is necessary.
-
Use a Buffer: Do not rely on just adding acid (e.g., formic or acetic acid) to control pH. Use a proper buffer system (e.g., 10-20 mM ammonium formate or phosphate) with a pKa within +/- 1 pH unit of your target pH to ensure stable pH control.
-
Check for Leaks: A small leak in the pump or fittings can cause pressure fluctuations and inconsistent mobile phase composition, leading to retention time drift.[6]
-
Section 3: In-Depth Troubleshooting & Method Development Guides
Guide 1: A Systematic Approach to Method Development
For challenging isomer separations, a random "guess and check" approach is inefficient. A systematic workflow is essential for developing a robust and reliable method.
Caption: Systematic workflow for developing a robust HPLC method.
Guide 2: Optimizing Selectivity - Column and Mobile Phase synergy
Selectivity (α) is the most powerful parameter for improving resolution in isomer separations.[7] It is primarily influenced by the stationary phase chemistry, mobile phase organic modifier, and pH.
Column Selection Strategy
The choice of stationary phase is the most critical decision. While C18 is a workhorse for general reversed-phase applications, it often fails for positional isomers.
| Stationary Phase | Primary Interaction Mechanism | Suitability for Benzonitrile Isomers | Rationale |
| C18 (Octadecylsilane) | Hydrophobic | Low | Lacks specific interactions to differentiate isomers with similar hydrophobicity. |
| C8 (Octylsilane) | Hydrophobic | Low | Similar to C18 but with less retention; does not add significant selectivity. |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic & π-π Interactions | High | The phenyl groups provide π-π interactions that are highly sensitive to the electron density and substituent positions on the analyte's aromatic ring.[1][2] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole | Very High | The highly electronegative fluorine atoms create a strong quadrupole moment, offering unique dipole-dipole and π-π interactions distinct from standard phenyl phases.[2] |
Mobile Phase Modifier: Acetonitrile vs. Methanol
The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity, especially on phenyl-based columns.
-
Acetonitrile (ACN): The π-electrons in the nitrile bond of ACN can sometimes interfere with the π-π interactions between the analyte and a phenyl stationary phase.[3]
-
Methanol (MeOH): As a protic solvent, methanol does not have π-electrons and is often a better choice to fully exploit the π-π selectivity of a phenyl column.[3]
Recommendation: If you are using a Phenyl or PFP column and still struggle with resolution using an ACN/water mobile phase, perform an identical gradient run but substitute methanol for acetonitrile. The change in selectivity can often be dramatic.
Section 4: Experimental Protocols
Protocol A: Sample and Mobile Phase Preparation
A robust method begins with correctly prepared solutions.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent.
-
Crucially, the sample diluent should be as weak as or identical to the initial mobile phase conditions. Injecting in a stronger solvent can cause severe peak distortion.[8] A 50:50 mix of Methanol:Water is often a good starting point.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column plugging.[9]
-
-
Mobile Phase Preparation (Example for pH 3.0):
-
Aqueous Phase (A): Prepare a 10 mM ammonium formate buffer. Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm membrane filter.
-
Organic Phase (B): Use HPLC-grade acetonitrile or methanol.
-
Degassing: Degas both mobile phase components thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.
-
Protocol B: Initial Method Screening for Isomer Separation
This protocol provides a starting point for systematically developing your separation method.
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV, monitor at a wavelength appropriate for nitroaromatics (e.g., 254 nm or use a PDA to find λmax) |
| Injection Volume | 5 µL |
Procedure:
-
Equilibrate the system with the starting conditions (90% A, 10% B) for at least 15 minutes.
-
Inject your sample mixture and acquire the chromatogram.
-
Analyze the results:
-
If peaks are unresolved but retained, increase the gradient time (e.g., to 30 minutes) to decrease the slope and improve resolution.
-
If peaks are still unresolved, keep all other conditions the same and switch Mobile Phase B to Methanol. Re-equilibrate and re-inject.
-
If peak shape is poor, re-evaluate the mobile phase pH and sample diluent compatibility.
-
By following this structured, science-driven approach, you can efficiently troubleshoot and develop a robust HPLC method for the challenging separation of this compound isomers.
References
- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development. Retrieved from a URL provided by the grounding tool.
-
Chiang Mai J. Sci. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in semi-micro HPLC. ThaiScience. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column. [Link]
- Google Patents. A process for separating nitration isomers of substituted benzene compounds.
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Sremac, S. et al. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Wang, H. et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. CAS No : 1456531-72-8 | Product Name : this compound. [Link]
-
Ferancová, A. et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]
-
Element. HPLC Column Selection. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Reddit. (2025). Separation of Nitrobenzaldehyde Isomers. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
National Institute of Standards and Technology. 4-Amino-3-chloro-5-methyl benzonitrile. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
ResearchGate. (2025). Effect of Chamber Gas Phase on Mobile Phase pH and on Separation Efficiency in TLC. A New Mode of Chromatography. [Link]
-
Acta Chromatographica. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Nacalai Tesque. HPLC Column for Structual Isomers. [Link]
-
PubChem. Benzonitrile, 2-amino-3-chloro-5-nitro-. [Link]
-
PubChem. 3-Chloro-5-nitrobenzonitrile. [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. [Link]
-
Semantic Scholar. (2021). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. [Link]
-
Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]
-
Scribd. HPLC Column Troubleshooting Guide. [Link]
- Google Patents. Process for the production of ortho-nitrobenzonitriles.
-
PubChem. Benzonitrile, 2-amino-3-chloro-5-nitro-. [Link]
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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Technical Support Center: Enhancing the Stability of 4-Amino-3-chloro-5-nitrobenzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Amino-3-chloro-5-nitrobenzonitrile (ACNB), a key intermediate in pharmaceutical research and drug development. This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of this compound during storage and handling. Our recommendations are grounded in the principles of chemical stability and informed by established protocols for related nitroaromatic compounds.
Core Stability Profile & Recommended Storage
This compound is a multi-functionalized aromatic compound. Its stability is influenced by the interplay of its amino, chloro, nitro, and nitrile groups. The electron-withdrawing nature of the nitro and nitrile groups, combined with the oxidizable amino group, makes careful storage critical to prevent degradation.
| Parameter | Recommended Specification | Rationale & Causality |
| CAS Number | 1456531-72-8 | Unique identifier for the specific chemical substance.[1][2] |
| Molecular Formula | C₇H₄ClN₃O₂ | Defines the elemental composition of the molecule.[1][2] |
| Molecular Weight | 197.58 g/mol | Important for accurate weighing and solution preparation.[1][2] |
| Long-Term Storage | -20°C in a desiccated, dark environment. | Minimizes thermal degradation and oxidative pathways. Desiccation prevents moisture-related reactions. Protection from light is crucial as nitroaromatic compounds can be photosensitive.[1] |
| Short-Term Storage | 2-8°C, desiccated and dark. | Acceptable for materials that will be used within a few weeks. Minimizes thermal cycling associated with frequent removal from a -20°C freezer.[2] |
| Container | Tightly sealed, amber glass vial or equivalent opaque container. | Prevents exposure to air (oxygen) and light. Glass is preferred for its inertness.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay is recommended. | Displaces oxygen from the headspace, significantly reducing the potential for oxidation of the amino group, a primary degradation pathway. |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the stability and handling of this compound.
Q1: My supplier's datasheet recommends 2-8°C storage, but another suggests -20°C. Which is correct for long-term stability?
A: Both recommendations can be valid depending on the intended duration of storage. However, for optimal long-term stability ( > 6 months), storage at -20°C is unequivocally the superior choice.
-
Expertise & Rationale: Chemical reaction rates, including degradation, are temperature-dependent. The Arrhenius equation dictates that for every 10°C decrease in temperature, the rate of chemical reactions is approximately halved. Storing at -20°C instead of 4°C significantly slows down potential degradation pathways like oxidation or intermolecular reactions. While some suppliers may list 2-8°C for shipping and short-term holding, this does not represent the ideal condition for preserving the compound's purity over extended periods.[1][2] We recommend the more conservative -20°C storage to maximize the shelf-life and ensure experimental reproducibility.
Q2: I've noticed the color of my ACNB sample has changed from a pale yellow to a brownish hue. What does this indicate and is the material still usable?
A: A visible color change, particularly darkening, is a strong indicator of chemical degradation. This is most commonly caused by the oxidation of the aromatic amino group, which can form highly colored polymeric or quinone-like structures.
-
Trustworthiness & Verification: While a slight color change may not significantly impact some applications, it signifies a loss of purity. You should not assume the material is still suitable for use without verification. The presence of impurities can lead to failed reactions, unexpected side products, and unreliable biological data.[5]
-
Recommended Action: Before further use, you are required to re-analyze the material's purity. A simple High-Performance Liquid Chromatography (HPLC) analysis is the most effective method to quantify the remaining parent compound and identify the presence of degradation products. Refer to Protocol 4.1 for a standardized purity assessment method.
Q3: What are the likely chemical degradation pathways for this molecule during storage?
A: Based on the functional groups present in this compound, the primary degradation concerns under typical storage conditions are oxidation and, to a lesser extent, photosensitivity.
-
Authoritative Grounding: The amino group attached to the electron-deficient nitroaromatic ring is susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by exposure to heat, light, or trace metal impurities. The resulting products are often complex and can include nitroso compounds, azoxy species, and polymeric materials, which are responsible for the observed color change. Nitroaromatic compounds are known to be reactive and potentially hazardous if handled or stored improperly.[6][7]
Caption: Primary degradation pathway for ACNB.
Q4: How can I quantitatively verify the purity and stability of my stored sample?
A: The industry-standard technique for assessing the purity of a small molecule like ACNB is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8] This method separates the parent compound from potential impurities, allowing for accurate quantification.
-
Self-Validating System: A stability-indicating HPLC method is one that can resolve the active compound from its known degradation products. By comparing a chromatogram of an aged sample to that of a reference standard or a freshly opened sample, you can directly measure the loss of purity. For a comprehensive guide, see Protocol 4.1: Purity Assessment via HPLC . Other supportive techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and identify the mass of any major impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. Significant changes in the spectrum or the appearance of new signals indicate degradation.[9]
-
Q5: Are there any specific handling precautions I should take when working with this compound?
A: Yes. Beyond standard laboratory safety practices, you should consider the specific reactivity of this molecule.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause rapid decomposition.[4][7]
-
Handling: Minimize dust generation and accumulation.[10] Use in a well-ventilated area or a chemical fume hood.[3][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the ACNB starting material. The actual concentration of the active compound is lower than assumed, or impurities are interfering with the reaction. | 1. Verify the purity of the ACNB sample using the HPLC protocol (Protocol 4.1 ). 2. If purity is <95%, consider purifying the material (e.g., by recrystallization) or using a new, validated lot. 3. Always use a fresh sample from a properly stored container for critical experiments. |
| Appearance of new peaks in HPLC chromatogram or new spots on TLC plate. | Chemical degradation has occurred during storage or handling. | 1. Identify the time point when the new peaks/spots appeared by comparing with historical data. 2. Review storage conditions (temperature, light exposure, container seal). 3. If possible, use Mass Spectrometry to get a mass for the impurity peaks to help elucidate their structure. |
| Compound fails to dissolve completely in a solvent it was previously soluble in. | The degradation products may have different solubility profiles (e.g., polymers are often less soluble). | 1. Confirm the identity and purity of the solvent. 2. Attempt to dissolve the material with sonication. 3. If solubility issues persist, it is a strong indicator of degradation. Analyze purity via HPLC (Protocol 4.1 ). |
Experimental Protocols
Protocol 4.1: Stability-Indicating Purity Assessment by RP-HPLC
This protocol provides a robust method for determining the purity of this compound.
1. Materials & Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound (sample and, if available, reference standard).
2. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately prepare a stock solution of the ACNB sample in acetonitrile at a concentration of 1.0 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a blank (50:50 acetonitrile/water) to establish a baseline.
-
Inject the prepared sample solution.
-
The purity is calculated as the area percentage of the main ACNB peak relative to the total area of all peaks in the chromatogram.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 4.2: Workflow for an Accelerated Stability Study
This workflow outlines the process for evaluating the stability of ACNB under stressed conditions, as recommended by ICH guidelines.[11][12]
Caption: Logical workflow for an accelerated stability study.
References
-
This compound Product Page. United States Biological. [1]
-
This compound Product Page. Pharmaffiliates. [2]
-
A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem. [9]
-
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. Benchchem. [5]
-
Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. [10]
-
Safety Data Sheet - 4-Amino-3-nitrobenzonitrile. Fisher Scientific. [3]
-
Ju, KS. & Parales, RE. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [6]
-
A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. Benchchem. [8]
-
Safety Data Sheet - 4-Chloro-3-nitrobenzonitrile. Thermo Fisher Scientific. [4]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [13]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
What is Stability Testing?. Pacific BioLabs. [11]
-
Guideline on Stability Testing of Existing Active Substances and Related Finished Products. (2003). European Medicines Agency.
-
Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. (2024). Weizmann Institute of Science.
-
Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [7]
-
Chemical Handling and Storage. University of Toronto Scarborough.
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Technical Support Center: Mitigating Hazards in Handling 4-Amino-3-chloro-5-nitrobenzonitrile
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical and safety information for the handling of 4-Amino-3-chloro-5-nitrobenzonitrile (CAS No. 1456531-72-8). The content herein is structured to address practical, real-world challenges and questions that may arise during experimental work. Our focus is on proactive hazard mitigation, ensuring both personal safety and experimental integrity.
Core Hazard Profile & Physicochemical Properties
Before handling this compound, a thorough understanding of its intrinsic properties and associated hazards is critical. This compound is a substituted benzonitrile, and while specific toxicological data is limited, its structural motifs (amino, chloro, nitro, and nitrile groups) suggest a need for cautious handling. Data from structurally related compounds are used to infer its likely hazard profile.
Table 1: Physicochemical Data and Hazard Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Appearance | Likely a yellow or light-yellow crystalline powder/solid. | [3][4] |
| Melting Point | Data for similar compounds suggest ranges from 159-168 °C. | [3][5] |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][6] |
| GHS Pictograms | Warning | |
| Storage Temperature | Store at -20°C for long-term stability. | [1] |
Troubleshooting Guide: Proactive & Reactive Measures
This section addresses specific issues that may be encountered during experimentation, providing not just a solution, but the scientific reasoning behind the recommended course of action.
Q1: I've accidentally spilled a small amount of solid this compound on the lab bench outside the fume hood. What is the immediate protocol?
A1: Your immediate priorities are to prevent dispersal and exposure.
-
Causality: The primary hazards are inhalation of the powder and dermal contact.[3][6] Spilled solid can easily become airborne from air currents or attempts to wipe it up improperly.
-
Immediate Action Protocol:
-
Alert & Isolate: Immediately alert colleagues in the vicinity and restrict access to the affected area. Do not attempt to clean it without the correct personal protective equipment (PPE).
-
Ventilation: If it is safe to do so without further dispersing the powder, increase ventilation in the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double-gloved nitrile gloves, and safety goggles with side shields.[7][8][9] For any significant spill, a NIOSH-approved respirator is mandatory to prevent inhalation.[10]
-
Containment & Cleanup: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Carefully sweep or scoop the material into a designated, sealable hazardous waste container.[11] Avoid dry sweeping, which can create dust.
-
Decontamination: Clean the spill area thoroughly. A multi-step process is recommended: first, wipe with a solvent like ethanol, followed by a thorough wash with soap and water.[11][12] All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination and dispose of all disposable items in the hazardous waste container. Wash hands thoroughly.
-
Q2: I've been handling the compound in a fume hood, but I'm starting to feel light-headed and have a mild headache. What should I do?
A2: These could be symptoms of inhalation exposure. You must act immediately.
-
Causality: Aromatic nitro and amino compounds can pose inhalation risks, and benzonitriles can be toxic.[13][14] Symptoms may be delayed.[13] The fume hood's function may be compromised, or your handling technique may have created an exposure risk.
-
First Aid & Response Protocol:
-
Move to Fresh Air: Immediately and safely move away from the work area to a source of fresh air.
-
Alert Supervisor/Safety Officer: Inform your supervisor and/or the designated lab safety officer about the situation.
-
Seek Medical Attention: You must seek prompt medical attention. Bring the Safety Data Sheet (SDS) for the compound with you to provide to the medical professionals.[6][13]
-
Do Not Return to the Area: The area must be assessed for safety before work can resume. This includes checking the fume hood's airflow and reviewing the experimental procedure.
-
Q3: The nitrile gloves I was wearing tore while I was weighing the compound. I may have gotten some on my skin. What is the procedure?
A3: Dermal exposure is a primary route of toxicity for this class of chemicals. Immediate decontamination is essential.
-
Causality: this compound is classified as harmful in contact with skin and causes skin irritation.[2][3] Prompt removal is necessary to minimize absorption and local irritation.
-
Decontamination Protocol:
-
Remove Contaminated Items: Immediately remove the torn glove and any contaminated clothing, being careful not to spread the chemical to other skin areas.
-
Wash Thoroughly: Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][15]
-
Seek Medical Advice: Consult your institution's health and safety office. Even if no immediate irritation is visible, it is important to report the exposure.
-
Review Glove Choice: This incident necessitates a review of the gloves being used. While nitrile is generally recommended for chemical resistance, consider using thicker, heavy-duty nitrile gauntlets for tasks with higher puncture risk.[16][17][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the mandatory PPE for routine handling of this compound?
A1: A standard PPE ensemble is required at all times:
-
Eye Protection: Safety glasses with side shields are the minimum. Safety goggles are recommended, especially when handling larger quantities or if there is a risk of splashing.[9]
-
Hand Protection: Chemical-resistant nitrile gloves are essential.[8][18] Check for tears or punctures before each use. For extended work, consider changing gloves periodically.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
Respiratory Protection: All work with the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges is required.
Q2: How should I properly store this compound?
A2: Proper storage is key to maintaining the compound's stability and preventing hazardous situations.
-
Temperature: Store in a cool, dry place. For long-term storage, -20°C is recommended to ensure maximum stability.[1]
-
Container: Keep the container tightly closed to prevent moisture uptake and contamination.[6][15]
-
Location: Store in a designated, well-ventilated area for hazardous chemicals.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[6][15][19]
Q3: How do I decontaminate my glassware and equipment after an experiment?
A3: Decontamination prevents unintended side reactions in future experiments and ensures safety.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinseate must be collected and disposed of as hazardous chemical waste.
-
Thorough Cleaning: Following the solvent rinse, wash the glassware with soap and warm water.[12]
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: This compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.[5]
-
Containerization: Collect all solid waste (unused compound, contaminated wipes, etc.) and liquid waste (solvent rinses) in separate, clearly labeled, and sealable hazardous waste containers.[11]
-
Disposal: The final disposal must be handled by a licensed professional waste disposal service, typically via chemical incineration.[10][11] Never dispose of this chemical down the drain or in regular trash.[19]
Visual Workflows & Protocols
Standard Handling Protocol
The following diagram outlines the standard workflow for safely handling solid this compound.
Caption: Standard workflow for handling solid this compound.
Emergency Spill Response Protocol
This workflow details the critical steps to take in the event of an accidental spill.
Caption: Emergency response protocol for a chemical spill.
References
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Unisan. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- United States Biological. (n.d.). This compound CAS: 1456531-72-8.
- ChemicalBook. (n.d.). 4-Amino-3-nitrobenzonitrile - Safety Data Sheet.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Amino-3-nitrobenzonitrile.
- PubChem. (n.d.). Benzonitrile, 2-amino-3-chloro-5-nitro-.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Benzonitrile, 4-Chloro-3-Nitro-.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%.
- Benchchem. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6.
- BOC Sciences. (n.d.). MSDS of 4-aMino-3-methoxy-benzonitrile.
- Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzonitrile 98%.
- NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile.
- Apollo Scientific. (2023, June 9). 3-Amino-4-methylbenzonitrile Safety Data Sheet.
- Benchchem. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.
- UAB. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT.
- ECHEMI. (n.d.). 3-Nitrobenzonitrile SDS, 619-24-9 Safety Data Sheets.
- Benchchem. (n.d.). Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals.
- NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals.
- PubChem. (n.d.). 3-Nitrobenzonitrile.
- US EPA. (n.d.). Benzonitrile, 2-amino-3-chloro-5-nitro- - Substance Details - SRS.
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Validation & Comparative
Comparative Reactivity Analysis: 4-Amino-3-chloro-5-nitrobenzonitrile vs. 4-Amino-3-bromo-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the chemical reactivity of two closely related halogenated nitroaromatic compounds: 4-amino-3-chloro-5-nitrobenzonitrile and 4-amino-3-bromo-5-nitrobenzonitrile. As vital building blocks in medicinal chemistry and materials science, a nuanced understanding of their relative performance in synthetic protocols is critical for researchers and process development professionals. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental observations for analogous systems.
Molecular Overview and Physicochemical Properties
At a glance, the two molecules are structurally analogous. Both possess a benzonitrile core heavily substituted with strong electron-withdrawing groups (nitro, -NO₂) and (cyano, -CN), alongside an electron-donating amino (-NH₂) group. The sole point of differentiation is the halogen at position 3—either chlorine or bromine. This seemingly minor change has significant consequences for the molecule's reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr), the predominant reaction pathway for such electron-deficient aromatic rings.[1][2]
| Property | This compound | 4-Amino-3-bromo-5-nitrobenzonitrile |
| CAS Number | 1456531-72-8[3][4] | 1239720-32-2[5][6][7] |
| Molecular Formula | C₇H₄ClN₃O₂[3] | C₇H₄BrN₃O₂[6][8] |
| Molecular Weight | 197.58 g/mol [3] | 242.03 g/mol [8] |
| Appearance | - | Light orange to bright yellow solid[8] |
| Halogen Electronegativity | 3.16 (Pauling scale) | 2.96 (Pauling scale) |
| C-X Bond Energy (in C₆H₅X) | ~397 kJ/mol | ~336 kJ/mol |
Core Reactivity Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of these compounds is dominated by the SNAr mechanism. This is not a concerted process like an SN2 reaction, nor does it involve a carbocation intermediate like SN1. Instead, it proceeds via a two-step addition-elimination pathway.[2]
-
Rate-Determining Step (Addition): A nucleophile attacks the electrophilic carbon atom bearing the halogen. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][9] The aromaticity of the ring is temporarily lost during this step, accounting for its high activation energy and its role as the rate-determining step of the overall reaction.[1][9]
-
Fast Step (Elimination): The aromaticity is restored as the leaving group (the halide ion) is expelled from the Meisenheimer complex. This step is rapid because it re-establishes the highly stable aromatic system.[9]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: The Decisive Role of the Halogen
In SN1 and SN2 reactions, reactivity follows the order I > Br > Cl > F, as the weaker carbon-halogen bonds are easier to break. However, in SNAr chemistry, this trend is famously reversed: F > Cl > Br > I .[2][10] This phenomenon, often termed the "element effect," is a direct consequence of the SNAr mechanism.
Since the first step (nucleophilic addition) is rate-determining, any factor that stabilizes the Meisenheimer complex will lower the activation energy and accelerate the reaction.[9] The key stabilizing factor is the inductive effect of the halogen.
-
This compound: Chlorine is highly electronegative (3.16 on the Pauling scale). Its powerful electron-withdrawing inductive effect pulls electron density away from the aromatic ring, significantly stabilizing the negative charge that develops in the Meisenheimer complex.
-
4-Amino-3-bromo-5-nitrobenzonitrile: Bromine is less electronegative (2.96 on the Pauling scale). While it still provides inductive stabilization, the effect is weaker than that of chlorine.
Therefore, the transition state leading to the Meisenheimer complex is lower in energy for the chloro-derivative. This results in a faster rate of reaction. The fact that bromide is a better leaving group than chloride is irrelevant to the overall rate, as the departure of the leaving group occurs in the fast, non-rate-determining second step.[10][11]
| Parameter | This compound | 4-Amino-3-bromo-5-nitrobenzonitrile | Rationale for Reactivity Difference |
| Halogen | Chlorine | Bromine | - |
| Electronegativity | Higher (3.16) | Lower (2.96) | Higher electronegativity leads to a stronger inductive effect. |
| Stabilization of Intermediate | Greater | Lesser | The stronger inductive effect better stabilizes the negative charge of the Meisenheimer complex. |
| Activation Energy (Step 1) | Lower | Higher | Greater stabilization of the intermediate lowers the activation energy of the rate-determining step. |
| Predicted Relative Reactivity | Higher | Lower | The reaction with the lower activation energy barrier proceeds faster. |
Experimental Protocol: A Comparative Reactivity Study
To empirically validate the predicted reactivity difference, a parallel synthesis experiment is the most rigorous approach. This ensures that all variables other than the identity of the halogen are kept constant.
Objective: To compare the rate of SNAr reaction of this compound and 4-amino-3-bromo-5-nitrobenzonitrile with a model nucleophile, piperidine.
Materials:
-
This compound (Substrate C)
-
4-Amino-3-bromo-5-nitrobenzonitrile (Substrate B)
-
Piperidine (Nucleophile)
-
Potassium Carbonate (K₂CO₃, Base)
-
Dimethyl Sulfoxide (DMSO, Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
Procedure:
-
Reaction Setup: In two identical, dry round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add Substrate C (1.0 mmol) to one and Substrate B (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous DMSO (10 mL), potassium carbonate (2.0 mmol), and piperidine (1.2 mmol). The base (K₂CO₃) serves to deprotonate the piperidinium ion formed during the reaction, preventing the accumulation of an acidic byproduct.
-
Reaction Conditions: Immerse both flasks in a pre-heated oil bath at 80 °C. Start timers for both reactions simultaneously.
-
Reaction Monitoring (Self-Validation): At regular intervals (e.g., T = 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture. Quench with water, extract with EtOAc, and spot on a TLC plate. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc) to monitor the consumption of starting material and formation of the product. An LC-MS analysis of the aliquots will provide more quantitative conversion data.
-
Work-up (Post-Reaction): Once the reaction featuring the chloro-substrate reaches completion (as determined by TLC), cool both flasks to room temperature. Pour each reaction mixture into 100 mL of water and extract with EtOAc (3 x 50 mL).
-
Purification: Combine the organic layers for each reaction separately, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products via column chromatography if necessary. Obtain the mass and calculate the yield for each reaction. Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The rate of reaction can be directly compared by examining the TLC plates or by plotting the % conversion over time from the LC-MS data.
Caption: Workflow for the comparative SNAr reactivity experiment.
References
-
CP Lab Safety. 4-Amino-3-bromo-5-nitrobenzonitrile, min 96%, 1 gram. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Chmielewska, E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Streitwieser, A., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 79(10), 4589-4596. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
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A Comparative Guide to the Synthesis of Substituted Nitrobenzonitriles: Routes, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzonitriles are a critical class of intermediates in the pharmaceutical, agrochemical, and materials science sectors. The presence of both a nitro and a nitrile group on the aromatic ring provides a versatile scaffold for a wide array of chemical transformations. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides a comprehensive comparison of the primary synthetic strategies for preparing substituted nitrobenzonitriles, with a focus on experimental data, detailed protocols, and the underlying chemical principles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for the synthesis of nitrobenzonitriles, particularly when starting from readily available halo-nitrobenzene precursors. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the nitro group, which is crucial for the reaction to proceed. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[1] The reactivity of the leaving group is a key factor, with fluoride being significantly more reactive than chloride due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow of the SNAr reaction for nitrobenzonitrile synthesis.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzonitrile from 1,2-Difluoro-4-nitrobenzene
This protocol demonstrates the selective displacement of a fluoride ion in an activated aromatic system.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.1 eq).
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-fluoro-5-nitrobenzonitrile.
The Sandmeyer Reaction
The Sandmeyer reaction is a classical and reliable method for introducing a cyano group onto an aromatic ring, starting from an amino-substituted nitrobenzene.[2] This transformation proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[3]
Mechanism and Rationale
The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] The subsequent reaction with a copper(I) cyanide salt proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide bound to the resulting copper(II) species to form the desired benzonitrile and regenerate the copper(I) catalyst.[2]
Mechanism of the Sandmeyer Reaction
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3-chloro-5-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 4-Amino-3-chloro-5-nitrobenzonitrile, a key chemical intermediate. The principles and protocols herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]
The Critical Role of Method Validation for this compound
This compound is a substituted benzonitrile derivative with potential applications in pharmaceutical synthesis. Its molecular structure, featuring amino, chloro, nitro, and nitrile functional groups, presents unique analytical challenges. Ensuring the identity, purity, and strength of this compound through validated analytical methods is paramount for its use in further manufacturing processes and for guaranteeing the safety and efficacy of any resulting drug substance.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This involves a thorough evaluation of the method's performance characteristics to ensure it is reliable, reproducible, and accurate for the analysis of this compound.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is contingent upon its intended application, whether for routine quality control, stability testing, or impurity profiling. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods are the most common techniques for the analysis of organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for a compound with the polarity and functional groups of this compound.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of the polar amino group, derivatization of this compound may be necessary to enhance its volatility and thermal stability for GC analysis.
Spectroscopic Methods (UV-Vis, FTIR)
Spectroscopic methods are invaluable for the identification and structural elucidation of compounds. UV-Vis spectroscopy can be used for quantitative analysis, while Fourier-Transform Infrared (FTIR) spectroscopy is excellent for identifying the characteristic functional groups present in the molecule.
Comparative Performance of Analytical Methods
The following table provides a comparative overview of the expected performance of HPLC, GC, and UV-Vis spectroscopy for the analysis of this compound. The data is extrapolated from established validation principles and performance data for analogous compounds.[7][8][9][10]
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 110.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | 5 - 20 ng/mL | 2 - 15 µg/mL |
| Specificity | Good to Excellent | Excellent | Moderate |
| Robustness | High | Moderate | High |
Experimental Protocols
The following sections provide detailed methodologies for the validation of a reversed-phase HPLC method for the quantitative analysis of this compound. This protocol is designed to be a self-validating system, where the experimental choices are justified by scientific principles and regulatory expectations.[11][12][13]
HPLC Method Validation Protocol
This protocol outlines the steps for validating an HPLC method for the assay of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective. For mass spectrometry detection, formic acid is a suitable modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.
3. Validation Parameters and Acceptance Criteria:
The validation will be performed according to ICH Q2(R2) guidelines.[1][2]
-
Specificity: Analyze blank, placebo (if in a formulation), and analyte-spiked samples. The analyte peak should be free of interference from other components at its retention time. Peak purity should be assessed using a photodiode array (PDA) detector.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Range: The range is established based on the linearity, accuracy, and precision data. The range should cover the expected concentrations of the analyte in the samples.[5]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean percent recovery should be within 98.0 - 102.0%.[11]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within the acceptance criteria.[2][11]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Workflow for HPLC Method Development and Validation.
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A Comparative Analysis of Halogen Effects in 4-halo-3-nitrobenzonitriles: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, 4-halo-3-nitrobenzonitriles serve as pivotal intermediates. The strategic placement of a halogen atom at the 4-position, activated by the potent electron-withdrawing nitro and nitrile groups, renders this scaffold highly versatile for synthetic transformations, most notably nucleophilic aromatic substitution (SNAr). The choice of the halogen—be it fluorine, chlorine, bromine, or iodine—profoundly influences the molecule's physicochemical properties and reactivity. This guide offers an in-depth comparative analysis of these halogen effects, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal substrate for their synthetic endeavors.
The Underlying Principles: Electronic and Steric Effects of Halogens
The divergent behavior of the 4-halo-3-nitrobenzonitrile series stems from the fundamental properties of the halogen atoms themselves. Two primary factors are at play:
-
Electronegativity and Inductive Effect: Electronegativity decreases down the group (F > Cl > Br > I). A more electronegative halogen exerts a stronger electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ipso-carbon (the carbon atom bonded to the halogen), increasing its electrophilicity and making it more susceptible to nucleophilic attack.
-
Polarizability and Leaving Group Ability: Polarizability, the ease with which the electron cloud of an atom can be distorted, increases down the group (I > Br > Cl > F). In many substitution reactions, a more polarizable atom is a better leaving group. However, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[1][2]
The interplay of these opposing trends is central to understanding the reactivity of 4-halo-3-nitrobenzonitriles.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent systematically alters the physical properties of the 4-halo-3-nitrobenzonitrile molecule. The following table summarizes key physicochemical data, providing a basis for comparison.
| Property | 4-Fluoro-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile | 4-Bromo-3-nitrobenzonitrile | 4-Iodo-3-nitrobenzonitrile |
| CAS Number | 1009-35-4[3][4] | 939-80-0[5][6] | 89642-49-9[7] | 101420-79-5[8] |
| Molecular Formula | C₇H₃FN₂O₂[3][4] | C₇H₃ClN₂O₂[5][6] | C₇H₃BrN₂O₂[7] | C₇H₃IN₂O₂[8] |
| Molecular Weight ( g/mol ) | 166.11[3][4] | 182.56[5][6] | 227.01[7] | 274.02[8] |
| Appearance | White to pale yellow crystalline powder[3] | White to yellow crystalline powder[9] | White to light yellow powder/crystal[7][10] | Solid |
| Melting Point (°C) | 91.0 - 95.0[3] | 98 - 100[6] | 116 - 120[7] | Not readily available |
| Boiling Point (°C at 760 mmHg) | 277.6[3] | 284.8[9] | 268.6[3] | 330.7 |
| Density (g/cm³) | 1.41[3] | ~1.5[9] | ~1.8[3] | ~2.07[11] |
Note: Some data points, particularly for the iodo-derivative, are less commonly reported in readily available literature. The provided values are compiled from various chemical suppliers and databases.
The data clearly illustrates a trend of increasing molecular weight, and generally, an increase in density and melting point as one moves from fluorine to iodine, consistent with the increasing atomic mass and size of the halogen.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of 4-halo-3-nitrobenzonitriles lies in their reactivity towards nucleophiles via the SNAr mechanism. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals.[1]
The Decisive Role of the Halogen in SNAr Reactivity
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile on the electron-deficient aromatic ring at the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the overall reaction rate.
The established order of reactivity for 4-halo-3-nitrobenzonitriles in SNAr reactions is:
F > Cl > Br > I
This reactivity trend is primarily governed by the powerful inductive effect of the halogen.[1] Fluorine, being the most electronegative element, polarizes the C-F bond to the greatest extent. This polarization renders the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1] The strong electron-withdrawing nature of fluorine also serves to stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.
While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the second, faster step of the reaction. Therefore, bond strength does not dictate the overall reaction rate in this context.[1]
The following diagram illustrates the key factors influencing the reactivity of 4-halo-3-nitrobenzonitriles in SNAr reactions.
Caption: Factors influencing the heightened SNAr reactivity of 4-fluoro-3-nitrobenzonitrile.
Practical Implications for Synthesis
For synthetic applications that require a facile nucleophilic aromatic substitution, 4-fluoro-3-nitrobenzonitrile is the superior choice.[1] Its heightened reactivity allows for milder reaction conditions, potentially shorter reaction times, and a broader scope of compatible nucleophiles. In contrast, the chloro-, bromo-, and iodo-analogues may necessitate more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields and conversion rates.[1]
Spectroscopic Characterization: Comparative Insights
Spectroscopic analysis is crucial for the identification and purity assessment of 4-halo-3-nitrobenzonitriles. While a complete set of directly comparable spectra under identical conditions is not available, we can infer the expected trends based on the known effects of the substituents.
| Technique | 4-Fluoro- | 4-Chloro- | 4-Bromo- | 4-Iodo- |
| ¹H NMR | Aromatic protons influenced by F coupling. | Distinct aromatic signals. | Aromatic protons in a similar region to the chloro-derivative. | Aromatic protons likely shifted slightly downfield compared to Br. |
| ¹³C NMR | ipso-Carbon shows a large C-F coupling constant. | ipso-Carbon signal is a singlet. | ipso-Carbon signal is a singlet, shifted relative to the chloro-derivative. | ipso-Carbon signal is a singlet, shifted further relative to the bromo-derivative. |
| IR (cm⁻¹) | C≡N stretch (~2230), C-F stretch (~1200-1000), NO₂ stretches (~1530, ~1350).[3] | C≡N stretch (~2230), C-Cl stretch (~800-600), NO₂ stretches (~1530, ~1350). | C≡N stretch (~2230), C-Br stretch (~600-500), NO₂ stretches (~1530, ~1350). | C≡N stretch (~2230), C-I stretch (~500), NO₂ stretches (~1530, ~1350). |
Note: The exact positions of IR absorption bands and NMR chemical shifts can vary depending on the solvent and instrument used.
Structural Analysis: Insights from Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules. The crystal structure of 4-chloro-3-nitrobenzonitrile has been reported.[12] In this structure, the chlorine, carbon, and nitrogen atoms are essentially coplanar with the aromatic ring. The crystal packing is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the benzene rings.[12]
While crystal structures for the fluoro, bromo, and iodo analogues are not as readily available in the public domain, it is expected that they would exhibit similar planarity of the core aromatic system. Variations in bond lengths (C-X) and crystal packing would be anticipated based on the size of the halogen atom.
Experimental Protocols: A General Approach to SNAr
The following is a generalized experimental protocol for conducting a nucleophilic aromatic substitution reaction with a 4-halo-3-nitrobenzonitrile and an amine nucleophile. This protocol can be adapted for specific substrates and reaction conditions.
Synthesis of 4-Alkylamino-3-nitrobenzonitrile via SNAr
Materials:
-
4-Halo-3-nitrobenzonitrile (1.0 eq)
-
Alkylamine (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., K₂CO₃ or triethylamine, if the amine is used as a salt)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the 4-halo-3-nitrobenzonitrile in a suitable polar aprotic solvent.[1]
-
Add 1.1 to 1.5 equivalents of the desired amine nucleophile to the solution. If the amine is provided as a hydrochloride salt, add an appropriate amount of a non-nucleophilic base to liberate the free amine.[1]
-
Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the specific 4-halo-3-nitrobenzonitrile used (lower temperatures for the fluoro-derivative, potentially higher for others).[1]
-
Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The following diagram outlines a typical workflow for this synthetic procedure.
Caption: General workflow for the synthesis of 4-alkylamino-3-nitrobenzonitriles.
Conclusion
The halogen substituent in 4-halo-3-nitrobenzonitriles exerts a profound and predictable influence on the molecule's properties and reactivity. The high electronegativity of fluorine makes 4-fluoro-3-nitrobenzonitrile the most reactive substrate for nucleophilic aromatic substitution, a crucial transformation in the synthesis of many high-value compounds. While the chloro-, bromo-, and iodo-derivatives are also viable synthetic intermediates, their lower reactivity must be taken into account when designing synthetic routes. This guide provides a comprehensive framework for understanding these halogen effects, enabling researchers to make informed decisions in their synthetic endeavors.
References
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PubChem Compound Summary for CID 13655, 4-Chloro-3-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link]
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Unambiguous Structural Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 4-Amino-3-chloro-5-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for confirming the structure of small organic molecules, exemplified by 4-Amino-3-chloro-5-nitrobenzonitrile.
While a definitive crystal structure for this compound is not publicly available, this guide will present a robust, field-proven methodology for its determination via single-crystal X-ray diffraction. We will explore the causality behind experimental choices and compare this definitive technique with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a comprehensive framework for selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique that reveals the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this method generates a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[3][4] This technique provides an unambiguous structural confirmation, which is crucial for understanding molecular geometry, intermolecular interactions, and absolute configuration.[3][5]
Experimental Workflow: Confirming the Structure of this compound
The following protocol outlines the key steps for determining the crystal structure of this compound.
The critical first step is to obtain high-quality single crystals.[6] For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective method.
Experimental Protocol:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to determine the optimal solvent for dissolution and subsequent slow evaporation. The ideal solvent will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the solvent evaporates at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Crystallization: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks. The formation of well-defined, single crystals is desired. Crystals of at least 20 micrometers in all three dimensions are generally suitable for analysis.[1]
Expert Insight: The choice of solvent and the rate of evaporation are critical. A solvent in which the compound has moderate solubility at room temperature often yields the best crystals. Too rapid evaporation will likely lead to the formation of polycrystalline powder rather than single crystals.
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol:
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[1] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1][4] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Processing: The collected diffraction intensities are processed to produce a set of structure factors, which contain information about the amplitude and phase of the diffracted X-rays.[7]
Trustworthiness: Modern diffractometers are equipped with sensitive detectors and sophisticated software that automate the data collection and initial processing steps, ensuring high accuracy and reproducibility.
The final step is to solve and refine the crystal structure from the processed data.
Experimental Protocol:
-
Structure Solution: The "phase problem" in crystallography, where the phase information is lost during data collection, is solved using computational methods.[6][7] For small molecules, direct methods are typically successful in determining an initial model of the structure.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters to yield a final, high-resolution structure.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Authoritative Grounding: The resulting crystallographic information file (CIF) contains all the information about the crystal structure and the experimental details, which can be deposited in public databases like the Cambridge Structural Database (CSD) for verification and future reference.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques like NMR spectroscopy and mass spectrometry offer complementary and crucial information, particularly for the molecule's behavior in solution and its fundamental composition.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration in the solid state.[3] | Connectivity of atoms (through-bond and through-space), dynamic processes in solution, stereochemistry.[8][9] | Molecular weight, elemental composition, fragmentation patterns.[10][11] |
| Sample Requirements | High-quality single crystals (typically >20 µm).[1] | Soluble sample in a deuterated solvent. | Small amount of sample (solid, liquid, or gas).[11] |
| Strengths | Unambiguous structure determination.[3][12] | Provides information about the molecule in its solution state, which is often more biologically relevant. Non-destructive.[13] | High sensitivity, provides exact mass and molecular formula.[10] |
| Limitations | Requires crystallizable material, structure is in the solid state which may differ from the solution state. | Can be complex to interpret for large or highly symmetric molecules, provides indirect structural information.[14] | Does not provide direct information on the 3D arrangement of atoms.[15] |
Visualizing the Workflow
Caption: A flowchart illustrating the distinct yet complementary workflows of X-ray crystallography and spectroscopic techniques in molecular structure elucidation.
Synergistic Power: An Integrated Approach
The most comprehensive understanding of a molecule's structure and properties is achieved by integrating data from multiple analytical techniques.
-
Mass Spectrometry would be the first step to confirm the molecular weight (197.58 g/mol for C₇H₄ClN₃O₂) and elemental composition of the synthesized this compound.[16]
-
NMR Spectroscopy (¹H and ¹³C) would then provide crucial information about the connectivity of the atoms, confirming the substitution pattern on the benzene ring.[13][17] Techniques like 2D NMR (COSY, HSQC, HMBC) can further elucidate the complete bonding framework.[8][9]
Logical Relationship of Analytical Techniques
Caption: A diagram showing the logical flow and validation loop between mass spectrometry, NMR spectroscopy, and X-ray crystallography for comprehensive structural analysis.
References
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Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]
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Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]
-
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Sketchy MCAT. (2023, December 16). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry. YouTube. Retrieved from [Link]
-
Wärnmark, K., et al. (n.d.). Absolute Configuration of Small Molecules by Co-crystallization. PMC - NIH. Retrieved from [Link]
-
The Protein Production and Purification Partnership. (2023, January 5). X-ray crystallography and cryo-em (cryo-electron microscopy): an overview & comparison. YouTube. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 22). Mass Spectrometer. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. Retrieved from [Link]
-
Liu, Y., et al. (2009). 4-Chloro-3-nitrobenzonitrile. PMC - NIH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1456531-72-8 | Product Name : this compound. Retrieved from [Link]
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The Synthetic Versatility of 4-Amino-3-chloro-5-nitrobenzonitrile: A Comparative Guide for Strategic Synthon Selection
For the forward-thinking researcher in drug discovery and materials science, the choice of a chemical building block is a critical decision that dictates the efficiency and success of a synthetic route. Among the myriad of available synthons, 4-Amino-3-chloro-5-nitrobenzonitrile emerges as a highly functionalized and strategically valuable intermediate. This guide provides an in-depth analysis of its performance, offering a comparative perspective against viable alternatives, supported by established chemical principles and experimental data from analogous systems.
Unveiling the Potential of a Multifunctional Synthon
This compound (CAS No. 1456531-72-8) is a unique aromatic compound featuring four distinct functional groups: an amino (-NH2), a chloro (-Cl), a nitro (-NO2), and a nitrile (-CN) group.[1] This dense functionalization on a single benzene ring provides a powerful platform for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents and functional dyes.[2] The interplay of the electron-donating amino group with the potent electron-withdrawing nitro and nitrile groups creates a highly activated and regioselective substrate for a variety of chemical transformations.
Core Reactivity and Performance Analysis
The synthetic utility of this compound can be dissected by examining the reactivity of its key functional groups. While specific experimental data for this exact molecule is not extensively reported in publicly accessible literature, its performance can be reliably predicted based on well-established principles of physical organic chemistry and extensive data available for structurally related compounds.
Nucleophilic Aromatic Substitution (SNAr): The Chloro Group as a Versatile Leaving Group
The chloro substituent is positioned ortho and para to the strongly electron-withdrawing nitro and nitrile groups, respectively. This arrangement significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[3]
Expected Performance: The chloro group in this compound is anticipated to be a good leaving group in SNAr reactions, readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is crucial for the introduction of diverse functionalities and the construction of fused ring systems.
Cyclization Reactions: A Gateway to Heterocycles
The ortho-disposed amino and nitrile groups are strategically positioned for intramolecular cyclization reactions, a cornerstone in the synthesis of nitrogen-containing heterocycles. A prominent application is the synthesis of quinazolines and their derivatives, which are privileged scaffolds in medicinal chemistry.[4][5]
Expected Performance: this compound is an excellent precursor for the synthesis of substituted quinazolines. The reaction typically proceeds by an initial reaction at the amino or nitrile group, followed by an intramolecular cyclization. The presence of the chloro and nitro groups on the quinazoline ring system offers further handles for diversification.
Diazotization of the Amino Group: A Pathway to Azo Dyes
The primary aromatic amino group can be readily converted to a diazonium salt upon treatment with nitrous acid. This diazonium salt can then undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes. The specific substitution pattern of this compound is expected to influence the color and properties of the resulting dyes.[6][7]
Expected Performance: This synthon is a valuable intermediate for the synthesis of novel azo dyes. The chloro and nitro substituents are known to be auxochromes and can impact the tinctorial strength and lightfastness of the dyes.
A Comparative Analysis with Alternative Synthons
The selection of a synthon is often a balance between reactivity, availability, cost, and the specific requirements of the target molecule. Here, we compare the performance of this compound with key alternatives.
| Synthon | Key Features for Comparison | Advantages | Disadvantages |
| This compound | Chloro leaving group, ortho-amino-nitrile functionality, additional nitro activation. | Good balance of reactivity and stability. Versatile for SNAr, cyclization, and diazotization. | Less reactive in SNAr than the fluoro analog. |
| 4-Amino-3-fluoro-5-nitrobenzonitrile | Fluoro leaving group. | Higher reactivity in SNAr reactions, allowing for milder reaction conditions.[3] | Potentially higher cost and different reactivity profile in some cases. |
| 4-Amino-3-bromo-5-nitrobenzonitrile | Bromo leaving group. | Reactivity is generally comparable to or slightly lower than the chloro analog in SNAr.[8] | Higher molecular weight. |
| 2-Amino-5-nitrobenzonitrile | Lacks the chloro substituent. | Simpler structure, useful for synthesizing quinazolines without a halogen.[4] | Less activated for SNAr at the 4-position. |
| 4-Chloro-3-nitrobenzonitrile | Lacks the amino group. | A useful intermediate for introducing functionalities via SNAr, with the nitro group being reducible to an amine at a later stage.[9] | Lacks the pre-installed amino group for direct cyclization reactions. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the substitution of the chloro group with an amine nucleophile, based on reactions of similar 4-halo-3-nitrobenzonitriles.[3]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Triethylamine or Potassium Carbonate (if the amine is a salt)
-
Polar aprotic solvent (e.g., DMF, DMSO, or Ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile to the solution. If an amine salt is used, add a non-nucleophilic base to liberate the free amine.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent (typically ranging from 80°C to 150°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of a Quinazoline Derivative
This protocol outlines a general approach to the synthesis of a quinazoline derivative from an aminobenzonitrile, a reaction for which this compound is a prime candidate.[4]
Materials:
-
This compound (1.0 eq)
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Primary amine or ammonium salt
-
Solvent (e.g., DMF or acetic acid)
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen solvent.
-
Add DMF-DMA and heat the mixture (typically around 100-120°C) to form the N,N-dimethylformamidine intermediate.
-
After the formation of the intermediate (monitored by TLC), add the primary amine or ammonium salt.
-
Continue heating the reaction mixture to facilitate the cyclization to the quinazoline ring system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol).
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.
Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: Two-step synthesis of a substituted quinazoline from this compound.
Conclusion: A Strategic Choice for Complex Synthesis
This compound stands out as a synthon of considerable potential for the synthesis of complex, highly functionalized molecules. Its unique arrangement of four distinct functional groups on a single aromatic ring offers multiple avenues for chemical modification. While direct, comparative experimental data is emerging, a thorough analysis of its structure and the reactivity of analogous compounds strongly suggests its excellent performance in nucleophilic aromatic substitution, heterocyclic synthesis, and as a precursor for azo dyes.
For researchers and drug development professionals, the strategic selection of this compound over its alternatives will depend on the specific synthetic goals. Its balanced reactivity offers a versatile platform, while its fluoro- and bromo-analogs provide options for tuning the rate of SNAr reactions. Ultimately, a deep understanding of the electronic interplay of its functional groups will empower chemists to harness the full potential of this remarkable building block.
References
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. Retrieved January 16, 2026, from [Link]
- No direct source for this specific point, but it's a general principle of SNAr.
-
CAS No : 1456531-72-8 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. (2015). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of the Chinese Chemical Society, 60(6), 631-642. [Link]
- No direct source for this specific point, but it's a general principle of azo dye chemistry.
- No direct source for this specific point, but it's a general principle of azo dye chemistry.
-
Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(3).
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
- No direct source for this specific point, but it's a general principle of organic synthesis.
-
The Crucial Role of 2-Amino-3-chloro-5-nitrobenzonitrile in Modern Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ijirset.com [ijirset.com]
- 8. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 9. Quinazoline synthesis [organic-chemistry.org]
A Comparative Guide to the Synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile: An Evaluation of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic intermediates is paramount. 4-Amino-3-chloro-5-nitrobenzonitrile is a key building block, offering a versatile scaffold for the development of novel therapeutic agents and specialized chemicals. Its synthesis, however, presents a unique set of challenges due to the specific arrangement of activating and deactivating groups on the benzene ring. This guide provides a comprehensive literature review and a comparative analysis of plausible synthetic routes to this target molecule, focusing on reaction efficiency, reagent accessibility, and the underlying chemical principles that govern these transformations.
Introduction
The this compound molecule incorporates an electron-donating amino group, an electron-withdrawing nitro group, a halogen, and a nitrile functionality. This distinct substitution pattern makes it a valuable precursor for a variety of complex chemical entities. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will explore two primary retrosynthetic approaches, providing a critical evaluation of each to aid chemists in making informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Strategies
Two logical and plausible synthetic routes are proposed and analyzed below. Each route leverages fundamental organic transformations, but with different strategic considerations regarding the introduction of the key functional groups.
| Parameter | Route 1: Electrophilic Aromatic Substitution on a Pre-functionalized Core | Route 2: Nucleophilic Aromatic Substitution and Diazotization/Cyanation |
| Starting Material | 4-Amino-3-chlorobenzonitrile | 2,4-Dichloro-5-nitroaniline |
| Number of Steps | 2 | 2 |
| Key Transformations | Electrophilic Nitration | Nucleophilic Aromatic Substitution (Amination), Sandmeyer Reaction |
| Estimated Overall Yield | Moderate | Moderate to Good |
| Advantages | Potentially shorter route if the starting material is readily available. | Utilizes well-established and often high-yielding reactions. |
| Disadvantages | Nitration of an activated aminobenzonitrile can lead to side products and requires careful control of reaction conditions. Potential for oxidation of the amino group. | The Sandmeyer reaction can sometimes have variable yields and requires the handling of diazonium salts, which can be unstable. |
Route 1: Electrophilic Aromatic Substitution on a Pre-functionalized Core
This approach begins with a commercially available substituted aminobenzonitrile and introduces the nitro group in the final step. The success of this route hinges on the regioselectivity of the nitration reaction, which is directed by the existing substituents.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step-by-Step Experimental Protocol for Route 1
Step 1: Nitration of 4-Amino-3-chlorobenzonitrile
The amino group is a strong activating group and an ortho, para-director, while the chloro and cyano groups are deactivating. Due to the strong activation of the amino group, direct nitration can be aggressive and may require protection of the amine to prevent oxidation and improve regioselectivity. A common strategy is to first acetylate the amino group.
-
Protection of the Amino Group (Acetylation):
-
Dissolve 4-amino-3-chlorobenzonitrile in glacial acetic acid.
-
Add acetic anhydride and stir at room temperature.
-
After completion, pour the reaction mixture into ice water to precipitate the N-(4-cyano-2-chlorophenyl)acetamide. Filter, wash with water, and dry.
-
-
Nitration of the Acetylated Intermediate:
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add the N-(4-cyano-2-chlorophenyl)acetamide, maintaining the temperature below 10 °C.
-
Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Stir the reaction mixture at low temperature for a few hours.[1]
-
Carefully pour the mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
-
Deprotection of the Amino Group (Hydrolysis):
-
Reflux the nitrated acetamide with aqueous hydrochloric acid.[1]
-
After cooling, neutralize the solution to precipitate the final product, this compound.
-
Filter, wash with water, and purify by recrystallization.
-
Route 2: Nucleophilic Aromatic Substitution and Diazotization/Cyanation
This pathway commences with a commercially available dichloronitroaniline and introduces the cyano group via a Sandmeyer reaction. This route takes advantage of the well-established reactivity of diazonium salts.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Step-by-Step Experimental Protocol for Route 2
Step 1: Diazotization of 2,6-Dichloro-4-nitroaniline
-
Suspend 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution. The resulting solution should be kept cold for the next step.[2][3][4]
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.[2][3][4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is conceptually straightforward but may present challenges in controlling the nitration of a highly activated aromatic ring. The necessity of protection and deprotection steps adds to the overall reaction time and may impact the final yield.
-
Route 2 employs the classic and reliable Sandmeyer reaction. While this method involves the in situ preparation of a potentially unstable diazonium salt, it is a well-understood transformation. The efficiency of this route is largely dependent on the yield of the Sandmeyer cyanation step.
For laboratory-scale synthesis, Route 2 may offer a more predictable and higher-yielding pathway, provided the starting 2,6-dichloro-4-nitroaniline is accessible. For larger-scale production, a thorough optimization of the nitration conditions in Route 1 could potentially make it a more atom-economical choice. The final decision will depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and the chemist's familiarity with the involved reactions.
References
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
PrepChem. Synthesis of 4-amino-3-nitrobenzonitrile. Available at: [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
Sources
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for 4-Amino-3-chloro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of novel chemical entities is paramount. The compound 4-Amino-3-chloro-5-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutically active molecules. Its polysubstituted aromatic structure presents several synthetic challenges and opportunities. This guide provides a comprehensive cost-effectiveness analysis of three plausible synthetic pathways for this compound, offering a comparative look at starting material costs, reaction yields, and process complexities.
Introduction to this compound
This compound is a versatile building block in medicinal chemistry. The presence of three different functional groups on the benzene ring—an amino group, a chloro group, and a nitro group, along with a nitrile moiety—offers multiple points for chemical modification, making it an attractive scaffold for the development of targeted therapeutics. The strategic synthesis of this intermediate is a critical step in the overall efficiency and cost of the final drug substance.
Comparative Analysis of Synthetic Pathways
This guide evaluates three distinct synthetic routes to this compound, each starting from a commercially available precursor. The analysis considers the cost of starting materials and reagents, estimated reaction yields, and the overall complexity and potential for scalability of each pathway.
Pathway 1: Nitration of 4-Amino-3-chlorobenzonitrile
This pathway involves the direct nitration of 4-amino-3-chlorobenzonitrile. The amino group is a strongly activating, ortho-, para-directing group, while the chloro and cyano groups are deactivating, meta-directing groups. The nitration is expected to occur at the position ortho to the amino group and meta to the chloro and cyano groups.
Pathway 2: Chlorination of 4-Amino-5-nitrobenzonitrile
This route begins with the chlorination of 4-amino-5-nitrobenzonitrile. The amino group directs the electrophilic chlorination to the ortho position. N-chlorosuccinimide (NCS) is a common and effective reagent for this type of transformation.
Pathway 3: Sandmeyer Reaction of 3-Chloro-5-nitroaniline
This classical approach involves the diazotization of 3-chloro-5-nitroaniline followed by a Sandmeyer reaction to introduce the cyano group. This multi-step process is a well-established method for the synthesis of aromatic nitriles from anilines.
Cost-Effectiveness and Feasibility at a Glance
| Pathway | Starting Material | Key Reagents | Estimated Overall Yield | Estimated Cost per Gram of Product * | Key Advantages | Key Disadvantages |
| 1 | 4-Amino-3-chlorobenzonitrile | Nitric Acid, Sulfuric Acid | 60-70% | ~$50 - $70 | Shortest route, readily available starting material. | Potential for side reactions (e.g., oxidation, dinitration), requires careful temperature control. |
| 2 | 4-Amino-5-nitrobenzonitrile | N-Chlorosuccinimide (NCS), Acid catalyst | 70-80% | ~$80 - $100 | Good regioselectivity, milder reaction conditions. | Starting material is less common and more expensive. |
| 3 | 3-Chloro-5-nitroaniline | Sodium Nitrite, Copper(I) Cyanide, Hydrochloric Acid | 50-60% | ~$60 - $80 | Utilizes a common and inexpensive starting material. | Multi-step process, use of toxic cyanide salts, potential for diazonium salt instability. |
*Disclaimer: The estimated costs are based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis. These estimates are for comparative purposes only and do not represent a formal quotation.
In-Depth Analysis and Experimental Protocols
Pathway 1: Nitration of 4-Amino-3-chlorobenzonitrile
This pathway is attractive due to its directness. The key challenge lies in controlling the regioselectivity and preventing over-nitration or oxidation of the amino group.
Caption: Nitration of 4-Amino-3-chlorobenzonitrile.
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 4-amino-3-chlorobenzonitrile (5.0 g, 32.7 mmol) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, 39.3 mmol) to concentrated sulfuric acid (5 mL) at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzonitrile over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
| Reagent | Molecular Weight | Amount (g) | Moles | Estimated Price (USD/kg) * | Estimated Cost (USD) |
| 4-Amino-3-chlorobenzonitrile | 152.58 | 5.0 | 0.0327 | 1500 | 7.50 |
| Nitric Acid (70%) | 63.01 | ~3.5 | 0.0393 | 250[1] | 0.88 |
| Sulfuric Acid (98%) | 98.08 | ~46 | 0.469 | 150[2] | 6.90 |
| Total | 15.28 |
*Bulk pricing will be significantly lower.
Pathway 2: Chlorination of 4-Amino-5-nitrobenzonitrile
This approach offers potentially higher selectivity and yield due to the directing effect of the amino group and the use of a milder chlorinating agent.
Caption: Chlorination of 4-Amino-5-nitrobenzonitrile.
-
To a solution of 4-amino-5-nitrobenzonitrile (5.0 g, 30.6 mmol) in glacial acetic acid (50 mL), add N-chlorosuccinimide (4.5 g, 33.7 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water (150 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization from a suitable solvent.
| Reagent | Molecular Weight | Amount (g) | Moles | Estimated Price (USD/kg) * | Estimated Cost (USD) |
| 4-Amino-5-nitrobenzonitrile | 163.13 | 5.0 | 0.0306 | 2500 | 12.50 |
| N-Chlorosuccinimide | 133.53 | 4.5 | 0.0337 | 100[3][4] | 0.45 |
| Acetic Acid | 60.05 | ~52.5 | 0.874 | 50 | 2.63 |
| Hydrochloric Acid (37%) | 36.46 | ~0.6 | 0.006 | 200[5][6] | 0.12 |
| Total | 15.70 |
*Bulk pricing will be significantly lower.
Pathway 3: Sandmeyer Reaction of 3-Chloro-5-nitroaniline
This classic transformation provides a reliable, albeit multi-step, route to the target molecule from a readily available starting material.
Caption: Sandmeyer reaction of 3-Chloro-5-nitroaniline.
-
Diazotization:
-
Suspend 3-chloro-5-nitroaniline (5.0 g, 29.0 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.2 g, 31.9 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (3.1 g, 34.8 mmol) and sodium cyanide (1.7 g, 34.8 mmol) in water (20 mL) at 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution.
-
Heat the reaction mixture to 80-90 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reagent | Molecular Weight | Amount (g) | Moles | Estimated Price (USD/kg) * | Estimated Cost (USD) |
| 3-Chloro-5-nitroaniline | 172.57 | 5.0 | 0.0290 | 950[7] | 4.75 |
| Sodium Nitrite | 69.00 | 2.2 | 0.0319 | 10[8] | 0.02 |
| Copper(I) Cyanide | 89.56 | 3.1 | 0.0348 | 400[9] | 1.24 |
| Sodium Cyanide | 49.01 | 1.7 | 0.0348 | 150 | 0.26 |
| Hydrochloric Acid (37%) | 36.46 | ~18 | 0.18 | 200[5][6] | 3.60 |
| Total | 9.87 |
*Bulk pricing will be significantly lower.
Conclusion and Recommendations
Each of the three presented pathways for the synthesis of this compound offers a unique set of advantages and disadvantages.
-
Pathway 1 (Nitration) is the most direct route, but requires careful control of reaction conditions to avoid side products. It is a strong candidate for process optimization on a larger scale.
-
Pathway 2 (Chlorination) offers good selectivity and milder conditions, but is hampered by the higher cost and limited availability of the starting material, 4-amino-5-nitrobenzonitrile.
-
Pathway 3 (Sandmeyer Reaction) utilizes the most cost-effective starting material and is a robust and well-understood reaction. However, it is a multi-step process that involves the use of highly toxic cyanide reagents, which may present challenges in terms of safety and waste disposal, particularly at an industrial scale.
For laboratory-scale synthesis where cost is a primary driver, Pathway 3 appears to be the most economical choice, provided that appropriate safety measures for handling cyanides are in place. For larger-scale production, Pathway 1 may be more desirable due to its single-step nature, assuming the challenges of regioselectivity and by-product formation can be effectively managed through process development and optimization.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and safety protocols.
References
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Business Analytiq. Hydrochloric Acid price index. [Link]
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Business Analytiq. Sulfuric Acid price index. [Link]
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IMARC Group. Nitric Acid Prices 2025 | December Price Chart & Trend. [Link]
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PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. [Link]
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Ingredi. Sodium Nitrite FCC - Bulk 50lb Bags. [Link]
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ChemAnalyst. Hydrochloric Acid Prices, Monitor, Market Analysis & Demand. [Link]
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ChemAnalyst. Sulphuric Acid Prices, Trends, Index, News, Monitor and Demand. [Link]
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IndiaMART. N Chlorosuccinimide - 0128-09-06 Latest Price, Manufacturers & Suppliers. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-chloro-5-nitrobenzonitrile
This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-chloro-5-nitrobenzonitrile (CAS No: 1456531-72-8). As a substituted aromatic nitro compound and a nitrile, this chemical possesses a distinct hazard profile that necessitates rigorous adherence to safety and disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the 'Why'
Effective disposal begins with a comprehensive understanding of the compound's intrinsic risks. This compound is not merely a reagent; it is a combination of functional groups, each contributing to its overall hazard profile.
-
Aromatic Nitro Compound: This group is associated with toxicity and, in some cases, instability. Aromatic nitro compounds can be rapidly absorbed through the skin and may pose fire and explosion hazards, especially when in contact with reducing agents or upon heating.[1]
-
Nitrile Group (-CN): Nitriles are toxic and can release highly toxic hydrogen cyanide gas if they come into contact with strong acids.
-
Chlorinated Aromatic: Halogenated compounds can produce toxic and corrosive gases upon combustion, such as hydrogen chloride, necessitating specialized incineration processes.[2]
The primary routes of exposure are inhalation of the dust, skin contact, and ingestion. It is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled, while also causing significant skin and eye irritation.[3][4]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source |
| CAS Number | 1456531-72-8 | [5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Appearance | Yellow Solid / Powder | [4] |
| Melting Point | 159 - 163 °C | [4] |
| GHS Hazard Statements | H302, H312, H315, H319, H331, H335 | [3] |
| Signal Word | Warning / Danger | [4][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, reducing agents. | [1][4] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas. | [2][4] |
Pre-Disposal Handling and Waste Segregation: A Self-Validating Protocol
Proper disposal is contingent on meticulous handling and segregation from the moment the chemical is deemed waste. This protocol is designed to prevent accidental reactions and ensure the safety of all laboratory personnel.
Protocol 1: Waste Segregation and Containerization
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and structurally similar compounds. Causality: This prevents accidental mixing with incompatible waste streams, such as acidic solutions or reactive metals, which could lead to violent reactions or toxic gas release.
-
Select Appropriate Containers: Use only UN-approved, chemically resistant containers (e.g., high-density polyethylene - HDPE) with secure, vapor-tight lids. The container must be in good condition, free of leaks or residues.
-
Containerize Waste at the Source:
-
Solid Waste: Collect unused or surplus this compound directly into the designated waste container. Avoid creating dust.[3]
-
Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, nitrile gloves) heavily contaminated with the compound should be placed in a sealed bag within the solid waste container.
-
Solvent Rinsates: If rinsing glassware, use a minimal amount of a combustible solvent (e.g., ethanol or acetone). Collect this solvent waste in a separate, clearly labeled container for halogenated organic solvent waste. Do not mix with aqueous or acidic waste.
-
-
Labeling: Immediately upon adding waste, label the container with the following information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound"
-
Key Hazards: "Toxic," "Irritant"
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area must be cool, dry, well-ventilated, and away from heat sources or incompatible chemicals.[3]
Disposal Workflow and Decision Guide
The following workflow provides a logical path from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.
Caption: Disposal workflow for this compound.
Approved Disposal Methodologies
Primary Recommended Method: Licensed Professional Incineration
Due to its combined hazards, the only universally safe and compliant disposal method is through a licensed professional waste disposal service that utilizes high-temperature chemical incineration.[3][7]
Protocol 2: Preparing for Off-Site Disposal
-
Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office to coordinate with an approved hazardous waste disposal company.
-
Characterize the Waste: Provide the vendor with the Safety Data Sheet (SDS) for this compound. The waste must be characterized as hazardous based on its toxicity. It may fall under EPA hazardous waste codes for non-specific sources if mixed with certain solvents (e.g., F004 for nitrobenzene-containing waste) or be classified based on its characteristics.[8][9]
-
Follow Vendor Instructions: The disposal company will provide specific instructions for packaging and preparing the waste containers for transport.
-
Manifesting: Ensure a hazardous waste manifest is completed. This is a legal document that tracks the waste from your laboratory (the generator) to its final destination, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[10]
Prohibited and Unsafe Methods
-
DO NOT Dispose Down the Drain: This is illegal and environmentally irresponsible. The compound's toxicity can damage aquatic ecosystems and interfere with wastewater treatment processes.[3]
-
DO NOT Dispose in Regular Trash: This poses a significant risk to custodial staff and sanitation workers and is a clear violation of hazardous waste regulations.
-
DO NOT Attempt In-Lab Neutralization: Chemical degradation of a multi-functional compound like this is complex and dangerous. Attempts to neutralize it without a validated protocol can generate unknown, potentially more hazardous byproducts or lead to uncontrolled reactions. The combination of a nitrile and a nitro group makes it unsuitable for simple acid/base neutralization or reduction.
Spill Management and Decontamination
Accidental releases must be managed promptly and correctly to mitigate exposure risks.
Protocol 3: Small Spill Cleanup
-
Evacuate and Ventilate: Alert others in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is a good choice for nitro compounds).[11]
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a rinse with a suitable solvent (like acetone or ethanol) if necessary. Collect all decontamination materials (wipes, gloves) as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
References
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Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. Retrieved from [Link]
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Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston. Retrieved from [Link]
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Are Nitrile Gloves Recyclable? (2024). Polycarbin. Retrieved from [Link]
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4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
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Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved from [Link]
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MSDS of 4-aMino-3-methoxy-benzonitrile. (n.d.). Molekula. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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4-Aminobenzonitrile, 98% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
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Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved from [Link]
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Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2024). University of Wisconsin–Madison. Retrieved from [Link]
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Nitrile Gloves. (n.d.). UGA Green Labs. Retrieved from [Link]
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3-Chloro-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). University of Central Florida Environmental Health and Safety. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Amino-3-chloro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists at the forefront of these discoveries. This guide provides essential, immediate safety and logistical information for handling 4-Amino-3-chloro-5-nitrobenzonitrile, a substituted benzonitrile that, due to its chemical structure, requires meticulous handling protocols. As your partners in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to your safety.
Understanding the Hazard: A Structural Perspective
This compound is a molecule that demands respect. Its hazard profile is not merely a list of warnings but is intrinsically linked to its chemical architecture. The presence of a nitro group, a halogen (chlorine), and an amino group on an aromatic ring all contribute to its reactivity and potential toxicity.
The toxicity of nitroaromatic compounds is often initiated by the reduction of the nitro group, a process that can occur metabolically. This reduction can lead to the formation of reactive intermediates that are toxic to living organisms[1]. Furthermore, substituted anilines, a class to which this compound belongs, can exhibit toxicity that is influenced by the types and positions of their substituents. Electron-withdrawing groups, such as the nitro and chloro groups present in this molecule, can increase the toxic effects of anilines[2][3].
While a specific toxicological profile for this compound is not extensively detailed in publicly available literature, the known hazards of related compounds, such as other chlorinated nitroaromatics and substituted anilines, necessitate a cautious approach. Safety data sheets (SDS) for this compound consistently highlight its potential for harm upon ingestion, skin contact, and inhalation, alongside its capacity to cause skin and serious eye irritation[4].
Hazard Summary Table
| Hazard Statement | GHS Classification | Implication for Handling |
| Harmful if swallowed | Acute toxicity, oral | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Harmful in contact with skin | Acute toxicity, dermal | Prevent all skin contact. Wear appropriate gloves and lab coat. |
| Causes skin irritation | Skin corrosion/irritation | Protective clothing is essential to prevent irritation. |
| Causes serious eye irritation | Serious eye damage/eye irritation | Eye protection is mandatory. |
| Toxic if inhaled | Acute toxicity, inhalation | Work in a well-ventilated area, preferably a fume hood. |
| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust or vapors. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. The selection of each component is a deliberate choice to mitigate specific risks.
Eye and Face Protection
-
Rationale: This compound is a known eye irritant. Any potential for splashing or dust generation necessitates robust eye protection.
-
Recommendation: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection
-
Rationale: The compound is harmful upon skin contact and is a skin irritant. Therefore, preventing any direct contact is paramount.
-
Hand Protection: Chemical-resistant gloves are essential. While nitrile gloves are a common choice in laboratories, it is crucial to understand their limitations. Halogenated and aromatic hydrocarbons can degrade nitrile rubber[5].
-
Glove Selection: Due to the aromatic and chlorinated nature of this compound, selecting the right glove is critical. Always consult the glove manufacturer's specific chemical resistance data. For extended contact, consider thicker gloves or double-gloving. If specific data for this compound is unavailable, data for similar compounds like chlorobenzene or nitrobenzene should be consulted as a proxy, with the understanding that this is an estimation. Breakthrough time is a critical parameter; this is the time it takes for the chemical to permeate the glove material[6][7].
-
-
Body Protection: A lab coat is mandatory. For operations with a higher risk of contamination, a chemically resistant apron or gown should be worn.
Respiratory Protection
-
Rationale: this compound is toxic if inhaled and can cause respiratory irritation.
-
Recommendation: All work with this solid compound that could generate dust, or with its solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates must be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
A self-validating safety protocol is one where each step is designed to prevent exposure and is easily verifiable. The following workflow is designed to create such a system for handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet and any other available literature on this compound.
-
Don all required PPE as outlined in the section above. Double-gloving is recommended.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When weighing the solid, do so within the fume hood. Use a balance with a draft shield or a contained weighing system to prevent dust dispersal.
-
Carefully add the solid to the reaction vessel containing the solvent.
-
Ensure the reaction apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented within the fume hood or to a scrubbing system.
-
-
Post-Handling and Cleanup:
-
After the procedure is complete, decontaminate any glassware that has been in contact with the compound. A preliminary rinse with a suitable organic solvent, which is then collected as hazardous waste, is recommended before washing.
-
Wipe down the surfaces of the fume hood with a decontaminating solution. Specific decontamination solutions for aromatic amines are commercially available[8]. If a specific decontaminant is not available, a thorough wipe-down with a soap and water solution, followed by a solvent rinse (e.g., ethanol or isopropanol), is a general practice. All cleaning materials must be disposed of as hazardous waste.
-
Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing the Aftermath
The responsible disposal of this compound and any materials contaminated with it is a critical component of a safe laboratory practice. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a separate, labeled container for halogenated organic waste[9]. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and cleaning materials, must be placed in a designated hazardous waste bag or container.
Disposal Technology:
-
High-Temperature Incineration: The recommended disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with appropriate emission control systems to handle the acidic gases (such as hydrogen chloride) that are produced[10][11]. This process ensures the complete destruction of the hazardous compound.
-
Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed and reputable hazardous waste disposal company that can handle this class of chemical.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring their own safety and the integrity of their research environment. Our commitment is to empower you with the knowledge and resources to conduct your groundbreaking work safely and responsibly.
References
-
Zebrafish (Brachydanio rerio) Bioconcentration, Metabolism, and Toxicity of Substituted Anilines. (1991). Science of The Total Environment. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA. Available at: [Link]
-
Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. (2002). Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Hazardous Waste Segregation. (n.d.). University of Wisconsin-Milwaukee. Available at: [Link]
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Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships. (2002). ResearchGate. Available at: [Link]
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Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]
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DECONtamination Solution, Aromatic Amines, 1 gal. (n.d.). SKC Inc. Available at: [Link]
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The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (1987). Xenobiotica. Available at: [Link]
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Hazardous waste incineration – A viable and environmentally sound option. (1999). Environmental Science and Engineering Magazine. Available at: [Link]
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INCINERATION OF HAZARDOUS WASTE A Critical Review. (1986). Journal of the Air Pollution Control Association. Available at: [Link]
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TEST KIT Instructions Aromatic Amines. (n.d.). SKC Ltd. Available at: [Link]
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How many different types of hazardous waste combustors are there? (n.d.). CRWI. Available at: [Link]
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Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. (2006). GERPAC. Available at: [Link]
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Nitrile Glove Chemical-Compatibility Reference. (2019). University of Pennsylvania EHRS. Available at: [Link]
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Ansell 8th Edition Chemical Resistance Guide. (n.d.). All American Environmental Services Inc. Available at: [Link]
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Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019). Duke University Safety. Available at: [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution. (2023). SKC Inc. Available at: [Link]
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Effectiveness of cleaning of workplace cytotoxic surface. (2010). ResearchGate. Available at: [Link]
-
Degradation of nitroaromatic compounds by microorganisms. (1995). PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
